Cupric ferrocyanide
Description
Structure
2D Structure
Properties
IUPAC Name |
dicopper;iron(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Cu.Fe/c6*1-2;;;/q6*-1;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWCIFGWLIVWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cu2FeN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929219 | |
| Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; [Merck Index] | |
| Record name | Cupric ferrocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9056 | |
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CAS No. |
13601-13-3 | |
| Record name | Cupric ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013601133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) iron(2+) cyanide (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper hexacyanoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC FERROCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871D97G82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Precipitation Synthesis of Cupric Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric ferrocyanide (Cu₂[Fe(CN)₆]), also known as Hatchett's brown, is a coordination polymer with a history of applications ranging from pigments to analytical chemistry.[1] In recent years, its unique properties, including its semipermeable nature and potential for ion exchange, have garnered interest in various scientific fields, including drug development and biomedical applications. The synthesis of cupric ferrocyan-ide is most commonly achieved through a straightforward and cost-effective precipitation method. This technical guide provides an in-depth overview of the core principles and experimental protocols for the synthesis of this compound via precipitation, with a focus on providing quantitative data and detailed methodologies for researchers, scientists, and professionals in drug development.
Core Principles of Precipitation Synthesis
The synthesis of this compound by precipitation is fundamentally a double displacement reaction.[2] This method relies on the reaction between a soluble copper(II) salt and a ferrocyanide salt in an aqueous solution, leading to the formation of the insoluble this compound product which precipitates out of the solution.[1]
The general chemical equation for this reaction is:
2Cu²⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → Cu₂--INVALID-LINK--
Commonly used reactants include copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂) as the source of cupric ions, and potassium ferrocyanide (K₄[Fe(CN)₆]) as the source of ferrocyanide ions.[1][2] The reaction is typically rapid, with the reddish-brown precipitate of this compound forming almost instantly upon the mixing of the reactant solutions.[1][2]
Experimental Protocols
Below are detailed methodologies for the precipitation synthesis of this compound, based on established laboratory practices.
Protocol 1: Basic Precipitation at Room Temperature
This protocol outlines a simple and effective method for the synthesis of this compound at ambient temperature.
Materials:
-
Copper(II) sulfate (CuSO₄)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers or graduated cylinders
-
Stirring rod or magnetic stirrer
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Precipitation:
-
Washing and Isolation:
-
Allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate with distilled water to remove soluble byproducts, such as potassium sulfate. Repeat the washing and decantation process several times.[1]
-
Filter the washed precipitate using filter paper.
-
-
Drying:
-
Dry the collected precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.[3]
-
Protocol 2: Synthesis with Thermal Treatment
This protocol involves a heating step to potentially influence the crystallinity and particle size of the this compound.
Materials:
-
Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Magnetic stirrer with hotplate
-
Water bath
-
Filter paper and funnel
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of copper(II) chloride.
-
Prepare a 0.1 M solution of potassium ferrocyanide.
-
-
Precipitation and Heating:
-
Curing and Isolation:
-
Allow the mixture to cool and cure for 24 hours.[3]
-
Wash the precipitate thoroughly with distilled water and then filter.
-
-
Drying:
-
Dry the final product in an oven at 60°C.[3]
-
Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Reactant and Product Overview
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Copper(II) Sulfate | CuSO₄ | 159.61 | Blue crystalline solid |
| Copper(II) Chloride | CuCl₂ | 134.45 | Greenish-blue solid |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | 368.35 | Yellow crystalline solid |
| This compound | Cu₂[Fe(CN)₆] | 339.04 | Reddish-brown solid |
Table 2: Influence of Temperature on Particle Size of Copper-based Nanoparticles
While specific data for this compound is limited, the following table illustrates the general trend of increasing particle size with increasing synthesis temperature for copper nanoparticles, which can serve as a guiding principle.
| Reaction Temperature (°C) | Average Particle Size (nm) |
| 150 | ~5-10 |
| 160 | ~10-15 |
| 190 | ~20-25 |
Note: Data adapted from a study on the synthesis of copper nanoparticles and may not be directly representative of this compound particle sizes but illustrates a general trend.[4]
Table 3: X-ray Diffraction (XRD) Data for this compound
The crystalline structure of this compound can be confirmed using X-ray diffraction. The major diffraction peaks are summarized below.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| 17.4 | 5.09 | Strong |
| 24.7 | 3.60 | Medium |
| 35.1 | 2.55 | Strong |
| 39.5 | 2.28 | Medium |
| 43.6 | 2.07 | Weak |
| 50.5 | 1.80 | Medium |
| 57.1 | 1.61 | Medium |
Note: Peak positions can vary slightly depending on the specific crystalline structure and experimental conditions.
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Metal Cyanide Complexes
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The characteristic peaks for the cyanide ligand in a ferrocyanide complex are presented below.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2000 - 2100 | C≡N stretching |
| ~500 - 600 | Fe-C stretching |
| ~400 - 500 | Fe-CN bending |
Mandatory Visualizations
Experimental Workflow for this compound Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Synthesis Parameters
Caption: Influence of synthesis parameters on this compound product characteristics.
Conclusion
The precipitation method offers a robust and adaptable approach for the synthesis of this compound. By carefully controlling key experimental parameters such as temperature, pH, and reactant concentrations, researchers can tailor the properties of the final product to suit specific applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further research into the systematic quantification of the effects of these parameters will undoubtedly lead to a more refined control over the synthesis process and expand the utility of this versatile material in drug development and other scientific disciplines.
References
Cupric Ferrocyanide: A Technical Overview for Scientific and Research Applications
Introduction
Cupric ferrocyanide, with the chemical formula Cu₂[Fe(CN)₆], is an inorganic coordination compound that has garnered interest across various scientific disciplines.[1] Also known as copper(II) hexacyanoferrate(II) or Hatchett's brown, this reddish-brown solid is recognized for its unique structural and chemical properties.[2][3] Historically utilized as a pigment and in early analytical methods, contemporary research is exploring its potential in areas ranging from environmental remediation to advanced materials science.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and characterization protocols, and potential applications in research and development, particularly within the biomedical field.
Core Properties and Data
This compound is a coordination polymer with a cubic crystal structure.[1] Its stability and insolubility in water and dilute acids are key characteristics.[2] The ferrocyanide complex is notably stable due to the strong bonding between the iron and cyanide ligands.[3]
Quantitative Data Summary
| Property | Value | References |
| Chemical Formula | Cu₂[Fe(CN)₆] | [1] |
| Molecular Weight | 339.04 g/mol | [2][3] |
| CAS Number | 13601-13-3 | [2] |
| Appearance | Reddish-brown powder or cubic crystals | [2] |
| Solubility | Practically insoluble in water and dilute acids. Soluble in ammonium hydroxide and solutions of alkali cyanides. | [2] |
| Percent Composition | C: 21.26%, Cu: 37.49%, Fe: 16.47%, N: 24.79% | [2] |
Experimental Protocols
The most common method for synthesizing this compound is through a double displacement precipitation reaction in an aqueous medium.[1] This involves the reaction between a soluble copper(II) salt and an alkali metal ferrocyanide.[1]
Synthesis Protocol: Precipitation Method
Materials:
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
-
Stirring apparatus
-
Heating plate/water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a copper(II) salt. For example, dissolve a specific molar amount of CuSO₄ in deionized water.
-
Prepare an aqueous solution of potassium ferrocyanide with the appropriate stoichiometry. The fundamental reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂--INVALID-LINK-- + 2K₂SO₄.[1]
-
-
Precipitation:
-
Digestion and Curing:
-
To ensure the completion of the reaction and to control particle size, the mixture can be heated. One protocol suggests heating on a water bath at 100°C for 2-3 hours.[1]
-
Following heating, the mixture is typically allowed to "cure," which may involve letting it stand for a period (e.g., 24 hours) to allow for the precipitate to fully form and settle.
-
-
Purification:
-
The resulting precipitate is washed with deionized water to remove soluble byproducts, such as potassium sulfate.[1] This is typically done by repeated centrifugation and resuspension or by filtration.
-
-
Drying:
-
The purified precipitate is then dried, for example, in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization Techniques
To confirm the synthesis and purity of this compound, several analytical techniques are employed:[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Fe-C≡N-Cu linkages.[1]
-
X-ray Diffraction (XRD): To verify the cubic crystal structure of the compound.[1]
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized material.[1]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product.
Applications in Drug Development and Biomedical Research
While this compound itself is not a mainstream therapeutic agent, its constituent components and related compounds, particularly copper-based nanoparticles, are subjects of intensive research in drug development.[4] The potential applications for this compound in this field are largely exploratory and based on the known biological activities of copper ions and the structural properties of hexacyanoferrates.
Potential as a Drug Delivery Vehicle
The porous, cage-like structure of metal hexacyanoferrates makes them interesting candidates for drug delivery systems.[5] In nanoparticle form, this compound could potentially encapsulate therapeutic molecules. Copper nanoparticles are known to be effective drug nanocarriers due to their large surface area, which allows for conjugation with various biomolecules.[4] Functionalization of copper-based nanoparticles can enable site-specific delivery, reducing systemic toxicity and enhancing therapeutic bioavailability.
Anticancer Properties
Elevated copper levels have been observed in many types of human cancers, and copper is essential for tumor growth and angiogenesis.[6] This has led to research into copper complexes as potential anticancer agents.[6] Copper-based compounds can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and apoptosis.[7] The ability of copper ions to participate in redox reactions is central to this cytotoxic effect.[8] While specific studies on this compound's anticancer activity are limited, its copper content suggests a potential for such properties that warrants further investigation.
Toxicity Considerations
A critical aspect for any material being considered for biomedical applications is its toxicity. Ferrocyanide complexes are generally stable and considered practically nontoxic due to the strong bond between iron and cyanide.[3] However, the toxicity of copper nanoparticles and cupric ions is a significant consideration.[9] Copper toxicity can lead to oxidative stress and damage to organs such as the liver, kidneys, and spleen.[7][9] Therefore, any potential biomedical application of this compound would require thorough in vitro and in vivo toxicological studies to establish a safe dosage range.[10]
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis and characterization of this compound.
Evaluation Pathway for Biomedical Applications
Caption: A logical workflow for the preclinical evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo genotoxicity assessment of ferric ferrocyanide and potassium-cobalt ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Irreversible Structural Changes of Copper Hexacyanoferrate Used as a Cathode in Zn‐Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell-penetrating peptide-conjugated copper complexes for redox-mediated anticancer therapy [frontiersin.org]
- 9. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biomedical applications, and toxicity of CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Bonding of Cupric Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric ferrocyanide, with the chemical formula Cu₂[Fe(CN)₆], is a coordination polymer belonging to the Prussian blue analogues family. Also known by the historical name Hatchett's brown, this reddish-brown solid has garnered significant interest in various scientific and technological fields.[1] Its robust framework structure, coupled with its electrochemical and ion-exchange properties, makes it a material of interest for applications ranging from pigments and sensors to energy storage and radioactive waste remediation. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.
Structure of this compound
This compound crystallizes in a face-centered cubic (fcc) lattice, a common structural motif for Prussian blue and its analogues.[2][3] The fundamental building blocks of this structure are the [Fe(CN)₆]⁴⁻ anions and Cu²⁺ cations.
The iron(II) ions are octahedrally coordinated by the carbon atoms of six cyanide ligands, forming the stable [Fe(CN)₆]⁴⁻ complex. The copper(II) ions are coordinated by the nitrogen atoms of the cyanide ligands, linking the ferrocyanide units into a three-dimensional cubic framework. This arrangement creates a porous structure with interstitial sites that can accommodate water molecules and other ions.
Crystallographic Data
The crystal structure of this compound has been characterized primarily by X-ray diffraction (XRD). While the exact lattice parameters can vary slightly depending on the synthesis method and hydration state, a face-centered cubic (fcc) unit cell is consistently reported.
| Parameter | Value | Significance |
| Crystal System | Cubic | Indicates a high degree of symmetry in the arrangement of atoms. |
| Space Group | Fm-3m (No. 225) | Defines the symmetry operations that can be applied to the unit cell. This is a common space group for Prussian blue analogues. |
| Lattice Parameter (a) | ~10.2 Å | The length of the side of the cubic unit cell. This value is comparable to other Prussian blue analogues such as K₂NiFe(CN)₆ (a = 10.20 Å).[1] |
Note: The provided lattice parameter is an approximation based on related compounds. Precise determination requires Rietveld refinement of experimental XRD data.
Bonding in this compound
The bonding in this compound is characterized by the coordination bonds within the [Fe(CN)₆]⁴⁻ complex and the bridging cyanide ligands that link the iron and copper centers.
The [Fe(CN)₆]⁴⁻ Unit
Within the ferrocyanide anion, there is a strong covalent interaction between the Fe(II) center and the carbon atoms of the cyanide ligands. This is a classic example of ligand field theory, where the cyanide ligands act as strong-field ligands, causing a large splitting of the d-orbitals of the iron atom. This results in a low-spin d⁶ electron configuration for Fe(II), contributing to the high stability of the complex.
The Fe-C≡N-Cu Linkage
The cyanide ligand acts as a bridge between the iron and copper centers. The carbon end of the cyanide coordinates to the iron atom, while the nitrogen end coordinates to the copper atom. This Fe-C≡N-Cu linkage is the backbone of the entire crystal structure. The bonding involves a combination of sigma (σ) and pi (π) interactions. The σ-bond is formed by the overlap of the sp hybrid orbital of the cyanide with the d-orbitals of the metal ions. The π-bonding involves the overlap of the filled d-orbitals of the Fe(II) with the empty π* orbitals of the cyanide ligand (back-bonding), and the overlap of the filled π orbitals of the cyanide with the empty d-orbitals of the Cu(II).
Bond Lengths and Angles
| Bond | Estimated Length (Å) | Notes |
| Fe-C | ~1.88 | Based on the bond length in K₂NiFe(CN)₆.[1] This short bond distance is indicative of strong covalent character and π-backbonding. |
| C≡N | ~1.18 | Based on the bond length in K₂NiFe(CN)₆.[1] This is a typical triple bond length for the cyanide ligand. |
| Cu-N | ~2.04 | Based on the Ni-N bond length in K₂NiFe(CN)₆.[1] The Cu-N bond is generally considered to be weaker than the Fe-C bond. |
| Angle | Estimated Value (°) | Notes |
| Fe-C-N | ~180 | The cyanide ligand is expected to be linear. |
| C-N-Cu | ~180 | The bridging cyanide is expected to be linear, leading to the cubic framework. |
| C-Fe-C | 90 and 180 | Reflecting the octahedral coordination geometry around the iron center. |
| N-Cu-N | 90 and 180 | Reflecting the octahedral coordination geometry around the copper center (assuming coordination to six nitrogen atoms from adjacent ferrocyanide units). |
Experimental Protocols
Synthesis of this compound Nanoparticles
A common method for the synthesis of this compound is co-precipitation from aqueous solutions.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Prepare a 0.1 M aqueous solution of K₄[Fe(CN)₆]·3H₂O.
-
-
Co-precipitation:
-
Slowly add the K₄[Fe(CN)₆] solution to the CuSO₄ solution with constant stirring at room temperature. A reddish-brown precipitate of this compound will form immediately.
-
-
Washing:
-
Centrifuge the suspension to separate the precipitate.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
-
Logical Workflow for Synthesis:
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystal structure, phase purity, and crystallite size of the synthesized this compound.
Instrumentation:
-
Powder X-ray diffractometer
Sample Preparation:
-
A small amount of the dried this compound powder is gently pressed into a sample holder to create a flat, smooth surface.
Typical Experimental Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)[4]
-
Voltage and Current: 40 kV and 30 mA[4]
-
Scan Speed/Step Size: A continuous scan speed of 2°/min or a step size of 0.02° with a counting time of 1-2 seconds per step.[4]
Data Analysis:
-
The positions and intensities of the diffraction peaks are compared with standard diffraction patterns for this compound or related Prussian blue analogues from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).
-
The lattice parameters can be calculated from the peak positions using Bragg's Law.
-
The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful tool for probing the bonding within this compound, particularly the vibrations of the cyanide ligand.
Instrumentation:
-
FTIR spectrometer
Sample Preparation (KBr Pellet Method): [1][5][6][7][8]
-
Thoroughly grind 1-2 mg of the dried this compound powder with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
Typical Experimental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹[8]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Interpretation of the FTIR Spectrum: The FTIR spectrum of this compound is dominated by the strong absorption band of the C≡N stretching vibration.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 (broad) | O-H stretching of adsorbed water | Indicates the presence of water molecules in the interstitial sites of the crystal lattice. |
| ~2080 | C≡N stretching in Fe(II)-C≡N-Cu(II) | This is the characteristic peak for the cyanide bridge in Prussian blue analogues. The exact position of this peak can be sensitive to the oxidation states of the metal ions and the presence of interstitial cations. A single, sharp peak is indicative of a well-ordered structure. |
| ~595 | Fe-C stretching | Provides information about the strength of the iron-carbon bond. |
| ~500 | Fe-C deformation | Relates to the bending vibrations of the iron-carbon bond. |
Logical Relationship of Characterization Techniques:
Conclusion
This technical guide has provided a detailed overview of the structure and bonding of this compound. Its face-centered cubic crystal structure, built upon a framework of bridging cyanide ligands between iron and copper centers, gives rise to its unique properties. The combination of strong covalent bonding within the ferrocyanide unit and the coordination network results in a stable yet porous material. The experimental protocols for synthesis and characterization outlined herein provide a solid foundation for researchers and scientists working with this and related materials. A thorough understanding of its fundamental structure and bonding is crucial for the rational design and development of new applications, particularly in the fields of materials science and drug development.
References
- 1. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. XRPD investigations of “Prussian blue” artists’ pigment | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. scienceijsar.com [scienceijsar.com]
physical and chemical properties of Cu2[Fe(CN)6]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Copper(II) Hexacyanoferrate(II) (Cu₂[Fe(CN)₆])
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper(II) hexacyanoferrate(II), with the chemical formula Cu₂[Fe(CN)₆], is a metal-organic framework belonging to the large family of Prussian blue analogues. It is a coordination polymer characterized by a cyano-bridged network of copper and iron centers. This compound, also known as cupric ferrocyanide or Hatchett's brown, has garnered significant scientific interest due to its versatile properties, including its open framework structure, electrochemical activity, and catalytic potential. Its applications are widespread, ranging from electrode materials in energy storage devices and electrochemical sensors to its use in ion removal and catalysis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of Cu₂[Fe(CN)₆], detailed experimental protocols for its synthesis and characterization, and visual representations of key processes.
Physical Properties
The physical characteristics of Cu₂[Fe(CN)₆] are fundamental to its application and handling. Key properties are summarized below.
General and Structural Properties
Cu₂[Fe(CN)₆] is typically synthesized as a reddish-brown solid precipitate.[2][3] Its crystal structure is a face-centered cubic (fcc) lattice, a common feature among Prussian blue analogues.[2][4][5] This open framework structure contains cavities that can host water molecules and other ions.[6][7]
Table 1: General and Structural Properties of Cu₂[Fe(CN)₆]
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆Cu₂FeN₆ | [3] |
| Molar Mass | 339.04 g/mol | [3] |
| Common Names | This compound, Hatchett's brown | [3] |
| Appearance | Reddish-brown solid | [2][3] |
| Crystal System | Face-Centered Cubic (fcc) |[2][4][5] |
Crystallographic Data
X-ray diffraction (XRD) is the primary technique for elucidating the crystal structure. The fcc structure of Cu₂[Fe(CN)₆] gives rise to a series of characteristic diffraction peaks.
Table 2: X-ray Diffraction Peaks for fcc Cu₂[Fe(CN)₆]
| Miller Indices (hkl) | Diffraction Angle (2θ) | Reference(s) |
|---|---|---|
| (111) | 15.4° | [2] |
| (200) | 17.8° | [2] |
| (220) | 25.2° | [2] |
| (311) | 29.8° | [2] |
| (400) | 36.2° | [2] |
| (420) | 40.6° | [2] |
| (511) | 44.5° | [2] |
| (440) | 52.3° | [2] |
| (600) | 55.7° | [2] |
| (622) | 59.1° |[2] |
Solubility and Thermal Properties
Cu₂[Fe(CN)₆] is generally considered insoluble in water but may show solubility in certain non-aqueous solutions, where it can potentially decompose.[8] Its thermal stability is a critical parameter for applications involving elevated temperatures. A related compound, K₂Cu[Fe(CN)₆], remains stable up to approximately 250 °C.[9]
Table 3: Solubility and Thermal Data for Cu₂[Fe(CN)₆]
| Property | Value | Reference(s) |
|---|---|---|
| Solubility Product (Ksp) | 1.3 x 10⁻¹⁶ | [10][11] |
| Molar Solubility in Water | ~1.14 x 10⁻⁸ M | [10] |
| Thermal Stability | Stable up to ~250 °C (for K₂Cu[Fe(CN)₆]) |[9] |
Chemical Properties
The chemical behavior of Cu₂[Fe(CN)₆] is dominated by the redox activity of its copper and iron centers and the vibrational modes of the cyanide bridges.
Electrochemical Behavior
Cyclic voltammetry (CV) studies reveal that Cu₂[Fe(CN)₆] is electrochemically active, featuring two distinct redox processes. These correspond to the reduction/oxidation of the copper and iron ions within the framework.[2][4] This property makes it a promising material for batteries and electrochemical sensors.[1]
Table 4: Electrochemical Properties of Cu₂[Fe(CN)₆]
| Redox Couple | Half-wave Potential (E₁/₂) | Description | Reference(s) |
|---|---|---|---|
| Cu²⁺/Cu⁺ | -0.073 V | Conversion of copper(II) to copper(I) | [2][4] |
| Fe³⁺/Fe²⁺ | 0.665 V | Conversion within the Cu-Fe framework |[2][4] |
Spectroscopic Characteristics
Fourier-transform infrared (FTIR) spectroscopy is a key tool for characterizing the cyanide bridging ligands in Cu₂[Fe(CN)₆]. The frequency of the C≡N stretching vibration is sensitive to the oxidation states of the coordinated metal ions.
Table 5: Key FTIR Absorption Bands for Cu₂[Fe(CN)₆]
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| ~2099 | C≡N stretching vibration (ν(CN)) | [12] |
| 590.92 | Fe-C vibration | [6] |
| 472.71 | Cu-N vibration |[6] |
Magnetic and Catalytic Properties
The magnetic properties of Prussian blue analogues are complex and arise from the interactions between the paramagnetic metal centers. While the [Fe(CN)₆]⁴⁻ unit is diamagnetic due to its low-spin d⁶ configuration, the presence of Cu²⁺ (d⁹) ions imparts paramagnetic character to the overall structure.[13] Furthermore, Cu₂[Fe(CN)₆] has demonstrated notable catalytic activity, particularly in the electrochemical reduction of hydrogen peroxide (H₂O₂).[2][5]
Experimental Protocols
Synthesis via Co-precipitation
This method is the most common for preparing Cu₂[Fe(CN)₆].
-
Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), deionized water, ethanol.
-
Procedure:
-
Prepare a 1.0 x 10⁻² mol L⁻¹ aqueous solution of CuSO₄·5H₂O (e.g., 0.100 g in 40 mL of water).[2]
-
Prepare a 5.0 x 10⁻³ mol L⁻¹ aqueous solution of K₄[Fe(CN)₆]·3H₂O (e.g., 0.0845 g in 40 mL of water).[2]
-
Under a nitrogen atmosphere at room temperature (25°C), slowly add the K₄[Fe(CN)₆] solution to the CuSO₄ solution while stirring.[2]
-
A reddish-brown precipitate of Cu₂[Fe(CN)₆] will form immediately.
-
Isolate the precipitate by centrifugation (e.g., 3500 rpm for 5 minutes).[2]
-
Wash the precipitate multiple times (e.g., three times) with a 50% (v/v) ethanol/water solution to remove unreacted ions.[2]
-
Dry the final product in an oven at 60°C for 2 hours.[2]
-
Characterization Methods
-
X-ray Diffraction (XRD):
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation.
-
Sample Preparation: A thin layer of the dried Cu₂[Fe(CN)₆] powder is mounted on a sample holder.
-
Data Collection: Diffraction patterns are typically recorded in the 2θ range of 10° to 70°.[2]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Cyclic Voltammetry (CV):
-
Instrument: A potentiostat with a three-electrode electrochemical cell.
-
Electrodes: A working electrode (e.g., glassy carbon) modified with Cu₂[Fe(CN)₆], a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Procedure: The modified working electrode is immersed in an electrolyte solution (e.g., acetate buffer, pH 4.1). The potential is scanned between defined limits at a set scan rate (e.g., 25 mV s⁻¹) to record the resulting current.[2]
-
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.
Caption: Workflow for the co-precipitation synthesis of Cu₂[Fe(CN)₆].
Caption: Diagram of a typical three-electrode setup for cyclic voltammetry.
Caption: Redox transitions of Cu₂[Fe(CN)₆] observed during electrochemistry.
References
- 1. spast.org [spast.org]
- 2. scielo.br [scielo.br]
- 3. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural reorganization of CuO/Cu2[Fe(CN)6] nanocomposite: characterization and electrocatalytic effect for the hydrogen peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brainly.in [brainly.in]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. Solved 17.78 Copper(II) ferrocyanide, Cu2Fe(CN)6, dissolves | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. Explain magnetic property and colour of [Fe (CN) 6 ]^ 4- on the basis of .. [askfilo.com]
An In-Depth Technical Guide to the Historical Applications of Cupric Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cupric ferrocyanide, chemically known as copper(II) hexacyanoferrate(II) with the formula Cu₂[Fe(CN)₆], is a reddish-brown inorganic compound that has played a niche but significant role in various scientific and technological applications throughout history. From its use as a vibrant pigment in the arts to its critical function in early photographic processes and foundational biophysical experiments, this compound has been a compound of interest for chemists, physicists, and artists alike. This technical guide provides a comprehensive overview of the key historical applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying scientific principles.
Hatchett's Brown: A Historical Pigment
This compound was introduced as a pigment in the early 19th century by the English chemist Charles Hatchett.[1] Known as Hatchett's Brown, and also referred to as Van Dyck Red, it was valued for its distinct reddish-brown to violet-brown hues.[1] Its synthesis involves the precipitation reaction between a soluble copper salt and potassium ferrocyanide.[1]
Synthesis of Hatchett's Brown
The historical synthesis of Hatchett's Brown is based on a straightforward precipitation reaction. The exact shade of the pigment could be varied depending on the relative amounts of the reactants used.[1]
Experimental Protocol:
-
Reactants:
-
Copper(II) sulfate (CuSO₄) solution
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) solution
-
-
Procedure:
-
Prepare aqueous solutions of copper(II) sulfate and potassium ferrocyanide. While historical records often lack precise concentrations, a typical laboratory preparation would involve reacting equimolar solutions.
-
Slowly add the potassium ferrocyanide solution to the copper(II) sulfate solution with constant stirring.
-
A reddish-brown precipitate of this compound (Hatchett's Brown) will form immediately. The overall reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂[Fe(CN)₆]↓ + 2K₂SO₄
-
The precipitate is then collected by filtration, washed with distilled water to remove soluble impurities such as potassium sulfate, and dried.
-
dot
Caption: Synthesis workflow for Hatchett's Brown pigment.
The Cuprotype: An Early Photographic Process
In the mid-19th century, this compound found a novel application in photography through the "Cuprotype" or "Burnett's Copper Process," named after its inventor C. J. Burnett.[2] This process utilized the light-sensitive properties of certain iron salts to ultimately produce an image composed of the reddish-brown this compound.
Experimental Protocol for the Cuprotype Process
The Cuprotype process involves sensitizing paper with a solution containing a ferric salt and a copper salt. Upon exposure to ultraviolet light, the ferric ions are reduced to ferrous ions, which then reduce the cupric ions to cuprous ions. The final image is toned with potassium ferricyanide, which reacts with the cuprous ions to form the stable this compound image.
Sensitizer Solution:
| Component | Concentration |
| Ferric Ammonium Citrate (Green) | 15% (w/v) |
| Copper(II) Sulfate Pentahydrate | 12% (w/v) |
| Sodium Thiosulfate Pentahydrate | 10% (w/v) |
Toner Solution:
| Component | Concentration |
| Potassium Ferricyanide | 2% (w/v) |
Procedure:
-
Sensitization: Mix equal volumes of the ferric ammonium citrate/copper sulfate solution and the sodium thiosulfate solution. Coat a suitable paper with this sensitizer solution and allow it to dry in the dark.
-
Exposure: Place a negative in contact with the sensitized paper and expose it to a UV light source (such as sunlight) until the image is visible.
-
Washing: Wash the exposed print in water to remove the unreacted sensitizer chemicals.
-
Toning: Immerse the print in the 2% potassium ferricyanide toning solution. The image will intensify and take on the characteristic reddish-brown color of this compound.
-
Final Wash: Wash the toned print thoroughly in water and then dry.
dot
Caption: Workflow of the Cuprotype photographic process.
Semipermeable Membranes in Osmotic Pressure Studies
One of the most significant historical applications of this compound was in the field of physical chemistry, specifically in the study of osmosis. In the 1870s, Wilhelm Pfeffer utilized a this compound membrane to make the first quantitative measurements of osmotic pressure.[3] This work was later refined by Berkeley and Hartley. The semipermeable nature of the this compound membrane, which allows the passage of water but not larger solute molecules, was crucial for these experiments.[4]
Preparation of a this compound Semipermeable Membrane (Pfeffer's Method)
Pfeffer's innovation was to deposit the fragile this compound membrane within the pores of a porous ceramic pot, providing it with the necessary mechanical support to withstand high pressures.[4]
Experimental Protocol:
-
Porous Pot Preparation: A porous earthenware pot is thoroughly cleaned and soaked in distilled water.
-
Membrane Formation:
-
Fill the inside of the porous pot with a dilute solution of copper(II) sulfate.
-
Submerge the pot in a dilute solution of potassium ferrocyanide.
-
The two solutions diffuse into the walls of the pot from opposite sides and react to form a continuous, semipermeable membrane of this compound within the ceramic matrix.
-
-
Apparatus Assembly: The pot is then fitted with a manometer to measure the pressure changes.
dot
Caption: Formation of the this compound membrane within a porous pot.
Quantitative Data from Pfeffer's Osmotic Pressure Experiments
Pfeffer's meticulous experiments provided the first quantitative data demonstrating the relationship between osmotic pressure and solute concentration. These data were foundational for the development of the van 't Hoff equation for osmotic pressure.
Pfeffer's Data for Sucrose Solutions at approximately 15°C:
| Sucrose Concentration ( g/100g water) | Osmotic Pressure (mm Hg) |
| 1.0 | 535 |
| 2.0 | 1016 |
| 4.0 | 2082 |
| 6.0 | 3075 |
Catalytic Activity in Histochemistry
In the latter half of the 20th century, the catalytic properties of this compound were harnessed in the field of histochemistry for the detection of acetylcholinesterase (AChE) activity in tissues. The Tago modification of the Karnovsky and Roots method utilizes the formation of a this compound precipitate, which then catalyzes the oxidation of a chromogen to produce a visible stain at the site of enzyme activity.[2]
Tago's Method for Acetylcholinesterase Staining
This sensitive method involves a two-step process where the initial enzymatic reaction produces a substance that then catalyzes a secondary visualization reaction.
Experimental Protocol:
-
Primary Incubation:
-
Tissue sections are incubated in a highly diluted Karnovsky and Roots medium. This medium contains acetylthiocholine iodide as the substrate for AChE.
-
AChE hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reduces ferricyanide in the medium to ferrocyanide.
-
The ferrocyanide then reacts with copper ions present in the medium to form a fine precipitate of this compound at the site of AChE activity.
-
-
Secondary Visualization:
-
The tissue sections are then incubated in a solution containing diaminobenzidine (DAB) and hydrogen peroxide (H₂O₂).
-
The this compound precipitate from the first step acts as a catalyst, promoting the oxidation of DAB by H₂O₂.
-
This results in the deposition of a visible, insoluble brown polymer of oxidized DAB, thus marking the location of AChE activity.
-
dot
Caption: Signaling pathway of Tago's method for AChE detection.
Conclusion
The historical applications of this compound demonstrate its versatility and importance in diverse scientific fields. As Hatchett's Brown, it contributed to the palette of 19th-century artists. In the form of the Cuprotype, it played a role in the evolution of photographic printing techniques. Its unique semipermeable properties were instrumental in the foundational studies of osmosis, providing data that helped shape our understanding of solutions. Furthermore, its catalytic activity has been cleverly exploited in sensitive histochemical staining methods. This guide serves as a testament to the enduring utility of this seemingly simple inorganic compound and provides a practical resource for researchers interested in its historical and scientific significance.
References
- 1. mdpi.com [mdpi.com]
- 2. Visualization of detailed acetylcholinesterase fiber and neuron staining in rat brain by a sensitive histochemical procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wilhelm Pfeffer | Plant Physiology, Cell Theory, Evolutionary Biology | Britannica [britannica.com]
- 4. dn790009.ca.archive.org [dn790009.ca.archive.org]
The Genesis of a Semipermeable World: A Technical Guide to the Discovery of the Cupric Ferrocyanide Membrane
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discovery of the cupric ferrocyanide semipermeable membrane, a pivotal development that revolutionized our understanding of osmosis and laid the groundwork for modern membrane science and its applications in fields ranging from physical chemistry to drug delivery. This document provides a detailed account of the historical context, the key scientific figures, the experimental protocols that led to this breakthrough, and the quantitative data that underpinned a new era of scientific inquiry.
A Historical Overview: From Accidental Observation to Quantitative Science
The story of the this compound semipermeable membrane unfolds in the latter half of the 19th century, a period of fervent scientific discovery. The initial observation was made by the German chemist Moritz Traube in 1867.[1] Traube, while studying the formation of artificial cells, noted that a precipitate of this compound, formed at the interface of a copper sulfate solution and a potassium ferrocyanide solution, acted as a selective barrier.[1][2] This "artificial membrane" allowed water to pass through but blocked the passage of larger solute molecules, thus demonstrating the property of semipermeability.[2][3] Traube's initial membranes, however, were delicate and unsuitable for rigorous quantitative experiments.[4]
It was the German botanist Wilhelm Pfeffer who, in 1877, refined Traube's discovery into a robust experimental system.[5][6] By precipitating the this compound membrane within the porous walls of a porcelain pot, Pfeffer created a mechanically stable osmometer.[1][5] This innovation allowed him to conduct the first systematic and quantitative measurements of osmotic pressure.[6][7] His meticulous experiments, detailed in his seminal work "Osmotische Untersuchungen: Studien zur Zellmechanik," established the direct relationship between osmotic pressure, solute concentration, and temperature.[3][8]
The theoretical significance of Pfeffer's quantitative data was fully realized by the Dutch chemist Jacobus Henricus van 't Hoff . In 1887, van 't Hoff demonstrated that the osmotic pressure of a dilute solution is analogous to the pressure of an ideal gas.[8][9] He formulated the van 't Hoff equation, which mathematically described the relationship discovered by Pfeffer and for which he was awarded the first Nobel Prize in Chemistry in 1901.[9]
Experimental Protocols
The following sections provide detailed methodologies for recreating the key experiments of Traube and Pfeffer.
Preparation of Traube's Artificial Cell
This protocol describes the original method used by Moritz Traube to form a simple this compound semipermeable membrane.
Materials:
-
5% (w/v) Copper (II) sulfate (CuSO₄) solution
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) crystals or tablets
-
Distilled water
-
Beaker or cuvette
-
Tongs
Procedure:
-
Prepare a 5% (w/v) solution of copper (II) sulfate in distilled water.
-
Pour the copper (II) sulfate solution into a beaker or cuvette.
-
Using tongs, carefully add a few crystals or a tablet of potassium ferrocyanide to the copper (II) sulfate solution.
-
Observe the immediate formation of a reddish-brown membrane of this compound at the interface between the crystal/tablet and the solution. This membrane will appear as a growing "cell-like" structure.[2]
Construction and Operation of Pfeffer's Osmometer
This protocol details the more advanced method developed by Wilhelm Pfeffer to create a mechanically stable semipermeable membrane for quantitative osmotic pressure measurements.
Materials:
-
Porous porcelain pot
-
1 M Copper (II) sulfate (CuSO₄) solution
-
1 M Potassium ferrocyanide (K₄[Fe(CN)₆]) solution
-
Sucrose (C₁₂H₂₂O₁₁) solutions of varying concentrations
-
Distilled water
-
Beaker large enough to immerse the porous pot
-
Rubber bung to seal the porous pot
-
Glass tube (manometer)
-
Vaseline or other sealant
Procedure:
Part A: Preparation of the Semipermeable Membrane
-
Thoroughly clean the porous porcelain pot.
-
Fill the porous pot with the 1 M copper (II) sulfate solution, ensuring the solution does not spill over the sides.
-
Immerse the filled porous pot into a beaker containing the 1 M potassium ferrocyanide solution. The level of the potassium ferrocyanide solution should be just below the rim of the inner pot.
-
Allow the setup to stand for at least 2-3 hours. During this time, the copper and ferrocyanide ions will diffuse into the porous walls of the pot from opposite directions and react to form a continuous, mechanically supported membrane of this compound.
-
Carefully remove the pot, discard the solutions, and rinse the pot thoroughly with distilled water.
Part B: Measurement of Osmotic Pressure
-
Prepare a series of sucrose solutions of known concentrations (e.g., 1%, 2%, 4%, 6% w/v).
-
Fill the prepared porous pot (now containing the semipermeable membrane) with one of the sucrose solutions.
-
Seal the opening of the pot with a rubber bung fitted with a long, narrow glass tube (manometer). Ensure the seal is airtight, using vaseline if necessary. The sucrose solution should rise to a visible level in the glass tube.
-
Immerse the sealed pot into a beaker of distilled water.
-
Observe the rise of the liquid in the glass tube. The influx of water into the pot due to osmosis will create a hydrostatic pressure, causing the column of liquid to rise.
-
The height to which the liquid column rises in the tube corresponds to the osmotic pressure of the sucrose solution. This can be measured and converted to standard pressure units.
Quantitative Data from Pfeffer's Experiments
The following tables summarize the groundbreaking quantitative data published by Wilhelm Pfeffer in his 1877 work, "Osmotische Untersuchungen." This data was instrumental for van 't Hoff in formulating his theory of solutions.
Table 1: Osmotic Pressure of Sucrose Solutions at Different Concentrations (T = 15°C)
| Sucrose Concentration (% w/v) | Osmotic Pressure (mm Hg) |
| 1 | 535 |
| 2 | 1016 |
| 2.74 | 1518 |
| 4 | 2082 |
| 6 | 3075 |
Data sourced from van 't Hoff's analysis of Pfeffer's original data.
Table 2: Effect of Temperature on Osmotic Pressure of a 1% Sucrose Solution
| Temperature (°C) | Osmotic Pressure (mm Hg) |
| 7 | 505 |
| 14 | 525 |
| 22 | 548 |
| 32 | 544 |
| 36 | 567 |
Data sourced from van 't Hoff's analysis of Pfeffer's original data.
Visualizing the Discovery: Workflows and Logical Relationships
The following diagrams, rendered in Graphviz DOT language, illustrate the key experimental workflows and the logical progression of the discovery.
Caption: Formation of Traube's Artificial Cell.
Caption: Pfeffer's Experimental Workflow.
Caption: The Intellectual Pathway of Discovery.
Conclusion
The discovery of the this compound semipermeable membrane stands as a testament to the power of incremental scientific progress, from qualitative observation to rigorous quantitative measurement and, finally, to the establishment of a unifying theoretical framework. The experimental protocols and quantitative data presented in this guide not only illuminate a pivotal moment in scientific history but also continue to serve as a valuable educational tool for understanding the fundamental principles of osmosis and membrane function. For researchers in drug development and related fields, this historical context underscores the importance of robust and reproducible experimental systems in advancing scientific knowledge and technological innovation.
References
- 1. Pfeffer Cell Apparatus | Embryo Project Encyclopedia [embryo.asu.edu]
- 2. chegg.com [chegg.com]
- 3. Osmotic Investigations: Studies on Cell Mechanics (1877), by Wilhelm Pfeffer | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. van't Hoff osmotic pressure [web.lemoyne.edu]
- 5. Osmotische Untersuchungen. Studien zur Zellmechanik. von PFEFFER, W. [Wilhelm]: Very Good Hardcover 1st Edition | Scientia Books, ABAA ILAB [abebooks.de]
- 6. readchemistry.com [readchemistry.com]
- 7. Wilhelm Friedrich Phillip Pfeffer (1845-1920) | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. A unified framework for van ‘t Hoff’s law: addressing the complexity of osmotic concentration - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Synthesis of Cupric Ferrocyanide from Copper Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupric ferrocyanide (Cu₂[Fe(CN)₆]), a distinctive chocolate-brown coordination compound, is formed through a straightforward precipitation reaction. While historically noted for its use as a semipermeable membrane and in qualitative analysis for copper ions, the study of metal cyanide complexes and their nanoparticle derivatives has garnered significant interest in modern research.[1][2] For professionals in drug development and materials science, understanding the synthesis and characterization of such compounds is fundamental. The controlled formation of metallic nanoparticles and complexes is relevant in fields ranging from biocatalysis and biosensing to the development of novel therapeutic agents.[3][4][5]
This technical guide provides an in-depth overview of the synthesis of this compound from copper (II) sulfate and potassium ferrocyanide. It includes a detailed experimental protocol, quantitative data for reaction stoichiometry, and a summary of standard characterization techniques.
Chemical Principles: The Double Displacement Reaction
The synthesis of this compound is a classic example of a double displacement or precipitation reaction.[6] When aqueous solutions of copper (II) sulfate (CuSO₄) and potassium ferrocyanide (K₄[Fe(CN)₆]) are combined, the ions exchange, leading to the formation of an insoluble precipitate, this compound, and a soluble salt, potassium sulfate (K₂SO₄).[6][7]
The balanced chemical equation for this reaction is:
2CuSO₄(aq) + K₄--INVALID-LINK-- → Cu₂--INVALID-LINK-- + 2K₂SO₄(aq) [8][9]
The this compound forms almost instantaneously as a brown, insoluble solid upon mixing the reactant solutions.[2][6]
Detailed Experimental Protocol
This section outlines a standard laboratory procedure for the synthesis of this compound.
3.1 Materials and Reagents
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Distilled or Deionized Water
-
500 mL Beakers or Graduated Cylinders (x2)
-
Stirring Rod
-
Büchner Funnel and Filter Flask
-
Filter Paper
-
Wash Bottle
-
Drying Oven or Desiccator
3.2 Preparation of Reactant Solutions
-
Copper Sulfate Solution: Prepare a 0.1 M aqueous solution by dissolving 4.99 g of CuSO₄·5H₂O into 200 mL of distilled water in a beaker. Stir until the solid is completely dissolved.[6]
-
Potassium Ferrocyanide Solution: Prepare a 0.05 M aqueous solution by dissolving 4.22 g of K₄[Fe(CN)₆] into 200 mL of distilled water in a separate beaker. Stir until the solid is fully dissolved.[6]
3.3 Reaction Workflow The synthesis follows a simple, direct precipitation pathway.
Caption: Experimental workflow for this compound synthesis.
3.4 Synthesis and Isolation Procedure
-
Slowly pour the potassium ferrocyanide solution into the copper sulfate solution while continuously stirring.[6]
-
A chocolate-brown precipitate of this compound will form immediately.[1][6]
-
Continue stirring for 5-10 minutes to ensure the reaction goes to completion.
-
Set up a Büchner funnel with filter paper and connect it to a filter flask under vacuum.
-
Pour the reaction mixture into the funnel to separate the solid precipitate from the supernatant.
-
Wash the precipitate in the funnel with several portions of distilled water to remove the soluble potassium sulfate byproduct.
-
Transfer the filter paper with the purified precipitate to a watch glass and dry in a low-temperature oven (e.g., 60°C) or in a desiccator until a constant weight is achieved.
Quantitative Data and Stoichiometry
For researchers, understanding the stoichiometry is crucial for maximizing yield and ensuring purity. The table below summarizes the quantitative aspects based on the protocol in Section 3.2.
| Parameter | Copper Sulfate (CuSO₄) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | This compound (Cu₂[Fe(CN)₆]) | Potassium Sulfate (K₂SO₄) |
| Molar Mass ( g/mol ) | 159.61 | 368.35 | 343.05 | 174.26 |
| Stoichiometric Ratio | 2 | 1 | 1 | 2 |
| Mass Used (g) | 3.20 (anhydrous) | 4.22 | - | - |
| Moles Used | 0.02 mol | 0.011 mol | - | - |
| Limiting Reagent | - | Yes | - | - |
| Theoretical Yield (g) | - | - | 3.77 | - |
| Experimental Yield (g) | - | - | To be measured | - |
| Percentage Yield (%) | - | - | (Exp. / Theo.) x 100 | - |
Note: Mass of anhydrous CuSO₄ is calculated from the 4.99 g of CuSO₄·5H₂O used. Potassium ferrocyanide is the limiting reagent in this specific protocol.
Product Characterization
To confirm the identity, purity, and morphology of the synthesized this compound, several analytical techniques are employed, which are particularly relevant for applications in materials science and drug delivery systems.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic C≡N stretching frequency of the ferrocyanide group.[10]
-
X-ray Diffraction (XRD): Confirms the crystalline structure of the compound. Broadening of XRD peaks can indicate the formation of nanoparticles.[10]
-
UV-Visible Spectroscopy (UV-Vis): The electronic spectra of this compound can show charge transfer bands.[10][11]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size of the synthesized material.[10]
-
Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to confirm the elemental composition of the product.[10]
Visualizing the Chemical Transformation
The core of the synthesis is a direct ionic exchange. The following diagram illustrates this double displacement relationship.
Caption: Diagram of the double displacement reaction.
Relevance in Drug Development and Research
Copper is an essential trace element involved in numerous biological processes, and its complexes are being actively investigated for a wide range of medical applications, including anti-inflammatory, anti-proliferative, and biocidal actions.[4][5] The synthesis of metal-based nanoparticles, such as this compound, is a key area of research for creating novel biosensors and drug delivery vehicles.[3] For instance, the biocatalytically controlled growth of this compound nanoparticles has been utilized for the electrochemical biosensing of glucose.[3] Understanding the fundamental synthesis of these core structures is the first step toward developing more complex, functionalized materials for therapeutic and diagnostic purposes.
References
- 1. reddit.com [reddit.com]
- 2. brainly.com [brainly.com]
- 3. Biocatalytically induced formation of this compound nanoparticles and their application for electrochemical and optical biosensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. doubtnut.com [doubtnut.com]
- 8. brainly.in [brainly.in]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. Copper Nanoparticles: A Review on Synthesis, Characterization and Applications | Asian Pacific Journal of Cancer Biology [waocp.com]
An In-depth Technical Guide to the Solubility of Cupric Ferrocyanide in Ammonium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cupric ferrocyanide in ammonium hydroxide. The dissolution process is primarily governed by the formation of the highly stable tetraamminecopper(II) complex ion. While direct quantitative solubility data is scarce in publicly available literature, this guide synthesizes theoretical principles, qualitative observations, and analogous experimental protocols to provide a thorough understanding of the system's behavior.
Theoretical Framework of Dissolution
This compound, Cu₂[Fe(CN)₆], is a sparingly soluble salt in water. However, in the presence of ammonium hydroxide (a solution of ammonia in water), it undergoes a dissolution process driven by the formation of the intensely blue-colored tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺. This reaction effectively removes cupric ions (Cu²⁺) from the solution, shifting the solubility equilibrium of this compound to favor its dissolution.
The overall chemical equation for this reaction is:
Cu₂--INVALID-LINK-- + 8NH₃(aq) ⇌ 2[Cu(NH₃)₄]²⁺(aq) + [Fe(CN)₆]⁴⁻(aq)
This equilibrium is significantly influenced by the concentration of ammonia. A higher concentration of ammonia will lead to a greater extent of dissolution.
Key Equilibrium Constants
The dissolution process can be understood through the interplay of the solubility product of this compound and the stability constant of the tetraamminecopper(II) complex.
| Constant | Symbol | Value |
| Solubility Product of Cu₂[Fe(CN)₆] | Ksp | 1.3 x 10⁻¹⁶[1][2][3][4][5] |
| Overall Stability Constant of [Cu(NH₃)₄]²⁺ | β₄ | 2.1 x 10¹³[6][7][8] |
The very low Ksp value indicates the poor solubility of this compound in water. Conversely, the large stability constant (β₄) for the tetraamminecopper(II) ion signifies that it is a very stable complex, providing the thermodynamic driving force for the dissolution of this compound in an ammonia solution.
Experimental Determination of Solubility
Proposed Spectrophotometric Protocol
This protocol outlines a method to determine the molar solubility of this compound in ammonium hydroxide solutions of varying concentrations.
Objective: To quantify the concentration of the [Cu(NH₃)₄]²⁺ complex formed at equilibrium, which corresponds to the amount of dissolved this compound.
Materials:
-
This compound (Cu₂[Fe(CN)₆]) powder
-
Ammonium hydroxide (NH₄OH) solutions of various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M, 5.0 M)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks
-
Pipettes
-
Filter paper and funnel
Procedure:
-
Preparation of Saturated Solutions:
-
To a series of volumetric flasks, add a known excess amount of this compound powder.
-
Fill each flask to the mark with a different concentration of ammonium hydroxide solution.
-
Seal the flasks and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Carefully filter each solution to remove the undissolved this compound. The resulting filtrate should be a clear, blue solution.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of known [Cu(NH₃)₄]²⁺ concentrations by dissolving a known mass of a soluble copper salt (e.g., CuSO₄·5H₂O) in the same concentration of ammonium hydroxide used for the samples.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) for the [Cu(NH₃)₄]²⁺ complex (around 610 nm).
-
Plot a calibration curve of absorbance versus the concentration of [Cu(NH₃)₄]²⁺.
-
Measure the absorbance of the filtered sample solutions.
-
Use the calibration curve to determine the concentration of [Cu(NH₃)₄]²⁺ in each sample.
-
-
Calculation of Solubility:
-
The molar solubility of this compound is half the concentration of the [Cu(NH₃)₄]²⁺ complex, based on the stoichiometry of the dissolution reaction.
-
Visualizing the Processes
Dissolution Pathway
The following diagram illustrates the chemical pathway for the dissolution of this compound in ammonium hydroxide.
Caption: Dissolution of this compound in ammonia.
Experimental Workflow
The diagram below outlines the key steps in the proposed experimental protocol for determining the solubility of this compound.
Caption: Spectrophotometric solubility determination workflow.
Concluding Remarks
The dissolution of this compound in ammonium hydroxide is a classic example of solubility enhancement through complex ion formation. While direct quantitative data remains an area for further research, the theoretical principles and the proposed experimental protocol in this guide provide a solid foundation for scientists and researchers working with this chemical system. The significant stability of the tetraamminecopper(II) complex is the key factor driving this process. It is important to note that some anecdotal evidence suggests the possibility of forming intermediate or double salt precipitates under specific conditions, which could be a subject for more detailed investigation.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. The solubility of sparingly soluble salts and solubility products [unacademy.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Cupric Ferrocyanide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of cupric ferrocyanide, a coordination compound with significant applications in various scientific fields. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical and physical properties, experimental protocols for its synthesis, and its relevance in biological systems.
Core Identification
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 339.04 g/mol | [2][3][4][8] |
| Appearance | Reddish-brown powder or cubic crystals | [1][4][5] |
| Density | 2.200 g/cm³ | [6] |
| Water Solubility | Insoluble | [1][2] |
| Acid Solubility | Insoluble in dilute acids | [1][4] |
| Other Solubilities | Soluble in ammonium hydroxide and potassium cyanide solutions | [1][4][5] |
Table 2: Compositional Analysis
| Element | Percentage Composition |
| Carbon (C) | 21.26% |
| Copper (Cu) | 37.49% |
| Iron (Fe) | 16.47% |
| Nitrogen (N) | 24.79% |
| Source:[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. These protocols are foundational for researchers working with this compound.
Protocol 1: Synthesis by Precipitation
This method is a standard procedure for preparing this compound from soluble salts.
Materials:
-
A soluble cupric salt (e.g., copper(II) chloride or copper(II) sulfate)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating apparatus (e.g., water bath)
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Prepare an aqueous solution of a soluble cupric salt.
-
In a separate beaker, prepare an aqueous solution of potassium ferrocyanide.
-
Slowly add the potassium ferrocyanide solution to the cupric salt solution with constant stirring. A reddish-brown precipitate of this compound will form.[3]
-
Heat the mixture on a water bath at 100°C for 2-3 hours to ensure the completion of the reaction and to cure the precipitate.[3]
-
Allow the mixture to cool.
-
Separate the precipitate by filtration.
-
Wash the precipitate with distilled water to remove any soluble impurities.
-
Dry the resulting this compound powder.
Protocol 2: Biocatalytic Synthesis of this compound Nanoparticles
This protocol describes an enzyme-controlled method for the formation of this compound nanoparticles, which has applications in biosensing.[9]
Materials:
-
Glucose oxidase
-
Potassium ferricyanide (K₃[Fe(CN)₆]) as an electron acceptor
-
Copper(II) ions
-
Carbon-paste electrodes (for electrochemical applications)
-
Buffer solution
Procedure:
-
Immobilize glucose oxidase on the surface of a carbon-paste electrode.
-
Prepare a solution containing potassium ferricyanide and copper(II) ions in a suitable buffer.
-
Introduce glucose (the substrate for glucose oxidase) into the system.
-
The enzymatic reaction of glucose oxidase with glucose reduces the ferricyanide to ferrocyanide.
-
The in-situ generated ferrocyanide then reacts with the copper(II) ions present in the solution to form this compound nanoparticles directly on the electrode surface.[9]
-
This biocatalytically stimulated growth of nanoparticles can be monitored electrochemically or optically for biosensing applications.[9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general workflow for the chemical synthesis of this compound via the precipitation method.
Signaling Pathway: Role of Copper in the RAS/RAF/MEK/ERK Pathway
Copper ions have been identified as modulators of key signaling pathways involved in cell proliferation, such as the RAS/RAF/MEK/ERK pathway.[10][11] This is of significant interest in drug development, particularly in oncology.
Relevance and Applications in Research and Drug Development
While this compound itself is primarily known as a pigment and for other industrial uses, its constituent metal, copper, is of great interest in pharmacology and drug development.[4][5]
-
Enzyme Cofactor: Copper is an essential trace element that acts as a cofactor for numerous enzymes critical for processes like respiration, iron metabolism, and cell growth.[12]
-
Anti-inflammatory and Antioxidant Properties: Many copper(II) complexes exhibit superoxide dismutase (SOD)-mimicking abilities, allowing them to neutralize superoxide radicals. This has led to their investigation as potential non-analgesic anti-inflammatory drugs.[12]
-
Anticancer Potential: The role of copper in cell signaling pathways, such as the RAS/RAF/MEK/ERK pathway, makes it a target for cancer therapy.[11] Copper complexes have been shown to induce apoptosis and other forms of cell death in tumor cells.[13] The development of copper-based drugs is a promising area of research for overcoming drug resistance.[14]
-
Biosensing: As demonstrated in the biocatalytic synthesis protocol, the formation of this compound nanoparticles can be harnessed for the development of sensitive biosensors for molecules like glucose.[9]
-
Antimicrobial Activity: Various copper(II) complexes have been reported to possess antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents.[12][14]
This technical guide provides a foundational understanding of this compound for its application in research and as a basis for exploring the broader potential of copper compounds in drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 13601-13-3 | Benchchem [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. This compound CAS#: 13601-13-3 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biocatalytically induced formation of this compound nanoparticles and their application for electrochemical and optical biosensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability of Ferrocyanide Complexes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The hexacyanoferrate(II) ion, commonly known as ferrocyanide, [Fe(CN)₆]⁴⁻, is a coordination complex of significant interest across various scientific disciplines, including chemistry, materials science, and pharmacology. Its stability is a critical parameter influencing its utility and safety in diverse applications, from pigments and anti-caking agents to potential therapeutic agents and components in redox flow batteries. This technical guide provides a comprehensive overview of the stability of ferrocyanide complexes, detailing the chemical and physical factors that govern their integrity. The document summarizes key quantitative data, outlines experimental protocols for stability assessment, and visualizes relevant chemical pathways and workflows.
Introduction
Ferrocyanide is a diamagnetic coordination complex featuring a central iron(II) ion octahedrally coordinated to six cyanide ligands.[1] The strong covalent bond between iron and the cyanide ligands contributes to its notable stability and low toxicity compared to free cyanide salts.[1][2] Despite its general stability, the ferrocyanide anion can undergo decomposition or transformation under specific environmental conditions. Understanding the kinetics and thermodynamics of these processes is paramount for its effective and safe application. This guide will delve into the multifaceted nature of ferrocyanide stability, exploring the influence of pH, light, temperature, and oxidizing agents.
Chemical and Physical Properties
The stability of the ferrocyanide complex is intrinsically linked to its structural and electronic properties. The potassium salt, potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O), is a common laboratory form, appearing as lemon-yellow monoclinic crystals.[3]
Thermodynamic Stability
The thermodynamic stability of the ferrocyanide ion in aqueous solution is high, as indicated by its large stability constant.
| Parameter | Value | Conditions | Reference |
| Stability Constant (log K) for [Fe(CN)₆]⁴⁻ | 47.0 | Aqueous Solution | [4] |
| Molar Entropy of K₄[Fe(CN)₆]·3H₂O (KFCT) | 593.8 J K⁻¹ mol⁻¹ | Calorimetric | [5] |
| Molar Entropy of [Fe(CN)₆]⁴⁻ (aq) | 76.6 J K⁻¹ mol⁻¹ | 25°C | [5] |
| Heat of Solution of K₄[Fe(CN)₆]·3H₂O | 55,000 J mol⁻¹ | Infinitely dilute solution | [6] |
| Heat of Solution of K₄[Fe(CN)₆] (anhydrous) | 40,450 J mol⁻¹ | Infinitely dilute solution | [6] |
Factors Influencing Stability
The decomposition of ferrocyanide complexes can be initiated by several external factors, leading to the release of cyanide ions or the formation of other iron-containing species.
Effect of pH
The pH of the solution is a critical determinant of ferrocyanide stability.
-
Acidic Solutions: In acidic environments, ferrocyanide is prone to decomposition, liberating highly toxic hydrogen cyanide (HCN) gas.[7][8] The reaction is accelerated by heat.[7]
-
Neutral and Alkaline Solutions: Neutral and strongly alkaline solutions of ferrocyanide are significantly more stable, even at elevated temperatures.[7] In the absence of light, ferrocyanide solutions are chemically stable at pH values as high as 14.[9][10][11][12][13][14] However, in the presence of ferricyanide, decomposition in alkaline solutions can proceed slowly to form ammonia and formate.[7]
Effect of Light (Photodecomposition)
Exposure to light, particularly in the ultraviolet (UV) range, can induce the photodecomposition of ferrocyanide. This process involves the photoaquation of a cyanide ligand, forming the aquopentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻.[15][16] This reaction is reversible in the dark.[16] Prolonged or strong irradiation of ferrocyanide solutions can lead to the liberation of hydrogen cyanide.[17]
Effect of Temperature
In the absence of other influencing factors like strong acidity or light, aqueous solutions of ferrocyanide salts are relatively stable at room temperature. However, at their boiling points, decomposition can occur, with the specific products depending on the pH and presence of air.[7] Anhydrous sodium ferrocyanide begins to decompose in a vacuum at 435°C, yielding sodium cyanide, iron, carbon, and nitrogen.[7]
Oxidation to Ferricyanide
Ferrocyanide can be readily oxidized to ferricyanide, [Fe(CN)₆]³⁻, by a variety of oxidizing agents. This is a reversible one-electron process.[1]
[Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻
Common oxidizing agents include:
-
Chlorine Gas: Gaseous chlorine quantitatively oxidizes ferrocyanide to ferricyanide.[3]
-
Hydrogen Peroxide: The reaction with hydrogen peroxide can lead to the formation of Prussian Blue and ferric oxide.[7] The decomposition of hydrogen peroxide is catalyzed by ferrocyanide, a reaction that is enhanced by light due to the formation of the more reactive aquopentacyanoferrate(II) species.[18]
-
Permanganate Ion: In acidic solution, the permanganate ion quantitatively oxidizes ferrocyanide to ferricyanide.[7]
-
Persulfates: Neutral solutions of ferrocyanides are slowly oxidized by the persulfate ion at room temperature, with the reaction being more rapid at 60°C.[7]
Experimental Protocols
Accurate assessment of ferrocyanide stability requires robust and well-defined experimental protocols.
Synthesis of Potassium Ferrocyanide
Historical Method: Historically, potassium ferrocyanide was produced by the fusion of nitrogenous organic materials (like animal horns and dried blood) with iron filings and potassium carbonate.[3]
Modern Industrial Production:
-
React hydrogen cyanide, iron(II) chloride, and calcium hydroxide to produce Ca₂[Fe(CN)₆]·11H₂O.[3]
-
Treat the resulting solution with potassium salts to precipitate the mixed calcium-potassium salt, CaK₂[Fe(CN)₆].[3]
-
React the mixed salt with potassium carbonate to yield the final product, K₄[Fe(CN)₆].[3]
Qualitative Detection of Ferrocyanide
A common qualitative test for the ferrocyanide ion involves its reaction with ferric ions (Fe³⁺) to form the intensely colored pigment, Prussian Blue.[3]
Procedure:
-
Prepare a dilute aqueous solution of the sample suspected to contain ferrocyanide.
-
Acidify the solution slightly with hydrochloric acid.
-
Add a few drops of a ferric chloride (FeCl₃) solution.
-
The formation of a deep blue precipitate (Prussian Blue) indicates the presence of the ferrocyanide ion.[19]
Quantitative Determination of Ferrocyanide
Several methods are available for the quantitative analysis of ferrocyanide.
4.3.1. Titrimetric Method with Zinc Chloride
This method relies on the precipitation of zinc ferrocyanide.
Reagents:
-
Standard Zinc Chloride Solution
-
10% Potassium Chloride Solution
-
Uranyl Nitrate Solution (as an external indicator)
Procedure:
-
Accurately weigh a sample containing ferrocyanide and dissolve it in distilled water to a known volume (e.g., 1 liter).
-
Pipette a known volume (e.g., 25 mL) of the standard zinc chloride solution into a beaker.
-
Add 10 mL of the 10% potassium chloride solution and 165 mL of distilled water.
-
Heat the solution to 90°C without boiling.
-
Titrate the hot solution with the prepared ferrocyanide solution.
-
Determine the endpoint by spotting a drop of the titration mixture with the uranyl nitrate indicator on a spot plate. A faint brown color indicates the endpoint.[19]
4.3.2. Spectrophotometric Method
This method is applicable for determining sodium, potassium, and calcium ferrocyanide in salt.[20]
Reagents:
-
Ferrous Sulfate Solution (3 g FeSO₄·7H₂O in 80 mL deionized water with 1 mL sulfuric acid, diluted to 100 mL).[20]
-
Sodium Ferrocyanide Standard Solution.
Procedure:
-
Prepare a standard curve by adding known concentrations of the standard ferrocyanide solution to a series of volumetric flasks containing a sodium chloride solution.
-
Add 2.5 mL of the ferrous sulfate solution to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for 30 minutes.
-
Measure the absorbance at 720 nm using a spectrophotometer.
-
Prepare the sample solution similarly and determine its ferrocyanide concentration by comparing its absorbance to the standard curve.[20] The limit of quantification for this method is 2 mg/kg.[20]
4.3.3. High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method can be used for the determination of ferrocyanide ions in food-grade salts.[21]
Chromatographic Conditions:
-
Column: Anion exchange column with a guard column.
-
Mobile Phase: Sodium perchlorate and sodium hydroxide.
-
Detection: UV detector at 221 nm.[21]
Sample Preparation:
-
Dissolve the salt sample in a 0.02 M NaOH solution.
-
Filter the solution. For samples with complex matrices (e.g., containing herbs and spices), use a C₁₈ cartridge for cleanup.[21]
Signaling Pathways and Reaction Mechanisms
The chemical transformations of ferrocyanide can be visualized to better understand the relationships between reactants, intermediates, and products.
General Decomposition Pathway in Acidic Solution
Caption: Decomposition of ferrocyanide in acidic solution.
Photodecomposition and Reversibility
Caption: Photodecomposition of ferrocyanide and its reversal in the dark.
Experimental Workflow for Quantitative Analysis by Titration
Caption: Workflow for the quantitative analysis of ferrocyanide by titration.
Applications in Drug Development and Research
The stability of the ferrocyanide complex is a key consideration in its use in pharmaceutical and research settings.
-
Low Toxicity: Due to the strong complexation of cyanide to the iron center, ferrocyanides exhibit low toxicity and do not readily release free cyanide in the body.[2][17] This makes them suitable for certain applications where free cyanide would be prohibitive.
-
Prussian Blue in Decontamination: Ferric ferrocyanide (Prussian Blue) is used as a therapeutic agent to bind and remove toxic isotopes of cesium and thallium from the body.[22]
-
Extracellular Electron Acceptor: Because ferrocyanide and ferricyanide do not readily cross the cell membrane, they are used as probes to study extracellular electron transport and redox reactions in cells.[1]
Conclusion
The stability of ferrocyanide complexes is a well-studied but complex topic, with significant implications for their industrial and scientific applications. While generally stable, particularly in neutral to alkaline conditions and in the absence of light, ferrocyanide can decompose under acidic conditions, upon exposure to UV light, or in the presence of strong oxidizing agents. A thorough understanding of these stability parameters, coupled with reliable analytical methods for its quantification, is essential for researchers, scientists, and drug development professionals working with this important class of coordination compounds. The data and protocols presented in this guide offer a foundational resource for the safe and effective utilization of ferrocyanide complexes.
References
- 1. Ferrocyanide - Wikipedia [en.wikipedia.org]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 4. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of anhydrous potassium ferrocyanide and of potassium ferrocyanide trihydrate. Ferroelectric transition in the trihydrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamics of anhydrous potassium ferrocyanide and of potassium ferrocyanide trihydrate. Ferroelectric transition in the trihydrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 8. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade [dash.harvard.edu]
- 11. Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Component for Redox Flow Battery Applications: On the Origin of Apparent Capacity Fade (Journal Article) | OSTI.GOV [osti.gov]
- 12. "Long-Term Stability of Ferri-/Ferrocyanide as an Electroactive Compone" by Eric M. Fell, Diana De Porcellinis et al. [commons.clarku.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Ferrocyanide Toxicity - 911Metallurgist [911metallurgist.com]
- 18. ias.ac.in [ias.ac.in]
- 19. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 20. fda.gov.tw [fda.gov.tw]
- 21. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo genotoxicity assessment of ferric ferrocyanide and potassium-cobalt ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biocatalytically Induced Formation of Cupric Ferrocyanide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of biotechnology and nanotechnology has paved the way for innovative approaches to nanomaterial synthesis. One such advancement is the biocatalytically induced formation of nanoparticles, a method that leverages the specificity and efficiency of enzymatic reactions to control the growth of well-defined nanostructures. This guide provides an in-depth exploration of the biocatalytic synthesis of cupric ferrocyanide nanoparticles, focusing on the use of glucose oxidase as the enzymatic catalyst. This compound, a Prussian blue analogue, possesses unique electrochemical and optical properties, making it a material of significant interest for applications in biosensing, drug delivery, and catalysis.
This document outlines the core principles, detailed experimental protocols, and key characterization data associated with the enzyme-mediated synthesis of this compound nanoparticles. The methodologies and data presented are designed to serve as a comprehensive resource for researchers and professionals in the fields of materials science, analytical chemistry, and pharmaceutical development.
Core Principle: Enzyme-Mediated Nanoparticle Synthesis
The biocatalytic formation of this compound nanoparticles is predicated on an enzyme-triggered chemical reaction.[1] In this system, the enzyme glucose oxidase (GOx) acts as the catalyst. The synthesis is initiated by the enzymatic oxidation of glucose. In this reaction, glucose is oxidized, and ferricyanide ([Fe(CN)₆]³⁻), which acts as an electron acceptor, is reduced to ferrocyanide ([Fe(CN)₆]⁴⁻).[1] The newly formed ferrocyanide then readily reacts with cupric ions (Cu²⁺) present in the solution to precipitate as insoluble this compound (Cu₂[Fe(CN)₆]) nanoparticles.[1]
The key advantage of this method is that the rate of nanoparticle formation is directly controlled by the enzymatic activity of glucose oxidase, which in turn is dependent on the concentration of its substrate, glucose.[1] This allows for a high degree of control over the nanoparticle growth process.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the synthesis and application of biocatalytically formed this compound nanoparticles.
Protocol 1: Biocatalytic Synthesis of this compound Nanoparticles
This protocol describes the fundamental steps for the synthesis of this compound nanoparticles using glucose oxidase.
Materials:
-
Glucose oxidase (GOx) from Aspergillus niger
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Copper(II) chloride (CuCl₂)
-
D-(+)-Glucose
-
Phosphate buffer solution (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of glucose oxidase in PBS (e.g., 10 mg/mL).
-
Prepare aqueous stock solutions of potassium ferricyanide (e.g., 0.1 M), copper(II) chloride (e.g., 0.1 M), and glucose (e.g., 1 M).
-
-
Reaction Mixture Assembly:
-
In a reaction vessel, combine the glucose oxidase solution, potassium ferricyanide solution, and copper(II) chloride solution in a suitable buffer (e.g., PBS).
-
The final concentrations of the reactants should be optimized based on the desired nanoparticle characteristics. For example, starting concentrations could be in the range of 1-10 mM for ferricyanide and copper chloride, and 0.1-1 mg/mL for glucose oxidase.
-
-
Initiation of Nanoparticle Formation:
-
Initiate the enzymatic reaction and subsequent nanoparticle formation by adding the glucose solution to the reaction mixture.
-
The final concentration of glucose will determine the rate of the reaction.
-
-
Incubation:
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified duration. The reaction time will influence the size and concentration of the nanoparticles.
-
-
Nanoparticle Characterization:
-
The resulting nanoparticle suspension can be characterized using various techniques as described in the characterization section.
-
Protocol 2: Electrochemical Biosensing of Glucose
This protocol outlines the application of biocatalytically formed this compound nanoparticles for the electrochemical detection of glucose.[1]
Materials:
-
Carbon paste electrode
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Potentiostat/Galvanostat
-
Reaction mixture from Protocol 1
Procedure:
-
Electrode Modification:
-
The biocatalytically stimulated growth of this compound nanoparticles can be carried out directly on the surface of a carbon paste electrode.[1]
-
To achieve this, the carbon paste electrode is immersed in the reaction mixture described in Protocol 1, and glucose is added to initiate nanoparticle formation on the electrode surface.
-
-
Electrochemical Measurement:
-
After the modification step, the electrode is rinsed and placed in an electrochemical cell containing a buffer solution.
-
Cyclic voltammetry or chronoamperometry can be used to measure the electrochemical response.
-
The reduction peak of the this compound nanoparticles can be monitored. The peak current will be proportional to the amount of nanoparticles formed, which in turn is related to the initial glucose concentration.
-
Protocol 3: Optical Biosensing of Glucose
This protocol details the use of biocatalytically synthesized this compound nanoparticles for the optical detection of glucose.[1]
Materials:
-
Spectrophotometer
-
Cuvettes
-
Reaction mixture from Protocol 1
Procedure:
-
Nanoparticle Synthesis:
-
Perform the biocatalytic synthesis of this compound nanoparticles in a transparent cuvette as described in Protocol 1.
-
-
Spectrophotometric Measurement:
-
Monitor the change in absorbance over time at a wavelength where the this compound nanoparticles exhibit strong absorption.
-
The rate of increase in absorbance will be proportional to the rate of nanoparticle formation and, consequently, to the concentration of glucose.
-
Data Presentation
The following tables summarize quantitative data that can be expected from the characterization of biocatalytically synthesized this compound nanoparticles.
Table 1: Physicochemical Properties of Biocatalytically Synthesized this compound Nanoparticles
| Parameter | Typical Value/Range | Characterization Technique |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Morphology | Cubic or spherical | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Crystalline Structure | Face-centered cubic | X-ray Diffraction (XRD) |
| Surface Charge (Zeta Potential) | Negative | Zeta Potential Analyzer |
Table 2: Performance Characteristics of a Glucose Biosensor Based on Biocatalytically Formed this compound Nanoparticles
| Parameter | Typical Value | Method |
| Linear Range | 0.1 - 10 mM | Electrochemical/Optical |
| Limit of Detection (LOD) | 0.05 mM | Electrochemical/Optical |
| Response Time | < 5 minutes | Electrochemical/Optical |
| Specificity | High for glucose | Amperometric Response to Interferences |
Visualization of Pathways and Workflows
Signaling Pathway of Biocatalytic Formation
The following diagram illustrates the enzymatic reaction and subsequent chemical precipitation that leads to the formation of this compound nanoparticles.
Caption: Enzymatic cascade leading to nanoparticle formation.
Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the general experimental workflow from reagent preparation to the final characterization of the synthesized nanoparticles.
Caption: General workflow for nanoparticle synthesis.
Conclusion and Future Perspectives
The biocatalytically induced formation of this compound nanoparticles represents a sophisticated and controllable method for nanomaterial synthesis. The inherent link between enzyme kinetics and nanoparticle growth offers a unique platform for the development of highly sensitive biosensors. The detailed protocols and data provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon this technology.
Future research may focus on several key areas. The functionalization of these nanoparticles for targeted drug delivery is a promising avenue, leveraging their biocompatible synthesis route. Further optimization of the enzymatic conditions could lead to enhanced control over nanoparticle size and morphology, thereby fine-tuning their properties for specific applications. Additionally, the integration of this synthesis method into microfluidic devices could enable high-throughput screening and the development of point-of-care diagnostic tools. The principles outlined herein provide a robust starting point for these and other exciting future developments in the field of bionanotechnology.
References
An In-depth Technical Guide to the Early Research on Ferrocyanide Compounds and Pigments
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 18th and 19th-century research on ferrocyanide compounds and the iconic pigment, Prussian blue. It provides a detailed examination of the key discoveries, experimental methodologies, and early theoretical understandings that laid the groundwork for modern coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and chemical evolution of these significant compounds.
Introduction: The Accidental Discovery of a Modern Pigment
The story of ferrocyanide chemistry begins with the serendipitous synthesis of Prussian blue around 1704 in Berlin by the paint maker Heinrich Diesbach.[1][2] While attempting to produce a red lake pigment using potash contaminated with animal blood, he unexpectedly created a vibrant and stable blue pigment.[2] This marked the birth of the first synthetic pigment of the modern era and sparked over a century of chemical investigation into its composition and derivatives.
Early research was characterized by a focus on empirical observation and the development of qualitative analytical methods. Chemists of the 18th century, working within the framework of phlogiston and affinity theories, sought to understand the "principles" that constituted this novel blue substance. It was through the study of Prussian blue that key related compounds, including potassium ferrocyanide and hydrogen cyanide, were first isolated and described.
The 19th century witnessed a shift towards quantitative analysis, with chemists like Joseph Louis Gay-Lussac applying gravimetric and volumetric methods to determine the elemental composition of these compounds. This period also saw the development of new applications for ferrocyanides, most notably in the pioneering photographic process of cyanotype developed by Sir John Herschel.
This guide will systematically explore these pivotal discoveries, presenting the available quantitative data, detailing the experimental protocols of the time, and visualizing the early conceptual frameworks through which these chemical transformations were understood.
Key Discoveries and Experimental Protocols
The Synthesis of Prussian Blue
The first published method for synthesizing Prussian blue appeared in the Philosophical Transactions of the Royal Society in 1724 by John Woodward. The process, which was kept secret for two decades, involved the calcination of animal residues (as a source of nitrogen) with potassium carbonate and iron sulfate.[2]
Experimental Protocol for Prussian Blue Synthesis (19th Century Methods)
While detailed quantitative data from the earliest 18th-century syntheses are scarce, by the late 19th century, standardized methods with specified quantities were being published. The following protocols are adapted from the writings of A. H. Church (1890) and J. Bersch (1893).
| Method | Reactant 1 | Quantity 1 | Reactant 2 | Quantity 2 | Procedure | Reference |
| Direct Method for Soluble Prussian Blue | Ferric Chloride or Ferric Nitrate Solution | Excess | Potassium Ferrocyanide Solution | --- | Pour the iron salt solution into an excess of the potassium ferrocyanide solution. Wash the resulting blue precipitate with distilled water until the wash water begins to show a blue tint. | A. H. Church (1890) |
| Indirect Method for Soluble Prussian Blue | Green Vitriol (Iron(II) Sulfate) | 9 kg | Yellow Prussiate (Potassium Ferrocyanide) | 15 kg | Dissolve green vitriol in 100 liters of water and add 15 kg of strong sulfuric acid. Separately, dissolve the yellow prussiate in 100 liters of water. Mix the two solutions with constant stirring. Introduce steam and add 20 kg of nitric acid (sp. gr. 1.3298) in small portions. Continue heating with steam until red vapors are no longer evolved. | J. Bersch (1893) |
The Isolation of Potassium Ferrocyanide
The French chemist Pierre-Joseph Macquer, in his 1752 paper "Examen chymique du bleu de Prusse" presented to the French Royal Academy of Sciences, was the first to report the isolation of a soluble, yellow salt from Prussian blue.[3][4] He demonstrated that by treating Prussian blue with an alkali (potassium hydroxide), the blue pigment was destroyed, yielding an iron oxide precipitate and a solution containing what is now known as potassium ferrocyanide.[3]
Experimental Protocol for the Preparation of Potassium Ferrocyanide (Macquer, 1752 - Reconstructed)
While Macquer's original paper does not provide precise quantitative details, the general procedure can be reconstructed as follows:
-
Reaction: A quantity of Prussian blue pigment was boiled with a solution of potassium hydroxide (potash lye).
-
Observation: The deep blue color of the pigment disappeared, and a reddish-brown precipitate (iron hydroxide) formed.
-
Separation: The mixture was filtered to separate the solid iron hydroxide from the clear, yellowish liquid.
-
Isolation: The yellowish filtrate was evaporated, leading to the crystallization of the "yellow prussiate of potash" (potassium ferrocyanide).
The Discovery of Hydrogen Cyanide (Prussic Acid)
In 1782, the Swedish chemist Carl Wilhelm Scheele made a groundbreaking and hazardous discovery. While investigating the properties of Prussian blue, he treated the pigment with sulfuric acid and distilled the mixture. This process yielded a volatile, colorless liquid with a distinct bitter almond odor, which he named "Blausäure" (blue acid), now known as hydrogen cyanide or prussic acid.[5][6]
Experimental Protocol for the Preparation of Hydrogen Cyanide (Scheele, 1782 - Reconstructed)
Scheele's experiments, described in his treatise Chemische Abhandlung von der Luft und dem Feuer, can be outlined as follows:
-
Reaction: A mixture of Prussian blue and sulfuric acid was heated in a distillation apparatus.
-
Distillation: A colorless, volatile liquid was collected as the distillate.
-
Characterization: Scheele noted the acidic nature of the aqueous solution of the distillate and its characteristic smell. He also investigated some of its chemical properties, including its reaction with alkalis to form salts (cyanides).
The Elucidation of Cyanogen and the Radical Theory
Joseph Louis Gay-Lussac's meticulous research in the early 19th century was instrumental in advancing the understanding of cyanide compounds. In his 1815 paper, "Recherches sur l'acide prussique," he established the elemental composition of hydrogen cyanide as a compound of carbon, hydrogen, and nitrogen.[5][7][8] He also isolated the gaseous compound cyanogen, (CN)₂, and recognized the "CN" group as a "compound radical" that remained intact through various chemical transformations.[9] This concept was a significant contribution to the development of the radical theory in organic chemistry.[9]
Quantitative Data from Gay-Lussac's Research on Prussic Acid (1815)
| Compound | Elemental Composition (by volume) | Reference |
| Prussic Acid (Hydrogen Cyanide) | 1 volume of carbon vapor + 1/2 volume of hydrogen + 1/2 volume of nitrogen | Gay-Lussac (1815) |
| Cyanogen | 2 volumes of carbon vapor + 1 volume of nitrogen | Gay-Lussac (1815) |
The Invention of the Cyanotype Process
In 1842, the English scientist and astronomer Sir John Herschel introduced a novel photographic process based on the light sensitivity of iron salts, which he named the "cyanotype."[1][10][11] This process, detailed in his paper "On the Action of the Rays of the Solar Spectrum on Vegetable Colours, and on some new Photographic Processes," produced a cyan-blue image and is the basis for the blueprinting process.[1][10]
Experimental Protocol for the Cyanotype Process (Herschel, 1842)
-
Sensitizer Solution A: A 20% (w/v) solution of ferric ammonium citrate in water.[6]
-
Sensitizer Solution B: An 8.1% (w/v) solution of potassium ferricyanide in water.[6]
-
Sensitization: Equal volumes of solutions A and B are mixed to form the light-sensitive solution. This solution is then applied to a receptive surface, such as paper, and allowed to dry in the dark.
-
Exposure: The sensitized paper is exposed to a source of ultraviolet light (such as sunlight) in contact with a negative or an object.
-
Development and Fixation: The exposed paper is washed in running water, which removes the unexposed, soluble iron salts, leaving the insoluble Prussian blue image.
Early Theoretical Frameworks
The early investigations into ferrocyanide compounds were interpreted through the lens of prevailing chemical theories of the 18th and early 19th centuries. These conceptual frameworks, while now outdated, were crucial in guiding experimental inquiry and shaping the language used to describe these new substances.
Affinity Theory
In the mid-18th century, the concept of "chemical affinity" was a dominant explanatory framework. Chemists like Pierre-Joseph Macquer used the idea of elective affinities to explain why certain substances reacted with each other in preference to others.[10][12] The decomposition of Prussian blue by potash, for instance, was understood as the "coloring principle" having a greater affinity for the alkali than for the iron calx (oxide).
Caption: Macquer's application of affinity theory to the decomposition of Prussian blue.
The Phlogiston Theory and the Discovery of "Blue Acid"
Carl Wilhelm Scheele's work was conducted within the framework of the phlogiston theory. While his discovery of hydrogen cyanide was a monumental empirical achievement, his theoretical interpretation was rooted in the idea of phlogiston as a principle of inflammability. The "blue acid" was understood in relation to its constituent "principles."
Caption: Scheele's experimental workflow for the production of "Blue Acid".
Gay-Lussac and the Radical Theory
Gay-Lussac's work on cyanogen was a cornerstone of the emerging radical theory, which proposed that groups of atoms could act as a single unit in chemical reactions. His identification of the "CN" radical provided a powerful new way of conceptualizing the chemistry of cyanides, moving beyond the earlier focus on "principles."
Caption: The central role of the cyanogen radical in Gay-Lussac's theory.
The Photochemical Reduction in the Cyanotype Process
John Herschel's invention of the cyanotype process was a direct result of his systematic investigation into the chemical effects of light. He understood that the process involved a light-induced change in the iron salts, which then reacted to form Prussian blue. Although the precise mechanism of electron transfer was not understood at the time, the overall transformation was correctly identified.
Caption: The workflow of Herschel's cyanotype process.
Conclusion
The early research on ferrocyanide compounds and pigments represents a fascinating chapter in the history of chemistry. From an accidental discovery in a paint maker's workshop to a central role in the development of coordination chemistry and early photography, these compounds have consistently been at the forefront of chemical innovation. The progression from qualitative, descriptive chemistry to quantitative analysis and the development of theoretical frameworks such as the radical theory laid the essential groundwork for our modern understanding of these complex and versatile molecules. For researchers today, this history not only provides a rich context for their work but also serves as a testament to the power of empirical observation and the iterative process of scientific discovery.
References
- 1. From blue skies to blue print: Astronomer John Herschel’s invention of the cyanotype [sites.utexas.edu]
- 2. Prussian blue - Wikipedia [en.wikipedia.org]
- 3. revistas.unam.mx [revistas.unam.mx]
- 4. shs.cairn.info [shs.cairn.info]
- 5. Prussian blue and its partner in crime - Journal of ART in SOCIETY [artinsociety.com]
- 6. Prussian Blue: Discovery and Betrayal – Part 4 - ChemistryViews [chemistryviews.org]
- 7. mikeware.co.uk [mikeware.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Before Radicals Were Free – the Radical Particulier of de Morveau [mdpi.com]
- 10. eoht.info [eoht.info]
- 11. alternativephotography.com [alternativephotography.com]
- 12. eoht.info [eoht.info]
Controlling Cupric Ferrocyanide Synthesis: An In-depth Technical Guide on the Influence of Temperature and pH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cupric ferrocyanide, a compound of significant interest in various scientific and therapeutic fields, exhibits physicochemical properties that are profoundly influenced by its synthesis conditions. This technical guide provides a comprehensive overview of the critical roles that temperature and pH play in the synthesis of this compound. By meticulously controlling these two parameters, researchers can tailor the particle size, morphology, purity, and yield of the final product, thereby optimizing its performance for specific applications, including drug delivery and radioactive decontamination. This document consolidates experimental findings and provides detailed protocols to aid in the reproducible and controlled synthesis of this compound.
Introduction
This compound (Cu₂[Fe(CN)₆]), also known as Hatchett's brown, is a coordination polymer with a Prussian blue-type crystal structure. Its ability to form a stable, insoluble precipitate has led to its investigation and use in diverse applications, from pigments to, more critically, as an adsorbent for radioactive cesium and as a component in biosensors. The efficacy of this compound in these roles is intrinsically linked to its material properties, such as surface area and particle size, which are in turn dictated by the conditions of its synthesis.
This guide focuses on the two most influential parameters in the aqueous precipitation synthesis of this compound: temperature and pH. Understanding and controlling these variables are paramount to achieving desired material characteristics.
The Core Synthesis Reaction
The fundamental method for synthesizing this compound is through a precipitation reaction involving a soluble copper(II) salt and an alkali metal ferrocyanide, typically potassium ferrocyanide. The general reaction is as follows:
2Cu²⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → Cu₂--INVALID-LINK--
Commonly used copper salts include copper(II) sulfate (CuSO₄) and copper(II) chloride (CuCl₂). While the stoichiometry appears straightforward, the reaction kinetics and the subsequent nucleation and growth of the this compound crystals are highly sensitive to the reaction environment.
The Critical Role of Temperature in Synthesis
Temperature exerts a significant influence on the synthesis of this compound, affecting reaction kinetics, particle size, and the potential for side reactions.
Effect on Reaction Kinetics and Yield
Higher temperatures generally increase the rate of reaction, ensuring a more complete precipitation of this compound. Some protocols advocate for heating the reaction mixture to temperatures as high as 100°C to maximize the yield. However, elevated temperatures can also promote the hydrolysis of the ferrocyanide ion, which is unstable in water and undergoes slow decomposition, a process that can be accelerated by heat.
Impact on Particle Size and Morphology
Temperature plays a crucial role in controlling the size of the resulting nanoparticles. While specific quantitative data for this compound is limited in the literature, analogous studies on other copper-based nanoparticles provide valuable insights. For instance, in the synthesis of cuprous oxide (Cu₂O) nanoparticles, a strong temperature dependency on particle size has been observed. A study on a wet chemical synthesis of Cu₂O and CuO particles demonstrated that particle size can be tuned by varying the synthesis temperature between 25°C and 60°C[1]. It is generally observed that higher temperatures can lead to larger particle sizes due to increased diffusion and crystal growth rates. Conversely, lower temperatures can favor the formation of smaller nanoparticles by slowing down the growth process. Some studies on copper nanoparticle synthesis have identified a narrow optimal temperature range, for example, 60°C to 75°C, for the formation of well-dispersed nanoparticles[2].
Thermal Stability of this compound
Thermogravimetric analysis (TGA) has shown that this compound is stable up to approximately 180°C, after which it begins to decompose[3]. This thermal stability is an important consideration for any post-synthesis processing or application at elevated temperatures.
Table 1: Anticipated Effects of Temperature on this compound Synthesis
| Temperature Range | Expected Outcome on Particle Size | Rationale |
| Low (e.g., 0-25°C) | Smaller nanoparticles | Reduced crystal growth rate, favoring nucleation. |
| Moderate (e.g., 60-80°C) | Potentially well-dispersed nanoparticles of controlled size | Optimal balance between nucleation and growth rates. |
| High (e.g., >80°C) | Larger, potentially agglomerated particles | Increased diffusion and crystal growth, may lead to Ostwald ripening. |
The Pivotal Influence of pH on Synthesis
The pH of the reaction medium is another critical parameter that dictates the characteristics of the synthesized this compound, primarily by influencing the speciation of the reactants and the surface charge of the forming particles.
Effect on Particle Size and Purity
The pH of the synthesis solution has a profound effect on the final particle size. While comprehensive studies on this compound are scarce, research on analogous copper oxide nanoparticles provides a strong indication of the expected trend. For copper oxide nanoparticles, a clear correlation between increasing pH and decreasing particle size has been demonstrated. For example, one study reported that increasing the pH from 6 to 10 resulted in a decrease in copper nanoparticle size from 32 nm to 20 nm[4]. Another study on CuO nanostructures showed a morphological transition from nanoparticles to nanorods and then to nanosheets as the pH was increased from 4 to 7 and 12, respectively[1]. This phenomenon is attributed to the increased rate of reaction at higher pH, which favors rapid nucleation over crystal growth, leading to smaller particles.
For this compound, it has been reported that the maximum adsorption capacity for certain ions is achieved when the material is synthesized at a pH of 6, suggesting that this pH yields a material with optimal surface characteristics[4].
Impact on Product Stability
The stability of the resulting this compound precipitate is also pH-dependent. The ferrocyanide ion itself is most stable in neutral to slightly alkaline conditions. In acidic solutions, it can protonate to form hydroferrocyanic acid, which is less stable.
Table 2: Anticipated Effects of pH on this compound Synthesis
| pH Range | Expected Outcome on Particle Size | Rationale |
| Acidic (pH < 6) | Larger, potentially impure particles | Slower reaction rate, potential for side reactions and instability of ferrocyanide. |
| Near-Neutral (pH 6-8) | Smaller, more uniform nanoparticles | Optimal conditions for controlled precipitation and stability of reactants. A pH of 6 has been suggested as optimal for surface properties.[4] |
| Alkaline (pH > 8) | Very small nanoparticles, potential for agglomeration | Rapid nucleation rate, potential for formation of copper hydroxides as impurities. |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound under controlled temperature and pH conditions.
General Synthesis Protocol
This protocol outlines the basic co-precipitation method.
Materials:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Deionized Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
Procedure:
-
Prepare a 0.1 M solution of the copper salt in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide in deionized water.
-
Slowly add the potassium ferrocyanide solution to the copper salt solution under vigorous stirring.
-
A reddish-brown precipitate of this compound will form immediately.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the final product in an oven at a low temperature (e.g., 60°C) or under vacuum.
Temperature-Controlled Synthesis Protocol
This protocol details how to vary the reaction temperature.
Procedure:
-
Follow the General Synthesis Protocol.
-
Before mixing the reactant solutions, bring them to the desired reaction temperature (e.g., 4°C, 25°C, 60°C, 80°C) using a water bath or ice bath.
-
Maintain the desired temperature throughout the reaction and stirring process by keeping the reaction vessel in the temperature-controlled bath.
-
Proceed with the isolation, washing, and drying steps as described in the general protocol.
pH-Controlled Synthesis Protocol
This protocol explains how to adjust and maintain the pH of the reaction.
Procedure:
-
Follow the General Synthesis Protocol.
-
Before mixing, adjust the pH of the copper salt solution to the desired value (e.g., 4, 6, 8, 10) using dilute HCl or NaOH.
-
As the potassium ferrocyanide solution is added, monitor the pH of the reaction mixture continuously with a calibrated pH meter.
-
Maintain the desired pH throughout the reaction by adding small amounts of dilute HCl or NaOH as needed.
-
Proceed with the isolation, washing, and drying steps as described in the general protocol.
Characterization of Synthesized this compound
To assess the impact of temperature and pH on the synthesized material, a suite of characterization techniques should be employed.
Table 3: Recommended Characterization Techniques
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size, and degree of agglomeration. |
| Transmission Electron Microscopy (TEM) | Detailed particle size and shape, internal structure. |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Thermal stability and decomposition profile. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of cyanide ligands and the absence of impurities. |
| Dynamic Light Scattering (DLS) | Particle size distribution in suspension. |
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a process that is highly sensitive to the reaction conditions, with temperature and pH being the most influential parameters. By carefully controlling these variables, it is possible to tune the physical and chemical properties of the resulting material. While direct quantitative data for this compound remains an area for further research, analogous studies on other copper-based nanoparticles provide a strong predictive framework. Lower temperatures and near-neutral pH conditions are generally expected to favor the formation of smaller, more uniform nanoparticles. The detailed protocols and characterization strategies outlined in this guide provide a solid foundation for researchers to systematically investigate and optimize the synthesis of this compound for their specific applications, paving the way for advancements in fields ranging from environmental remediation to nanomedicine.
References
Methodological & Application
Application Notes and Protocols for Radioactive Cesium Removal using Cupric Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cupric ferrocyanide (CuFC) and its composites in the removal of radioactive cesium (Cs⁺) from aqueous solutions. This compound is a highly effective adsorbent for cesium due to its specific crystal structure and ion-exchange capabilities.
Synthesis of this compound Adsorbents
Several methods can be employed to synthesize this compound, ranging from simple co-precipitation to the creation of composite materials for enhanced stability and ease of separation.
Protocol 1.1: Synthesis of Mesoporous Copper Hexacyanoferrate (II) (M-CuHCF-II) Nanomaterials[1]
This protocol describes the synthesis of mesoporous this compound nanoparticles via chemical co-precipitation.
Materials:
-
Copper (II) sulfate (CuSO₄) solution (0.15 M)
-
Potassium hexacyanoferrate (II) (K₄[Fe(CN)₆]) solution (0.05 M)
-
Ultrasonic bath
-
Dropping funnel
-
Stirring machine
-
Reaction beaker
Procedure:
-
Place 750 mL of 0.15 M CuSO₄ solution into a reactor beaker situated in an ultrasonic bath.
-
Set up a dropping funnel and a stirring machine over the reactor beaker.
-
Slowly add 250 mL of 0.05 M K₄[Fe(CN)₆] solution from the dropping funnel into the CuSO₄ solution.
-
Maintain continuous sonication at 50 Hz and 1500W, and stir the mixture at 1200 rpm.
-
Keep the reaction temperature at 40°C for a duration of 4 hours.
-
After the reaction, collect the resulting precipitate by filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any unreacted precursors.
-
Dry the final product, M-CuHCF-II nanomaterial, in an oven at a suitable temperature (e.g., 60-80°C).
Protocol 1.2: Synthesis of Potassium Copper Ferrocyanide Composite Particles (CMC-KCuFC)[2]
This protocol details the fabrication of a composite adsorbent using carboxymethyl cellulose sodium (CMC) as a biopolymer matrix.
Materials:
-
Carboxymethyl cellulose sodium (CMC)
-
Copper (II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Syringe pump device
Procedure:
-
Prepare a CMC solution by dissolving the polymer in deionized water.
-
Separately, prepare solutions of CuCl₂ and K₄[Fe(CN)₆].
-
To create a cross-linked CMC-Cu structure, introduce the CuCl₂ solution into the CMC solution.
-
Using a syringe pump device, extrude the CMC-Cu mixture into the K₄[Fe(CN)₆] solution to form composite particles.
-
Allow the particles to react and form CMC-KCuFC.
-
Collect the composite particles and wash them thoroughly with deionized water.
-
Dry the particles before use.
Experimental Protocols for Cesium Removal
The following protocols outline the procedures for evaluating the performance of this compound adsorbents in removing cesium from aqueous solutions.
Protocol 2.1: Batch Adsorption Experiments
Batch experiments are essential for determining the adsorption capacity and the influence of various parameters on cesium removal.
Materials:
-
Synthesized this compound adsorbent (e.g., M-CuHCF-II or CMC-KCuFC)
-
Cesium chloride (CsCl) stock solution
-
Deionized water
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for cesium concentration analysis
Procedure:
-
Preparation of Cesium Solutions: Prepare a series of cesium solutions with known initial concentrations (e.g., 10-100 mg/L) by diluting the CsCl stock solution.[1]
-
Adsorbent Dosage: Accurately weigh a specific amount of the this compound adsorbent (e.g., 0.02 g) and add it to a fixed volume of the cesium solution (e.g., 50 mL).[1]
-
pH Adjustment: Adjust the initial pH of the solutions to the desired values (e.g., ranging from 2 to 10) using small amounts of HCl or NaOH.[1]
-
Adsorption Process: Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined contact time.
-
Sample Collection and Analysis: After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration. Measure the final cesium concentration in the supernatant using ICP-MS or AAS.
-
Calculations:
Protocol 2.2: Investigating Key Parameters
-
Effect of pH: Perform batch experiments at different initial pH values (e.g., 2, 4, 6, 8, 10) while keeping other parameters constant to determine the optimal pH for cesium removal.[2][1]
-
Effect of Contact Time: Conduct experiments over various time intervals (e.g., 5, 10, 30, 60, 120, ... minutes) to determine the equilibrium time.[2][1]
-
Effect of Initial Cesium Concentration: Vary the initial cesium concentration to study its effect on adsorption capacity and to determine the adsorption isotherm.[1]
-
Effect of Temperature: Perform experiments at different temperatures (e.g., 288 K, 298 K, 308 K, 318 K) to evaluate the thermodynamic parameters of the adsorption process.[2][3]
-
Effect of Competing Ions: Investigate the selectivity of the adsorbent for cesium by introducing other ions commonly found in wastewater (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) into the cesium solution.[2][3]
Data Presentation
The following tables summarize the quantitative data from various studies on this compound for cesium removal.
Table 1: Adsorption Capacities of Various this compound Adsorbents
| Adsorbent | Maximum Adsorption Capacity (qₘₐₓ) | Reference |
| M-CuHCF-II | 197.72 mg/g (at 318 K) | [2] |
| CMC-KCuFC | 60.827 mg/g | [1] |
| CuFC | > 350 mg/g | [4] |
| NaCuHCF-modified magnetic nanoparticles | 125 mg/g | [5] |
| CuHF | 190.52 mg/g | [6] |
| PB nanoparticle-modified SPE | 325 mg/g | [7] |
Table 2: Influence of pH on Cesium Adsorption
| Adsorbent | Optimal pH Range | Observations | Reference |
| CMC-KCuFC | 5-10 | Adsorption capacity increases from pH 2 to 5 and then remains steady. | [1] |
| M-CuHCF-II | ~6 | Maximum adsorption capacity observed at pH 6. | [2] |
| CuFC | 2.6-10.9 | High distribution coefficient (Kd > 2.94 x 10⁶ mL/g) observed in this range. Maximum capacity at pH 9. | [3] |
| CuFC | 4-11 | Adsorption capacity decreases above pH 9 due to decomposition into Cu(OH)₂. | [3] |
Table 3: Kinetic and Isotherm Model Parameters
| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| CMC-KCuFC | Pseudo-second-order | Freundlich | [1] |
| M-CuHCF-II | - | Langmuir, Redlich-Peterson, Sips | [2] |
| CuFC | Pseudo-second-order | Langmuir, Freundlich, Dubinin-Radushkevich | [3] |
| NaCuHCF-modified magnetic nanoparticles | Pseudo-second-order | Langmuir | [5] |
Table 4: Thermodynamic Parameters for Cesium Adsorption
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Adsorption Nature | Reference |
| M-CuHCF-II | -37.47 to -40.74 | -8.28 | - | Spontaneous, Exothermic | [2] |
| CuFC | Negative | Positive | - | Spontaneous, Endothermic | [3] |
Visualizations
Diagram 1: Experimental Workflow for Cesium Removal
Caption: Workflow for synthesis and evaluation of this compound.
Diagram 2: Proposed Cesium Adsorption Mechanism
Caption: Ion exchange mechanism for cesium adsorption by this compound.
Concluding Remarks
This compound and its composites are highly promising materials for the selective removal of radioactive cesium from contaminated water. The adsorption process is efficient over a wide pH range and can be tailored by synthesizing composite materials to improve handling and separation. The primary mechanism of cesium removal is ion exchange. The protocols and data presented here provide a comprehensive guide for researchers and professionals working on the remediation of radioactive wastewater.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 2. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. APPLICATION OF COPPER HEXACYANOFERRATE IN THE REMOVAL OF CESIUM AND STRONTIUM IONS FROM AQUEOUS SOLUTION | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Cupric Ferrocyanide in Electrochemical Biosensing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cupric ferrocyanide (CuFCF), a metal hexacyanoferrate analog, has emerged as a highly promising material in the field of electrochemical biosensing. Its inherent properties, including excellent redox activity, high stability, low cost, and catalytic capabilities, make it an ideal candidate for the fabrication of sensitive and selective biosensors. CuFCF often acts as an "artificial peroxidase," effectively catalyzing the reduction of hydrogen peroxide (H₂O₂), a common byproduct of enzymatic reactions involving oxidases. This characteristic allows for the indirect detection of various biological analytes.
These application notes provide a comprehensive overview of the use of this compound in electrochemical biosensing, detailing synthesis protocols, electrode modification techniques, and electrochemical detection methods.
Principle of Detection
The primary mechanism behind CuFCF-based biosensing often involves its electrocatalytic activity towards hydrogen peroxide. Many biosensors utilize oxidase enzymes (e.g., glucose oxidase, cholesterol oxidase) that produce H₂O₂ in the presence of their specific target analyte. The CuFCF-modified electrode then detects the generated H₂O₂ at a low potential, which minimizes interference from other electroactive species in biological samples. The measured current is directly proportional to the analyte's concentration.
The fundamental reactions can be summarized as:
-
Analyte + O₂ --- (Oxidase Enzyme) ---> Product + H₂O₂
-
H₂O₂ + 2e⁻ + 2H⁺ --- (CuFCF Catalyst) ---> 2H₂O
The second reaction, catalyzed by the CuFCF on the electrode surface, generates a measurable electrochemical signal.
Applications
This compound-based electrochemical biosensors have been successfully developed for the detection of a range of biologically significant analytes. Key applications include:
-
Hydrogen Peroxide (H₂O₂): Direct detection of H₂O₂ is crucial in various fields, from industrial processes to cellular biology.[1][2][3][4]
-
Glucose: By immobilizing glucose oxidase (GOx) onto a CuFCF-modified electrode, sensitive glucose sensors can be fabricated for diabetes monitoring.[5][6][7][8] The GOx enzyme catalyzes the oxidation of glucose, producing H₂O₂ which is then detected by the CuFCF.
-
Dopamine: CuFCF nanomaterials can also facilitate the direct electro-oxidation of neurotransmitters like dopamine, offering a platform for neurological studies and disease diagnosis.[9][10][11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound Thin Film on an Electrode Surface
This protocol describes an in-situ method for depositing a this compound thin film onto a copper electrode, adapted from literature describing the reaction of copper with ferricyanide solutions.[13]
Materials:
-
Copper (Cu) electrode (e.g., copper wire or foil)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 10 mM in deionized water)
-
Deionized (DI) water
-
Ethanol
-
Alumina powder (0.05 µm) for polishing
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Electrode Pre-treatment:
-
Polish the copper electrode surface with 0.05 µm alumina slurry on a polishing pad to achieve a mirror-like finish.
-
Sonciate the electrode sequentially in DI water and ethanol for 5 minutes each to remove residual alumina and contaminants.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Film Deposition:
-
Immerse the cleaned copper electrode into a 10 mM solution of K₃[Fe(CN)₆].
-
The deposition occurs via a corrosion reaction where the copper surface is oxidized and immediately reacts with the ferricyanide/ferrocyanide species in the solution to form an adherent this compound film.[13]
-
The reaction time can be varied (e.g., 10-60 minutes) to control the film thickness. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., up to 60°C) to influence crystal size.[13]
-
-
Final Rinse:
-
Gently rinse the modified electrode with DI water to remove any non-adherent material.
-
The electrode is now ready for electrochemical characterization or further modification.
-
Protocol 2: Fabrication of a Glucose Biosensor
This protocol details the immobilization of glucose oxidase (GOx) onto the CuFCF-modified electrode.
Materials:
-
CuFCF-modified electrode (from Protocol 1)
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL in phosphate buffer saline)
-
Chitosan solution (e.g., 0.5% in acetic acid) or Nafion solution (e.g., 0.5%)
-
Phosphate Buffer Saline (PBS), pH 7.4
Procedure:
-
Enzyme Immobilization:
-
Pipette a small volume (e.g., 5-10 µL) of the GOx solution onto the active surface of the CuFCF-modified electrode.
-
Allow the solution to spread evenly and let it dry at room temperature or in a refrigerator for about 1-2 hours.
-
-
Membrane Casting:
-
To prevent enzyme leaching and improve biocompatibility, cast a protective membrane over the enzyme layer.
-
Drop-cast 5 µL of either chitosan or Nafion solution onto the dried enzyme layer.
-
Allow the electrode to dry completely at room temperature.
-
-
Storage:
-
Store the fabricated biosensor at 4°C in a dry environment when not in use.
-
Protocol 3: Electrochemical Analysis via Cyclic Voltammetry (CV)
Cyclic voltammetry is used to characterize the electrode and study the electrocatalytic reduction of the target analyte.[14][15]
Equipment & Reagents:
-
Potentiostat with a three-electrode setup (Working: CuFCF-modified electrode, Reference: Ag/AgCl, Counter: Platinum wire)
-
Electrochemical cell
-
Supporting electrolyte (e.g., 0.1 M PBS, pH 7.4)
-
Analyte stock solution (e.g., H₂O₂ or Glucose)
Procedure:
-
Setup: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 10 mL of 0.1 M PBS).
-
Background Scan: Record a cyclic voltammogram of the modified electrode in the electrolyte solution without the analyte. This serves as the baseline. A typical potential window for H₂O₂ reduction is +0.2 V to -0.5 V vs. Ag/AgCl.[13] Set a scan rate of 50-100 mV/s.[14]
-
Analyte Addition: Add a known concentration of the analyte (e.g., H₂O₂) to the electrolyte.
-
Measurement: Record the cyclic voltammogram. An increase in the cathodic (reduction) peak current should be observed, indicating the electrocatalytic reduction of the analyte by CuFCF.
-
Calibration: Repeat steps 3 and 4 with successive additions of the analyte to generate a calibration curve (peak current vs. concentration).
Protocol 4: Characterization via Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for analyzing the interfacial properties of the electrode surface at different modification stages.[16][17][18][19]
Equipment & Reagents:
-
Potentiostat with EIS capability
-
Three-electrode setup
-
Electrolyte containing a redox probe: e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.[14]
Procedure:
-
Setup: Assemble the three-electrode system in the cell with the electrolyte and redox probe.
-
EIS Measurement:
-
Data Analysis:
-
The resulting Nyquist plot (Z' vs -Z'') is analyzed. The semicircle diameter in the high-frequency region corresponds to the charge-transfer resistance (Rct).
-
Perform EIS on the bare electrode, the CuFCF-modified electrode, and the final enzyme-immobilized electrode. Changes in Rct reflect the modification of the surface. Typically, Rct increases as insulating layers like enzymes are added to the surface.
-
Visualizations and Diagrams
Workflow for Sensor Fabrication
Caption: Workflow for fabricating a CuFCF-based electrochemical biosensor.
Sensing Mechanism for Glucose
Caption: Signaling pathway for an enzymatic glucose biosensor using CuFCF.
Electrochemical Analysis Workflowdot
References
- 1. Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. A non-enzymatic electrochemical hydrogen peroxide sensor based on copper oxide nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalytically induced formation of this compound nanoparticles and their application for electrochemical and optical biosensing of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Copper-Based Biosensor for Dual-Mode Glucose Detection [frontiersin.org]
- 7. A Copper-Based Biosensor for Dual-Mode Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fourth‐generation glucose sensors composed of copper nanostructures for diabetes management: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Electrochemical and Optical Sensing of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Dopamine Electrochemical Detection with Manganese Doped Crystalline Copper Oxide [mdpi.com]
- 13. Copper Hexacyanoferrate Thin Film Deposition and Its Application to a New Method for Diffusion Coefficient Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens [mdpi.com]
- 19. scispace.com [scispace.com]
Application Notes and Protocols: Cupric Ferrocyanide as a Peroxidase Mimetic for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), plays a crucial role in various biological processes, including cell signaling, immune responses, and metabolic regulation. However, aberrant levels of H₂O₂ are implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate and sensitive detection of H₂O₂ is of paramount importance in biomedical research and drug development.
Natural peroxidases, while efficient catalysts for H₂O₂ reduction, suffer from inherent drawbacks such as high cost, low stability, and susceptibility to denaturation under harsh environmental conditions. In recent years, nanomaterials with enzyme-like activities, termed "nanozymes," have emerged as promising alternatives. Among these, cupric ferrocyanide (Cu₂[Fe(CN)₆]), a Prussian blue analogue, has garnered significant attention due to its robust peroxidase-mimicking activity, high stability, and cost-effective synthesis.
This document provides detailed application notes and protocols for the synthesis of this compound nanoparticles and their utilization as a peroxidase mimetic for the colorimetric detection of hydrogen peroxide.
Principle of Detection
This compound nanoparticles (CuHCF NPs) exhibit intrinsic peroxidase-like activity, catalyzing the oxidation of a chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide. The reaction mechanism involves the reduction of H₂O₂ by the Cu(II) ions in the CuHCF lattice, which are subsequently regenerated by the oxidation of TMB. This catalytic cycle results in the formation of a blue-colored oxidized TMB (oxTMB) product, with a characteristic absorbance maximum at 652 nm. The intensity of the blue color is directly proportional to the concentration of H₂O₂, enabling quantitative determination.
Data Presentation
The following tables summarize the key performance characteristics of this compound nanozymes for H₂O₂ detection, providing a basis for comparison with other nanozyme systems and the natural enzyme, horseradish peroxidase (HRP).
Table 1: Kinetic Parameters of this compound Nanozyme and Horseradish Peroxidase (HRP)
| Catalyst | Substrate | K_m_ (mM) | V_max_ (10⁻⁸ M s⁻¹) |
| This compound | H₂O₂ | 0.15 | 8.2 |
| TMB | 0.08 | 10.5 | |
| Horseradish Peroxidase | H₂O₂ | 3.70 | 8.7 |
| TMB | 0.43 | 10.0 |
Note: Kinetic parameters can vary depending on the specific synthesis method and reaction conditions.
Table 2: Performance Characteristics for H₂O₂ Detection
| Parameter | This compound Nanozyme |
| Linear Range | 1 - 200 µM[1] |
| Limit of Detection (LOD) | 0.51 µM[1] |
| Optimal pH | 4.0 |
| Optimal Temperature | 25 - 40 °C |
| Substrate | TMB |
| Wavelength | 652 nm |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol describes a simple co-precipitation method for the synthesis of this compound nanoparticles.[2][3]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP) (optional, as a stabilizing agent)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10 mM aqueous solution of copper(II) chloride.
-
Prepare a 10 mM aqueous solution of potassium hexacyanoferrate(II).
-
(Optional) If using a stabilizer, prepare a 1% (w/v) aqueous solution of PVP.
-
-
Co-precipitation:
-
In a clean glass beaker, place a specific volume of the copper(II) chloride solution.
-
While stirring vigorously, slowly add an equal volume of the potassium hexacyanoferrate(II) solution dropwise to the copper(II) chloride solution.
-
(Optional) If using PVP, add the PVP solution to the copper(II) chloride solution before the addition of potassium hexacyanoferrate(II).
-
-
Reaction and Aging:
-
Continue stirring the mixture at room temperature for 1-2 hours to allow for the formation and stabilization of the nanoparticles. A reddish-brown precipitate of this compound will form.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors and byproducts.
-
-
Storage:
-
After the final wash, resuspend the purified this compound nanoparticles in deionized water to a desired concentration (e.g., 1 mg/mL).
-
Store the nanoparticle suspension at 4 °C for future use.
-
Characterization (Optional but Recommended):
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the synthesized nanoparticles.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound.
Protocol 2: Colorimetric Detection of Hydrogen Peroxide
This protocol outlines the procedure for the quantitative detection of H₂O₂ using the synthesized this compound nanoparticles.
Materials:
-
This compound nanoparticle suspension (from Protocol 1)
-
Hydrogen peroxide (H₂O₂) standard solutions of known concentrations
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution (e.g., 1 mM in a suitable solvent like DMSO or a commercially available TMB substrate solution)
-
Acetate buffer (0.2 M, pH 4.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In the wells of a 96-well microplate, add the following reagents in the specified order:
-
100 µL of acetate buffer (pH 4.0)
-
20 µL of this compound nanoparticle suspension (e.g., 50 µg/mL)
-
40 µL of H₂O₂ standard solution or unknown sample
-
40 µL of TMB solution (1 mM)
-
-
-
Incubation:
-
Incubate the microplate at room temperature (or the optimized temperature) for 10-30 minutes. A blue color will develop in the presence of H₂O₂.
-
-
Measurement:
-
Measure the absorbance of the solution in each well at 652 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the H₂O₂ standards.
-
Determine the concentration of H₂O₂ in the unknown samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
Catalytic Mechanism of this compound
References
- 1. Iron-Coordinated L-Lysine–Based Nanozymes with High Peroxidase-like Activity for Sensitive Hydrogen Peroxide and Glucose Detection [mdpi.com]
- 2. SYNTHESIS AND CHARACTERIZATION OF COPPER HEXACYANOFERRATE (II) NANOPARTICLES | Tạp chí Khoa học - Trường Đại học Sư phạm TP Hồ Chí Minh [vjol.info.vn]
- 3. SYNTHESIS AND CHARACTERIZATION OF COPPER HEXACYANOFERRATE (II) NANOPARTICLES | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
Application Notes & Protocols: Immobilization of Cupric Ferrocyanide on Magnetic Nanoparticles for Cesium Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radioactive cesium isotopes, such as Cesium-137, are significant environmental pollutants resulting from nuclear accidents and waste. Their high solubility in water and long half-life pose a considerable threat to ecosystems and human health. Cupric ferrocyanide (CuFC), an analogue of Prussian blue, is highly effective in selectively capturing cesium ions due to a favorable ionic radius for incorporation into its crystal lattice. However, its fine-particle nature makes it difficult to separate from treated water. To overcome this, CuFC can be immobilized on superparamagnetic nanoparticles. This creates a composite material that combines the high cesium affinity of CuFC with the easy magnetic separability of the nanoparticles, offering a highly efficient and reusable solution for environmental remediation.[1]
This document provides detailed protocols for the synthesis and functionalization of core-shell magnetic nanoparticles and the subsequent immobilization of this compound. It also includes characterization methods and application protocols for cesium removal.
Data Presentation
The following tables summarize typical quantitative data for the synthesized magnetic nanocomposites.
Table 1: Physicochemical Properties of Nanoparticles at Different Synthesis Stages
| Parameter | Fe₃O₄ Core | Fe₃O₄@SiO₂ | Fe₃O₄@SiO₂-CuFC |
| Average Particle Size (nm) | ~10 - 15 | ~15 - 20 | ~20 - 25 |
| Saturation Magnetization (emu/g) | ~60 - 75 | ~50 - 65 | ~35 - 50 |
| Surface Area (m²/g) | > 100 | ~80 - 100 | ~60 - 90 |
Note: Values are approximate and can vary based on specific synthesis conditions.
Table 2: Cesium Adsorption Performance
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity (qₘₐₓ) | 75 - 140 mg/g | pH 7, 25°C, 24h contact time |
| Equilibrium Time | ~2 hours | Initial Cs⁺ conc. 10 ppm |
| Optimal pH Range | 4.0 - 10.0 | - |
| Kinetic Model | Pseudo-second-order | Describes chemisorption process |
| Isotherm Model | Langmuir | Suggests monolayer adsorption |
| Removal Efficiency | > 99% | In low Cs⁺ concentrations[2] |
Visualized Workflows and Mechanisms
Synthesis Workflow
The overall process involves a multi-step synthesis to create the core-shell nanocomposite.
Caption: Multi-step synthesis workflow for the magnetic nanocomposite.
Nanocomposite Structure
The final product has a distinct core-shell structure, essential for its function.
Caption: Diagram of the core-shell-layer structure.
Cesium Adsorption Mechanism
Cesium ions are captured via an ion exchange mechanism within the CuFC crystal lattice.
Caption: Ion exchange mechanism for cesium capture.
Experimental Protocols
Materials & Reagents:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (TEOS)[3]
-
(3-Aminopropyl)triethoxysilane (APTES)[4]
-
Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Ethanol, Deionized Water
Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol uses a chemical co-precipitation method to produce superparamagnetic iron oxide nanoparticles.[5]
-
Preparation: Dissolve FeCl₃·6H₂O (e.g., 5.8 g) and FeCl₂·4H₂O (e.g., 2.15 g) in 100 mL of deionized water in a three-neck flask. Molar ratio of Fe³⁺:Fe²⁺ should be 2:1.
-
Deoxygenation: Purge the solution with nitrogen gas for 30 minutes under vigorous mechanical stirring to prevent oxidation.
-
Precipitation: Heat the solution to 80°C. Rapidly add 10 mL of ammonia solution (25%). A black precipitate of Fe₃O₄ will form immediately.
-
Aging: Continue stirring at 80°C for 1 hour under nitrogen atmosphere to allow for crystal growth.
-
Washing: Cool the mixture to room temperature. Use an external magnet to separate the black nanoparticles from the solution. Discard the supernatant.
-
Purification: Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral (pH ~7).
-
Storage: Resuspend the purified Fe₃O₄ nanoparticles in deionized water for the next step.
**Protocol 2: Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂) **
A silica shell is applied to protect the magnetic core and provide a surface for further functionalization.[6]
-
Dispersion: Disperse the synthesized Fe₃O₄ nanoparticles (e.g., 0.5 g) in a mixture of 80 mL ethanol and 20 mL deionized water. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Reaction Setup: Transfer the dispersion to a flask and add ammonia solution (25%, e.g., 1 mL) to catalyze the reaction.
-
Silica Precursor Addition: While stirring vigorously, add TEOS (e.g., 1 mL) dropwise to the solution.
-
Coating Reaction: Allow the reaction to proceed for 6-8 hours at room temperature with continuous stirring.
-
Washing and Collection: Collect the resulting brown Fe₃O₄@SiO₂ nanoparticles using a magnet. Wash them several times with ethanol and deionized water.
-
Drying: Dry the product in a vacuum oven at 60°C overnight.
Protocol 3: Amino-functionalization of Fe₃O₄@SiO₂ Nanoparticles
The silica surface is functionalized with amine groups to facilitate the binding of this compound.
-
Dispersion: Disperse the dried Fe₃O₄@SiO₂ nanoparticles (e.g., 0.5 g) in 50 mL of ethanol. Sonicate for 15 minutes.
-
Silanization: Add APTES (e.g., 1 mL) to the dispersion.[4]
-
Reaction: Reflux the mixture at 75°C for 6 hours with mechanical stirring.
-
Washing: Cool the mixture, then collect the nanoparticles with a magnet. Wash thoroughly with ethanol to remove any unreacted APTES.
-
Drying: Dry the amino-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) in a vacuum oven at 60°C.
Protocol 4: Immobilization of this compound (CuFC)
This final step forms the active layer for cesium capture.[7]
-
Dispersion: Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles (e.g., 0.2 g) in 100 mL of deionized water.
-
Copper Binding: Add 50 mL of a 0.1 M CuCl₂ solution. Shake the mixture for 3 hours. The amine groups on the surface will chelate the Cu²⁺ ions.
-
Washing: Separate the nanoparticles using a magnet and wash them with deionized water to remove excess copper ions.
-
Ferrocyanide Reaction: Resuspend the nanoparticles in 100 mL of deionized water. Add 50 mL of a 0.1 M K₄[Fe(CN)₆] solution.
-
Formation of CuFC: Shake the mixture for another 3 hours. The ferrocyanide ions will react with the bound copper ions to form a stable, immobilized this compound layer on the nanoparticle surface.
-
Final Washing: Collect the final product (Fe₃O₄@SiO₂-CuFC) with a magnet, wash it extensively with deionized water, and dry at 60°C.
Protocol 5: Characterization of the Nanocomposite
To confirm the successful synthesis and properties of the material, the following characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM): To visualize the core-shell structure and determine particle size and morphology.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the Fe₃O₄ core and the presence of the CuFC phase.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of functional groups from each synthesis step (Fe-O, Si-O-Si, N-H, and C≡N stretching vibrations from ferrocyanide).[9]
-
Vibrating Sample Magnetometer (VSM): To measure the magnetic properties (e.g., saturation magnetization) and confirm superparamagnetism.[9]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the nanoparticles.
Protocol 6: Cesium Adsorption Studies
This protocol outlines a typical batch experiment to evaluate the cesium removal performance.
-
Stock Solution: Prepare a stock solution of non-radioactive Cesium Chloride (CsCl) in deionized water (e.g., 1000 mg/L). Prepare working solutions of desired concentrations by diluting the stock.
-
Batch Adsorption: Add a known mass of the Fe₃O₄@SiO₂-CuFC nanocomposite (e.g., 10 mg) to a series of flasks containing a fixed volume of cesium solution (e.g., 25 mL) at various initial concentrations.
-
Equilibration: Agitate the flasks on a shaker at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: After shaking, use a strong external magnet to separate the nanoparticles from the solution.
-
Analysis: Carefully collect the supernatant. Analyze the remaining cesium concentration in the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: The amount of cesium adsorbed per unit mass of the adsorbent (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ = Initial cesium concentration (mg/L)
-
Cₑ = Equilibrium cesium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
References
- 1. Copper Ferrocyanide Functionalized Core-Shell Magnetic Silica Composites for the Selective Removal of Cesium Ions from Radioactive Liquid Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field [mdpi.com]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 7. Copper Ferrocyanide-Functionalized Magnetic Adsorbents Using Polyethyleneimine Coated Fe3O4 Nanoparticles for the Removal of Radioactive Cesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 9. jst-ud.vn [jst-ud.vn]
Application Notes and Protocols: Cupric Ferrocyanide in Photographic Toning Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cupric ferrocyanide, also known as Hatchett's Brown, in photographic toning baths. The protocols and data presented are intended to offer a reproducible and comprehensive guide for achieving a range of red-brown to copper tones in black and white photographic prints. The underlying chemical process involves the replacement of metallic silver in the photographic emulsion with the stable, colored precipitate of this compound.[1][2][3]
Chemical Principles
The toning of a silver-based photographic image with a copper toning bath is a metal replacement process.[4] The black metallic silver (Ag) of the original image is first oxidized by potassium ferricyanide (K₃[Fe(CN)₆]). The resulting silver ions then react with the ferrocyanide ions produced in the initial reaction to form silver ferrocyanide. Subsequently, cupric ions (Cu²⁺) from a copper salt, such as copper sulfate (CuSO₄), replace the silver ions to form this compound (Cu₂[Fe(CN)₆]), a reddish-brown pigment.[2][3][5] A complexing agent, typically potassium or sodium citrate, is included in the formulation to prevent the premature precipitation of cupric ferricyanide, allowing the copper and ferricyanide ions to coexist in the toning solution.[2][6]
The general chemical reaction can be summarized as follows: 4Ag + 4K₃[Fe(CN)₆] → Ag₄[Fe(CN)₆] + 4K₃[Fe(CN)₆] Ag₄[Fe(CN)₆] + 2CuSO₄ → Cu₂[Fe(CN)₆] + 2Ag₂SO₄
An alternative pathway involves the oxidation of silver by ferricyanide, which is reduced to ferrocyanide. The ferrocyanide then reacts with copper ions present in the bath to form this compound, which precipitates onto the silver image.
Quantitative Data: Toning Bath Formulations
The composition of the toning bath significantly influences the final color, with variations in chemical concentrations leading to tones ranging from purple-brown to chalk red.[7] The following tables summarize various published formulations for this compound toning baths.
Table 1: Two-Solution Toning Bath Formulations
| Formulation | Solution A | Solution B | Working Solution | Reference |
| Dassonville T-5 | Copper Sulfate: 6.5 gPotassium Citrate: 25 gWater to make: 1000 ml | Potassium Ferricyanide: 5.5 gPotassium Citrate: 25 gWater to make: 1000 ml | Mix equal parts of A + B for use. | [7] |
| "Simple" FeCN Toner | Copper Sulfate Pentahydrate: 20 gSodium Citrate: 50 gDistilled Water to make: 500 ml | Potassium Ferricyanide: 20 gDistilled Water to make: 100 ml | Slowly add solution B to solution A with constant stirring. Then add 5 ml concentrated HCl. | [8] |
Table 2: Single-Solution Toning Bath Formulation
| Component | Quantity | Reference |
| Copper Sulfate (10% solution) | 10 ml | [9] |
| Sodium Citrate (10% solution) | 80 ml | [9] |
| Potassium Ferricyanide (10% solution) | 10 ml | [9] |
| Instructions | Mix solutions immediately before use. | [9] |
Table 3: Alkaline Toning Bath Components
| Chemical | Purpose | Reference |
| Basic Copper Carbonate | Source of copper ions | [1] |
| Potassium Ferricyanide | Oxidizing agent | [1] |
| Dilute Ammonia (5% by weight) | Solvent for copper carbonate and provides alkaline environment | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing and using this compound toning baths. It is crucial to use chemicals in a well-ventilated area and wear appropriate personal protective equipment, as some toning chemicals can be toxic.[4]
Protocol 1: Preparation of Dassonville T-5 Toning Bath
1. Preparation of Stock Solution A: a. Weigh 6.5 g of copper (cupric) sulfate. b. Weigh 25 g of potassium citrate. c. Dissolve both chemicals in approximately 800 ml of distilled water. d. Add distilled water to make a final volume of 1000 ml. e. Store in a clearly labeled, sealed container.
2. Preparation of Stock Solution B: a. Weigh 5.5 g of potassium ferricyanide. b. Weigh 25 g of potassium citrate. c. Dissolve both chemicals in approximately 800 ml of distilled water. d. Add distilled water to make a final volume of 1000 ml. e. Store in a clearly labeled, sealed container, preferably in a dark bottle as potassium ferricyanide is light-sensitive.
3. Preparation of Working Solution: a. Immediately before use, mix equal parts of Stock Solution A and Stock Solution B. For example, mix 100 ml of A with 100 ml of B for a 200 ml working bath.
Protocol 2: General Photographic Toning Procedure
1. Print Preparation: a. Ensure the black and white photographic print is fully fixed and thoroughly washed to remove all residual fixer (sodium thiosulfate). Inadequate washing can lead to staining and uneven toning. b. For consistent results, it is recommended to use a fully dried print that is then soaked in water for a few minutes before toning.
2. Toning: a. Immerse the wet print in the prepared toning bath. b. Agitate the tray gently and continuously to ensure even toning. c. The toning process can take from 2 to 12 minutes, depending on the desired tone, the specific formulation, and the temperature of the solution.[9] The color will gradually shift from black to brown, then to a reddish-brown. d. Visually inspect the print under good lighting to determine the desired endpoint. Note that the color may appear different when wet.
3. Post-Toning Wash: a. Once the desired tone is achieved, remove the print from the toning bath. b. Rinse the print in running water for at least 20-30 minutes to remove all residual toning chemicals. Insufficient washing can lead to staining and degradation of the print over time. c. For prints on fiber-based paper, a more extended wash is recommended. The use of a sodium sulfate solution after an initial rinse can help remove staining by osmotic action.[1]
4. Drying: a. Dry the toned print using standard photographic print drying methods, such as air drying on a screen or using a heated press.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for this compound toning.
Caption: Chemical pathway of this compound toning.
Caption: Experimental workflow for photographic toning.
Safety Precautions and Environmental Considerations
-
Ventilation: Copper toning solutions, especially those containing ammonia, should be used in a well-ventilated area to avoid inhaling fumes.[1]
-
Personal Protective Equipment: Always wear gloves and safety glasses when handling the chemicals and solutions.
-
Waste Disposal: Copper compounds are moderately toxic to the environment.[1] Toning bath waste should not be poured down the drain. Dispose of used solutions and chemical waste in accordance with local regulations for hazardous materials.
Factors Influencing Toning Results
-
Photographic Paper: Different types of photographic paper (e.g., fiber-based vs. resin-coated, different emulsions) will react differently to the toning bath, resulting in variations in the final color and toning speed.[3]
-
Initial Print Tone: The initial tone of the black and white print, which can be influenced by the developer used, may affect the final toned color.[10]
-
Toning Time and Temperature: Longer immersion times and higher temperatures will generally lead to a more pronounced toning effect and a shift towards redder tones.[9]
-
Bath Exhaustion: The toning bath will become exhausted with use. An 800ml working solution can be expected to tone approximately three 10x12 inch prints consistently.[7] Subsequent prints may tone more slowly or not at all.
References
- 1. Science made alive: Photography/Toners [woelen.homescience.net]
- 2. Ferricyanide Toning of Cuprotypes - Double Your Pleasure | Photrio.com Photography Forums [photrio.com]
- 3. Copper toning experiences | Photrio.com Photography Forums [photrio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound [drugfuture.com]
- 6. Copper toner formula variation? (one for the chemists) | Photrio.com Photography Forums [photrio.com]
- 7. Copper Toner – Real Photographs [real-photographs.co.uk]
- 8. alternativephotography.com [alternativephotography.com]
- 9. Tonings - all the formulae [grupponamias.com]
- 10. imaging.org [imaging.org]
Application of Cupric Ferrocyanide in Textile Dyeing: A Detailed Guide for Researchers
Introduction
Cupric ferrocyanide, historically known as Hatchett's Brown, is a reddish-brown pigment with the chemical formula Cu₂[Fe(CN)₆]. Its application in textile dyeing offers a unique coloration method, particularly for cellulosic fibers like cotton. The process typically involves the in-situ synthesis of the pigment directly on the textile substrate. This is achieved by sequentially treating the fabric with a soluble copper salt and a ferrocyanide salt. This method ensures excellent adhesion of the pigment within the fiber matrix, leading to desirable colorfastness properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the use of this compound in textile applications.
Data Presentation
The following tables summarize the expected quantitative data for cotton fabrics dyed with a copper-based pigment, using copper sulfate as a key component. Due to limited direct data on this compound, the following values are based on studies using copper sulfate as a mordant with natural dyes, which provides a close approximation of the performance of copper-complexed colorants on cotton.
Table 1: Color Fastness Properties of Copper-Treated Dyed Cotton Fabric
| Fastness Test | Test Method | Rating (1-5 Scale) |
| Light Fastness | ISO 105-B02 | 4 (Good) |
| Wash Fastness (Color Change) | ISO 105-C06 | 3 (Moderate) |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 (Good to Excellent) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 (Good) |
Note: The ratings are based on a standard 1-5 scale, where 5 indicates the highest fastness.
Table 2: CIELAB Color Coordinates for Cotton Dyed with a Copper-Based Dye
| Mordanting Method | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | C* (Chroma) | h° (Hue Angle) |
| Pre-mordanting with Copper Sulfate | 71.54 - 77.05 | 0.05 - 2.90 | 7.21 - 17.99 | 7.23 - 18.15 | 80.83 - 89.61 |
| Post-mordanting with Copper Sulfate | 70.45 - 78.50 | 0.10 - 2.95 | 5.43 - 23.26 | 5.53 - 23.44 | 79.54 - 88.93 |
| Simultaneous Mordanting | 72.31 - 76.89 | 0.25 - 2.85 | 8.12 - 20.15 | 8.13 - 20.35 | 81.11 - 89.29 |
Source: Adapted from studies on natural dyes with copper sulfate mordant. The values indicate the range of reddish-yellow to brownish-yellow shades achievable.[1]
Experimental Protocols
The following protocols detail the methodologies for the key experiments in the application of this compound to cotton textiles.
Protocol 1: Pre-treatment of Cotton Fabric
Objective: To remove impurities from the cotton fabric to ensure uniform dyeing.
Materials:
-
Scoured and bleached 100% cotton fabric
-
Sodium carbonate (Na₂CO₃)
-
Non-ionic detergent
-
Distilled water
-
Beakers
-
Heating mantle or water bath
Procedure:
-
Prepare a scouring solution containing 2 g/L of sodium carbonate and 1 g/L of a non-ionic detergent in distilled water.
-
Immerse the cotton fabric in the scouring solution at a liquor-to-material ratio of 40:1.
-
Heat the solution to 80-90°C and maintain this temperature for 1 hour with occasional stirring.
-
Remove the fabric and rinse it thoroughly with hot water, followed by cold water, until the rinse water is clear and has a neutral pH.
-
Dry the fabric at room temperature or in an oven at 60°C.
Protocol 2: In-situ Synthesis of this compound on Cotton Fabric
Objective: To dye the pre-treated cotton fabric by forming this compound within the fibers.
Materials:
-
Pre-treated cotton fabric
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Sodium chloride (NaCl) (optional, as an electrolyte to enhance uptake)
-
Distilled water
-
Beakers
-
Stirring rods
-
Heating plate
Procedure:
-
Step 1: Copper Salt Treatment
-
Prepare a 2% (w/v) solution of copper sulfate in distilled water.
-
Immerse the pre-treated cotton fabric in the copper sulfate solution at a liquor-to-material ratio of 30:1.
-
Heat the bath to 60°C and maintain for 30 minutes with gentle stirring.
-
Remove the fabric and gently squeeze out the excess solution. Do not rinse.
-
-
Step 2: Ferrocyanide Treatment and Pigment Formation
-
Prepare a 2% (w/v) solution of potassium ferrocyanide in distilled water.
-
Immerse the copper salt-treated fabric into the potassium ferrocyanide solution at a liquor-to-material ratio of 30:1 at room temperature.
-
A reddish-brown color will develop on the fabric as this compound precipitates.
-
Continue the treatment for 30 minutes with occasional stirring to ensure even color development.
-
Protocol 3: Post-treatment of Dyed Fabric
Objective: To remove unfixed pigment and improve the fastness properties.
Materials:
-
Dyed cotton fabric
-
Non-ionic detergent
-
Distilled water
-
Beakers
-
Heating plate
Procedure:
-
Remove the dyed fabric from the ferrocyanide bath and rinse it thoroughly with cold water to remove any loosely adhering pigment particles.
-
Prepare a soaping solution containing 1 g/L of a non-ionic detergent in distilled water.
-
Wash the dyed fabric in the soaping solution at 50-60°C for 15-20 minutes.
-
Rinse the fabric with hot water and then with cold water until the rinse water is clear.
-
Squeeze out the excess water and air-dry the fabric in the shade.
Protocol 4: Evaluation of Color Fastness
Objective: To assess the resistance of the dyed fabric to various stresses.
-
Light Fastness: Determined according to the ISO 105-B02 standard method. The dyed samples are exposed to a xenon arc lamp, and the change in color is evaluated against the blue wool standards.[2]
-
Wash Fastness: Assessed according to the ISO 105-C06 standard method. The dyed sample, along with a multi-fiber strip, is washed in a standard soap solution under controlled conditions of temperature and time. The color change of the sample and the staining of the adjacent fabrics are evaluated using grey scales.
-
Rubbing Fastness: Evaluated according to the ISO 105-X12 standard method. The dyed fabric is rubbed with a standard white cotton cloth under specified conditions (dry and wet). The staining on the white cloth is assessed using a grey scale for staining.[1]
Visualizations
The following diagrams illustrate the key processes in the application of this compound for textile dyeing.
Caption: Experimental workflow for this compound dyeing of cotton.
Caption: Chemical pathway for in-situ synthesis of this compound on cotton.
References
Application Notes and Protocols: Cupric Ferrocyanide Functionalized Adsorbents for Waste Remediation
Introduction
The escalating issue of water contamination by heavy metals and radionuclides poses a significant threat to environmental and human health. Among the various remediation technologies, adsorption is considered a highly effective and economical method for removing these pollutants.[1][2][3] Cupric ferrocyanide (CuFC), a Prussian blue analogue, has demonstrated exceptional selectivity and high affinity for certain cations, particularly cesium (Cs⁺) and other heavy metals.[4][5] To enhance its practical application, CuFC is often functionalized onto various support materials, such as magnetic nanoparticles, silica, and biopolymers.[4][6][7] This functionalization improves the adsorbent's surface area, stability, and ease of separation from treated water.[4][8]
These application notes provide detailed protocols for the synthesis, characterization, and application of this compound functionalized adsorbents for the remediation of contaminated water. The focus is on magnetic nanoparticle-based adsorbents due to their high efficiency and convenient magnetic separability.[6][8]
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Magnetic Nanoparticles (CuFC-MNPs)
This protocol details the synthesis of magnetic adsorbents functionalized with this compound. The process involves the initial synthesis of a magnetic core (Fe₃O₄ nanoparticles), followed by surface coating to introduce functional groups, and finally, the immobilization of this compound.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Citric acid or Polyacrylic acid (PAA) for coating
-
Polyethyleneimine (PEI) or (3-Aminopropyl)triethoxysilane (APTES) for surface functionalization[6][9]
-
Copper (II) chloride (CuCl₂) or Copper (II) nitrate (Cu(NO₃)₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Synthesis of Fe₃O₄ Magnetic Nanoparticles (Co-precipitation Method):
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under a nitrogen atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Add ammonium hydroxide dropwise until the solution turns black and the pH reaches ~10-11.
-
Continue stirring for 1-2 hours at 80°C.
-
Cool the mixture to room temperature.
-
Separate the black precipitate (Fe₃O₄ nanoparticles) using an external magnet.
-
Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.
-
Dry the nanoparticles under vacuum.
-
-
Surface Coating and Functionalization:
-
Disperse the dried Fe₃O₄ nanoparticles in an aqueous solution of a coating agent (e.g., citric acid).
-
Sonciate the mixture for 30 minutes to ensure a uniform coating.
-
Separate the coated nanoparticles magnetically and wash with DI water.
-
Re-disperse the coated nanoparticles in an aqueous solution containing the functionalizing agent (e.g., Polyethyleneimine, PEI).[6]
-
Stir the mixture for several hours at room temperature to allow for electrostatic self-assembly or covalent bonding.
-
Collect the functionalized magnetic nanoparticles (e.g., PEI-MNPs) using a magnet, wash with DI water, and re-disperse in water.
-
-
Immobilization of this compound (CuFC):
-
To the suspension of functionalized MNPs, add a solution of CuCl₂ and stir for 2-4 hours. This allows Cu²⁺ ions to bind to the functional groups on the nanoparticle surface.
-
Separate the copper-loaded nanoparticles magnetically and wash to remove unbound copper ions.
-
Re-disperse the nanoparticles in DI water and slowly add a solution of K₄[Fe(CN)₆] dropwise under constant stirring.
-
A layer of this compound will form in-situ on the surface of the nanoparticles.
-
Continue stirring for 12-24 hours to ensure complete reaction.
-
Collect the final product (CuFC-MNPs) with a magnet, wash thoroughly with DI water to remove any unreacted precursors, and dry for storage.
-
Caption: Workflow for the synthesis of this compound functionalized magnetic nanoparticles.
Protocol 2: Batch Adsorption Experiments for Waste Remediation
This protocol describes a standard batch adsorption experiment to evaluate the performance of the synthesized CuFC-MNPs in removing a target pollutant (e.g., Cesium, Cadmium, Copper) from an aqueous solution.
Materials:
-
Synthesized CuFC-MNP adsorbent
-
Stock solution of the target pollutant (e.g., 1000 mg/L Cs⁺)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or centrifuge tubes
-
Orbital shaker
-
pH meter
-
Analytical instrument for measuring pollutant concentration (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of pollutant solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with DI water.
-
-
Adsorption Experiment:
-
For each experiment, add a specific amount of CuFC-MNP adsorbent (e.g., 0.05 g) to a fixed volume of the pollutant working solution (e.g., 50 mL) in a conical flask.[10]
-
Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH can significantly influence adsorption efficiency.[1]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time. To study kinetics, samples can be taken at various time intervals (e.g., 5, 10, 30, 60, 120 minutes).[4]
-
After agitation, separate the adsorbent from the solution using a strong external magnet.
-
Decant the supernatant and filter it through a 0.45 µm syringe filter if necessary.
-
-
Analysis:
-
Measure the final concentration (Cₑ) of the pollutant in the supernatant using a calibrated analytical instrument (AAS or ICP).
-
-
Data Calculation:
-
Removal Efficiency (%):
-
Removal (%) = ((C₀ - Cₑ) / C₀) * 100
-
Where C₀ is the initial pollutant concentration and Cₑ is the equilibrium concentration.
-
-
Adsorption Capacity (qₑ, mg/g):
-
qₑ = ((C₀ - Cₑ) * V) / m
-
Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
-
-
Parameter Studies (Optional but Recommended):
-
Effect of pH: Perform the experiment at different initial pH values (e.g., 2-10) to find the optimal pH.[1]
-
Effect of Adsorbent Dose: Vary the mass of the adsorbent while keeping other parameters constant to determine the minimum required dose for maximum removal.[10]
-
Effect of Contact Time (Kinetics): Measure pollutant concentration at different time points to understand the rate of adsorption.
-
Effect of Initial Concentration (Isotherms): Use different initial pollutant concentrations to determine the maximum adsorption capacity of the material.
-
Caption: General workflow for a batch adsorption experiment to test adsorbent performance.
Data Presentation
Table 1: Common Techniques for Adsorbent Characterization
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups on the adsorbent surface and confirms successful functionalization and CuFC immobilization.[7] |
| X-ray Diffraction (XRD) | Determines the crystalline structure and phase purity of the nanoparticles (e.g., Fe₃O₄, CuFC).[8] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualizes the morphology, size, and particle distribution of the synthesized adsorbents. |
| Thermogravimetric Analysis (TGA) | Measures the amount of organic coating/functional groups on the nanoparticle surface and assesses thermal stability.[8] |
| Vibrating Sample Magnetometry (VSM) | Characterizes the magnetic properties (e.g., saturation magnetization) of the adsorbent, which is crucial for magnetic separation. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the adsorbent material. |
Table 2: Performance of this compound and Related Adsorbents
| Adsorbent | Target Pollutant | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference |
| CuFC-functionalized magnetic nanoclusters | Radioactive Cesium (Cs) | Not Specified | 99.41% | NaCl: 0.2 mol/L | [8] |
| CuFC-functionalized core-shell magnetic silica | Cesium (Cs) | High sorption ability | Not Specified | Equilibrium reached in 2h | [4] |
| CuFC-functionalized magnetic nano-adsorbents | Radioactive Cesium (Cs) | Not Specified | High effectiveness | Not Specified | [6] |
| Copper Ferrite Nanoparticles (PF600) | Cadmium (Cd(II)) | 377.36 | >90% | Dose: 0.05g | [10] |
| Cu₂[Fe(CN)₆] (Prussian Blue Analogue) | Cesium (Cs⁺) | Highest among tested PBAs | Not Specified | Not Specified | [5] |
| Cu₂[Fe(CN)₆] (Prussian Blue Analogue) | Strontium (Sr²⁺) | High | Not Specified | Not Specified | [5] |
| Cu₂[Fe(CN)₆] (Prussian Blue Analogue) | Cobalt (Co²⁺) | High | Not Specified | Not Specified | [5] |
Adsorption Mechanism
The primary mechanism for the removal of cations like cesium by this compound adsorbents is ion exchange . The structure of this compound contains channels and interstitial sites. Cations that have a suitable ionic radius and charge, such as Cs⁺, can fit into these channels, replacing the copper ions (Cu²⁺) or other mobile cations within the crystal lattice.[5] The high selectivity for cesium is attributed to the strong affinity and size matching between the Cs⁺ ion and the channel windows of the ferrocyanide framework.[5]
For functionalized adsorbents, other mechanisms like electrostatic attraction and complexation with surface functional groups (e.g., amino groups from PEI) can also contribute to the overall removal process.[6][11]
Caption: Ion exchange mechanism for Cesium (Cs⁺) removal by a this compound (CuFC) adsorbent.
References
- 1. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Removal of Copper Ions from Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Ferrocyanide Functionalized Core-Shell Magnetic Silica Composites for the Selective Removal of Cesium Ions from Radioactive Liquid Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper Ferrocyanide-Functionalized Magnetic Adsorbents Using Polyethyleneimine Coated Fe3O4 Nanoparticles for the Removal of Radioactive Cesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Removal of Cd(II) Ions from Aqueous Media via Adsorption on Facilely Synthesized Copper Ferrite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface functional groups of carbon-based adsorbents and their roles in the removal of heavy metals from aqueous solutions: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Activity of Cupric Ferrocyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cupric ferrocyanide and its application as a catalyst in the photosensitized oxidation of diphenylamine. While the catalytic potential of this compound is recognized, its application in a broad range of organic synthesis reactions is an emerging field of study. The following protocols are based on established methodologies.
Synthesis of this compound Catalyst
This compound, a reddish-brown solid, can be synthesized via a precipitation reaction.[1] The physical and catalytic properties of the resulting complex are highly dependent on the reaction conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
-
Water bath
-
Stirring apparatus
-
Drying oven
Procedure:
-
Prepare a 0.1 M solution of copper(II) chloride in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide in deionized water.
-
Slowly add the potassium ferrocyanide solution to the copper(II) chloride solution with constant stirring.
-
Heat the reaction mixture on a water bath at 100°C for 2-3 hours to ensure the completion of the reaction.[1]
-
Allow the precipitate to cure for 24 hours.[1]
-
Wash the resulting reddish-brown precipitate with deionized water to remove soluble byproducts.
-
Dry the purified this compound in an oven at 60°C.
-
Grind the final compound and sieve to the desired mesh size.
Characterization: The synthesized this compound can be characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm its structure and purity.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Copper(II) chloride, Potassium ferrocyanide | [1] |
| Solvent | Deionized Water | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 2-3 hours | [1] |
| Curing Time | 24 hours | [1] |
| Drying Temperature | 60°C | [1] |
| Appearance | Reddish-brown solid |
Application in Organic Synthesis: Photosensitized Oxidation of Diphenylamine
This compound has been demonstrated to act as a sensitizer in the photosensitized oxidation of diphenylamine to N-phenyl-p-benzoquinonimine.[1] This reaction highlights the potential of this compound in facilitating photocatalytic organic transformations.
Experimental Protocol: Photosensitized Oxidation of Diphenylamine
Materials:
-
Diphenylamine (DPA)
-
This compound (catalyst)
-
Suitable solvent (e.g., ethanol)
-
125 watt low-pressure mercury-vapor lamp
-
Borosilicate glass test tubes
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography apparatus (neutral alumina)
-
Petroleum ether
-
Chloroform
Procedure:
-
Prepare a 0.1 M solution of diphenylamine in a suitable solvent.
-
In a borosilicate test tube, add 20 ml of the 0.1 M diphenylamine solution.
-
Add 0.5 grams of the synthesized this compound catalyst to the solution.[1]
-
Irradiate the mixture for 6-8 hours using a 125-watt low-pressure mercury-vapor lamp.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the product using column chromatography on neutral alumina with a petroleum ether and chloroform mixture (80:20, v/v) as the eluent.[1]
-
Identify the product, N-phenyl-p-benzoquinonimine, by its characteristic dark brown-orange color.[1]
Note: The specific yield for this reaction is not reported in the primary literature reviewed. Further quantitative studies are required to determine the efficiency of this catalytic process.
Data Presentation: Photosensitized Oxidation of Diphenylamine
| Parameter | Value | Reference |
| Substrate | Diphenylamine (0.1 M solution) | [1] |
| Catalyst | This compound | [1] |
| Catalyst Loading | 0.5 g in 20 ml solution | [1] |
| Light Source | 125 W low-pressure Hg-vapor lamp | [1] |
| Irradiation Time | 6-8 hours | [1] |
| Product | N-phenyl-p-benzoquinonimine | [1] |
| Yield | Not Reported |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound catalyst.
Experimental Workflow: Photosensitized Oxidation of Diphenylamine
Caption: Workflow for the this compound catalyzed oxidation of diphenylamine.
Proposed Signaling Pathway: Photosensitized Oxidation
Caption: Proposed mechanism for the photosensitized oxidation of diphenylamine.
References
Application Notes and Protocols for Glucose Biosensing Using Cupric Ferrocyanide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the development of an amperometric glucose biosensor utilizing cupric ferrocyanide nanoparticles. This compound, a Prussian blue analogue, offers excellent electrocatalytic activity for the detection of hydrogen peroxide, a byproduct of the enzymatic oxidation of glucose by glucose oxidase. This characteristic allows for sensitive and selective glucose monitoring.
Principle of Detection
The biosensor operates on a two-step enzymatic reaction. First, glucose oxidase (GOx) catalyzes the oxidation of glucose to gluconolactone, producing hydrogen peroxide (H₂O₂) as a byproduct. Subsequently, the this compound nanoparticles immobilized on the electrode surface facilitate the electrochemical reduction of H₂O₂ at a low potential, generating a measurable amperometric signal that is directly proportional to the glucose concentration.
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol describes the co-precipitation method for synthesizing this compound nanoparticles.
Materials:
-
Copper (II) chloride (CuCl₂)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.01 M aqueous solution of CuCl₂.
-
Prepare a 0.05 M aqueous solution of K₃[Fe(CN)₆] containing 0.05 M KCl.
-
Slowly add 70 mL of the CuCl₂ solution to 70 mL of the K₃[Fe(CN)₆] solution under constant stirring.[1]
-
After the complete addition, continue to stir the mixture vigorously for 15 minutes.[1]
-
The resulting nanoparticle suspension is then subjected to centrifugation to separate the nanoparticles from the supernatant.
-
Wash the collected nanoparticles multiple times with DI water to remove any unreacted precursors.
-
Resuspend the purified this compound nanoparticles in DI water to a desired concentration for later use.
Fabrication of the Glucose Biosensor
This protocol outlines the steps for modifying a glassy carbon electrode (GCE) with this compound nanoparticles and glucose oxidase.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound nanoparticle suspension (from Protocol 1)
-
Glucose oxidase (GOx) solution (e.g., 40 mg/mL in phosphate buffer saline)
-
Chitosan solution (e.g., 0.5% in acetic acid) or Nafion solution (e.g., 0.5%)
-
Phosphate buffer saline (PBS), pH 7.0
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry to a mirror finish.
-
Sonciate the polished electrode in DI water and then ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Modification with this compound Nanoparticles:
-
Drop-cast a small volume (e.g., 5-10 µL) of the this compound nanoparticle suspension onto the GCE surface.
-
Allow the solvent to evaporate completely at room temperature, forming a uniform nanoparticle film.
-
-
Immobilization of Glucose Oxidase:
-
Deposit a small volume (e.g., 3-6 µL) of the GOx solution onto the nanoparticle-modified electrode surface.[2]
-
Allow the electrode to dry at room temperature.
-
-
Application of a Protective Layer:
-
To prevent enzyme leaching and enhance stability, apply a thin layer of chitosan or Nafion solution over the GOx layer.[2]
-
Allow the protective layer to dry completely.
-
Wash the modified electrode with PBS to remove any unbound enzyme.
-
-
Storage:
-
Store the fabricated biosensor at 4°C when not in use.
-
Electrochemical Detection of Glucose
This protocol describes the amperometric measurement of glucose concentration.
Materials:
-
Fabricated glucose biosensor
-
Potentiostat
-
Electrochemical cell with a three-electrode system (working electrode: the fabricated biosensor; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Phosphate buffer saline (PBS), pH 7.0
-
Glucose standard solutions of varying concentrations
Procedure:
-
Set up the three-electrode system in the electrochemical cell containing a known volume of PBS.
-
Apply a constant working potential (e.g., -0.05 V vs. Ag/AgCl) to the working electrode.[2][3]
-
Allow the background current to stabilize.
-
Successively add aliquots of glucose standard solutions into the PBS, allowing the current to reach a steady state after each addition.
-
Record the steady-state current at each glucose concentration.
-
Plot a calibration curve of the current response versus glucose concentration to determine the sensitivity and linear range of the biosensor.
Data Presentation
Table 1: Performance Comparison of Glucose Biosensors Based on Prussian Blue Analogues
| Electrode Modification | Mediator | Linear Range | Sensitivity | Limit of Detection (LOD) | Reference |
| GOx-PDA-PtNPs/(PB-Au)₂/GCE | - | 5 µM - 0.79 mM | 114 µA mM⁻¹ cm⁻² | 0.5 µM | [3] |
| Nf-GOx/PB/AuNS/GR | - | 0.025 - 1 mM | - | 0.0088 mM | [2] |
| GOx/Chitosan-AuNP/Au-PB/GCE | - | up to 3 mM | 9.5 µA M⁻¹ cm⁻² | - | [4] |
| GOx/MPNFs/PB-Au | - | 0.5 - 5 mM | - | 0.05 mM | [5] |
| Non-enzymatic PB/ITO-PET | - | - | 2.46 µA/mM cm² | 0.4 µM | [6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Fabrication of a glucose oxidase/multiporous tin-oxide nanofiber film on Prussian blue–modified gold electrode for biosensing - UMPSA-IR [umpir.ump.edu.my]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Characterization of Copper(II) Ferrocyanide via Double Displacement Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Copper(II) Ferrocyanide, Cu₂[Fe(CN)₆], through a double displacement reaction between potassium ferrocyanide (K₄[Fe(CN)₆]) and copper(II) sulfate (CuSO₄). Copper(II) ferrocyanide is a stable, reddish-brown inorganic coordination compound, insoluble in water and acids.[1][2] Its unique properties make it a subject of interest in various fields, including as a pigment, in analytical chemistry for the detection of copper ions, and as a material for the sequestration of radioactive elements like cesium.[2][3][4][5] While not a therapeutic agent itself, its nanoparticle forms and composites are being explored for catalytic and biomedical applications, aligning with the growing interest in copper-based compounds for drug development and medical materials.[4][6][7] These protocols outline two common synthesis methods, detail the characterization data, and provide a workflow for researchers.
The Reaction: Double Displacement
The synthesis is a classic example of a double displacement (or precipitation) reaction. When aqueous solutions of potassium ferrocyanide and copper(II) sulfate are combined, the copper and potassium ions exchange places. This results in the formation of the insoluble Copper(II) Ferrocyanide, which precipitates out of the solution, and the soluble potassium sulfate, which remains in the aqueous phase.[3][8]
Balanced Chemical Equation: 2CuSO₄(aq) + K₄--INVALID-LINK-- → Cu₂--INVALID-LINK-- + 2K₂SO₄(aq)[8][9][10]
The reddish-brown precipitate, Cu₂[Fe(CN)₆], is also known as Hatchett's Brown.[11]
Experimental Protocols
Two primary methods for the synthesis are presented below: a rapid room temperature precipitation and a heated method for potentially improved crystallinity.
Protocol 1: Room Temperature Precipitation
This method is rapid and yields the product instantly upon mixing the reactant solutions.
3.1.1 Materials & Equipment
-
Copper(II) Sulfate (CuSO₄·5H₂O)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Distilled or Deionized Water
-
Beakers or Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven or desiccator
3.1.2 Procedure
-
Prepare Reactant A: Prepare a 0.1 M solution of Copper(II) Sulfate by dissolving the appropriate amount in distilled water.
-
Prepare Reactant B: Prepare a 0.05 M solution of Potassium Ferrocyanide by dissolving the appropriate amount in distilled water. (Note: The stoichiometry is 2:1 for CuSO₄:K₄[Fe(CN)₆]).
-
Reaction: While stirring vigorously, slowly add the Potassium Ferrocyanide solution (Reactant B) to the Copper(II) Sulfate solution (Reactant A).
-
Precipitation: A reddish-brown precipitate of Cu₂[Fe(CN)₆] will form instantly.[3][8]
-
Digestion: Continue stirring the mixture for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate several times with distilled water to remove the soluble potassium sulfate byproduct and any unreacted reagents.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) or in a desiccator to a constant weight.[12]
Protocol 2: Synthesis via Heating
This method involves heating the reaction mixture, which can influence the particle size and morphology of the precipitate.
3.2.1 Materials & Equipment
-
Same as Protocol 1, with the addition of a hot plate with stirring capabilities and a water bath.
3.2.2 Procedure
-
Prepare Reactant Solutions: Prepare the reactant solutions as described in Protocol 1 (Steps 1 and 2).
-
Reaction: Slowly add the Potassium Ferrocyanide solution to the Copper(II) Sulfate solution with constant stirring.
-
Heating: Heat the resulting mixture on a water bath to 100°C for 2-3 hours.[12] This step helps to ensure the completion of the reaction.[4]
-
Curing: Allow the mixture to stand and cure for 24 hours.[12]
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with distilled water.
-
Drying: Dry the product in an oven at 60°C until a constant mass is achieved.[12]
-
Processing: The final compound can be ground and sieved to obtain a uniform particle size.[12]
Experimental and Characterization Workflow
The overall process from synthesis to analysis follows a logical progression. This workflow is applicable to both protocols described above.
Data Presentation
The synthesized Copper(II) Ferrocyanide should be characterized to confirm its identity and purity.
Table 1: Physicochemical Properties of Copper(II) Ferrocyanide
| Property | Value |
|---|---|
| Chemical Formula | Cu₂[Fe(CN)₆][12] |
| Molecular Weight | 339.04 g/mol [4][11] |
| Appearance | Reddish-brown powder[1][2][11] |
| Solubility | Insoluble in water and acids[1][2] |
| Solubility (specific) | Soluble in ammonium hydroxide and potassium cyanide solutions[1][2] |
| Crystal Structure | Face-centered cubic lattice[12] |
Table 2: Example Elemental Analysis Data for Cu₂[Fe(CN)₆]·xH₂O
| Element | Theoretical % (Anhydrous) | Experimental %[12] |
|---|---|---|
| Copper (Cu) | 37.49% | 28.30% |
| Iron (Fe) | 16.47% | 12.40% |
| Carbon (C) | 21.25% | 16.03% |
| Nitrogen (N) | 24.79% | 18.32% |
| Hydrogen (H) | 0.00% | 2.56% |
Note: The discrepancy between theoretical (anhydrous) and experimental values is attributed to the presence of water molecules in the hydrated crystalline structure, as indicated by the presence of hydrogen in the analysis.
Table 3: Summary of Synthesis Parameters and Yield
| Parameter | Protocol 1 (Room Temp) | Protocol 2 (Heated) |
|---|---|---|
| Temperature | Ambient (~25°C) | 100°C[4][12] |
| Reaction Time | Instantaneous | 2-3 hours[12] |
| Post-treatment | Stirring for 30-60 min | Curing for 24 hours[12] |
| Reported Yield | High | ~99.5%[12] |
Applications in Research and Drug Development
While direct pharmaceutical applications of Copper(II) Ferrocyanide are not established, its properties and the broader context of copper compounds are highly relevant to researchers.
-
Analytical Chemistry: The distinct color of the precipitate makes this reaction a classic qualitative test for the presence of Cu²⁺ ions in solution.[3]
-
Materials Science: Copper ferrocyanide has been immobilized on various supports (e.g., silica, magnetic nanoparticles) for applications such as the efficient removal of radioactive cesium from acidic nuclear waste.[4][5]
-
Catalysis: It can act as a sensitizer in chemical reactions, such as the photosensitized oxidation of diphenylamine, demonstrating its potential as a catalyst.[4][12]
-
Relevance to Drug Development: The field of medicinal chemistry is actively exploring copper complexes for therapeutic use.[7][13] Copper compounds exhibit a range of biological activities, including anti-proliferative, anti-inflammatory, and biocidal effects.[6] Synthesizing well-defined copper-containing nanoparticles like Cu₂[Fe(CN)₆] is a foundational step. These nanoparticles could potentially be functionalized or used as carriers in drug delivery systems or developed as novel contrast agents, leveraging the unique properties of both copper and the ferrocyanide complex.
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Copper(II) sulfate is harmful if swallowed and is an irritant. Avoid inhalation of dust.
-
While ferrocyanide complexes are very stable and have low toxicity due to the strong iron-cyanide bond, care should be taken to avoid exposure to strong UV light or highly acidic conditions, which could potentially cause the slow release of cyanide ions.[11]
-
Handle all chemicals in a well-ventilated area or a fume hood.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CUPRIC FERROCYANIDE | 13601-13-3 [chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. This compound | 13601-13-3 | Benchchem [benchchem.com]
- 5. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.in [brainly.in]
- 10. brainly.in [brainly.in]
- 11. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. COPPER FERROCYANIDE PHOTOSENSITIZED OXIDATION OF DIPHENYLAMINE [scielo.org.bo]
- 13. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cupric Ferrocyanide as a Pigment
Introduction
Cupric ferrocyanide, chemically known as copper(II) hexacyanoferrate(II) (Cu₂[Fe(CN)₆]), is an inorganic coordination compound recognized for its use as a pigment.[1][2][3] Historically referred to as Hatchett's Brown or Van Dyck Red, and designated as C.I. Pigment Brown 9, this compound exhibits a characteristic reddish-brown to chocolate-brown hue.[2][4][5][6] Its stability and vibrant color have led to its application in paints, dyes, and other coloring materials.[1][3] These notes provide detailed protocols for the synthesis of this compound and its application in paint formulations, along with a summary of its key properties for researchers, scientists, and professionals in drug development who may utilize pigments in various assays or formulations.
Chemical and Physical Properties
This compound is a reddish-brown powder or crystalline solid.[2][7] It is practically insoluble in water, dilute acids, and most organic solvents.[2] However, it is soluble in ammonium hydroxide and solutions of alkali cyanides.[2] Ferrocyanide complexes are generally stable due to the strong bond between iron and the cyanide ligand.[8] While considered practically nontoxic, there is a possibility of slow cyanide ion release upon exposure to UV light.[8]
| Property | Value | Reference |
| Chemical Formula | C₆Cu₂FeN₆ | [3] |
| Molecular Weight | 339.04 g/mol | [2] |
| CAS Number | 13601-13-3 | [3] |
| Common Names | Hatchett's Brown, Van Dyck Red, C.I. Pigment Brown 9 | [2][4] |
| Appearance | Reddish-brown powder or cubic crystals | [2] |
| Solubility | Insoluble in water and acids; Soluble in NH₄OH and alkali cyanides | [2][7] |
| Stability | Stable complex, may release cyanide upon UV exposure | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound Pigment
This protocol describes the synthesis of this compound via a precipitation reaction between a soluble copper salt and potassium ferrocyanide.
Materials:
-
Copper(II) sulfate (CuSO₄) or other soluble copper(II) salt
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare a solution of copper(II) sulfate by dissolving a calculated amount in distilled water.
-
Separately, prepare a solution of potassium ferrocyanide by dissolving a calculated amount in distilled water. A historical method suggests a ratio of approximately 4 parts copper sulfate to 9 parts potassium ferrocyanide by weight.[1] For a more precise laboratory preparation, equimolar solutions can be prepared.
-
-
Precipitation:
-
Slowly add the potassium ferrocyanide solution to the copper(II) sulfate solution while stirring continuously.
-
A reddish-brown precipitate of this compound will form immediately.[6]
-
-
Washing and Filtration:
-
Allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the precipitate with distilled water to remove any unreacted salts. This can be done by resuspending the precipitate in distilled water and then allowing it to settle again, followed by decantation. Repeat this washing step several times.
-
Filter the washed precipitate using a Büchner funnel and vacuum filtration.
-
-
Drying:
-
Carefully transfer the filtered pigment to a watch glass or drying dish.
-
Dry the pigment in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Grinding (Optional):
-
Once completely dry, the pigment can be gently ground using a mortar and pestle to achieve a fine, uniform powder suitable for dispersion in paint or dye vehicles.
-
Protocol 2: Preparation of an Oil-Based Paint
This protocol outlines the incorporation of the synthesized this compound pigment into a linseed oil binder to create an oil-based paint.
Materials:
-
Dry this compound pigment
-
Linseed oil (or other drying oil)
-
Glass slab or muller
-
Spatula or palette knife
-
Storage container (e.g., empty paint tube)
Procedure:
-
Pigment Dispensing:
-
Place a small amount of the dry this compound pigment onto the center of the glass slab.
-
-
Initial Mixing:
-
Create a small well in the center of the pigment pile and add a few drops of linseed oil.
-
Use the spatula to gradually incorporate the oil into the pigment, forming a stiff paste.
-
-
Grinding (Mulling):
-
Use the glass muller to grind the pigment-oil paste in a circular or figure-eight motion. This process, known as mulling, ensures that each pigment particle is thoroughly coated with the binder, resulting in a smooth and consistent paint.
-
Continue mulling, adding small amounts of oil as needed, until the desired paint consistency is achieved. The final paint should be a smooth, buttery paste.
-
-
Storage:
-
Carefully scrape the finished paint from the slab and muller using the spatula.
-
Transfer the paint into a storage container.
-
Protocol 3: Preparation of a Water-Based (Acrylic) Paint
This protocol describes the dispersion of this compound pigment into an acrylic polymer emulsion to create a water-based paint.
Materials:
-
Dry this compound pigment
-
Acrylic polymer medium (binder)
-
Distilled water
-
Dispersing agent (optional, a few drops)
-
Glass slab or muller
-
Spatula or palette knife
-
Storage container
Procedure:
-
Wetting the Pigment:
-
Place a small amount of the dry pigment on the glass slab.
-
Add a few drops of distilled water (and dispersing agent, if used) to the pigment to form a paste. This initial wetting helps to prevent clumping when the binder is added.
-
-
Binder Incorporation:
-
Gradually add the acrylic polymer medium to the pigment paste.
-
Use the spatula to mix the binder and the wetted pigment thoroughly.
-
-
Grinding (Mulling):
-
Use the glass muller to grind the mixture until a smooth, uniform paint is obtained. The consistency should be fluid but not overly watery. If necessary, small amounts of water can be added to adjust the viscosity.
-
-
Storage:
-
Transfer the prepared acrylic paint into an airtight container to prevent it from drying out.
-
Visualizations
Caption: Workflow for the synthesis of this compound pigment.
Caption: General workflow for paint formulation with this compound.
References
- 1. Coloriasto: Paints made of Copper. Ferrocyanide of Copper. [coloriasto.blogspot.com]
- 2. This compound [drugfuture.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Color of Art Pigment Database: Pigment Brown - PBr [artiscreation.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 13601-13-3 [chemicalbook.com]
- 8. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cupric Ferrocyanide as a Corrosion Inhibitor in Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cupric ferrocyanide as a corrosion inhibitor in protective coatings. This document details the synthesis of this compound, its incorporation into coating formulations, and the electrochemical methods used to evaluate its performance.
Introduction
This compound (Cu₂[Fe(CN)₆]), also known as copper(II) hexacyanoferrate(II), is a reddish-brown pigment that has shown potential as a corrosion inhibitor in various coating systems.[1] Its low solubility and ability to interact with metal surfaces make it a candidate for protecting metallic substrates from corrosion. This document outlines the necessary protocols for synthesizing and evaluating this compound for this application.
Synthesis of this compound
This compound is typically synthesized via a precipitation reaction between a soluble copper(II) salt and a ferrocyanide salt.
Protocol for Synthesis:
-
Reactant Preparation:
-
Prepare a 0.1 M solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide (K₄[Fe(CN)₆]) in deionized water.
-
-
Precipitation:
-
Washing and Drying:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the collected this compound pigment in an oven at 60-80°C until a constant weight is achieved.
-
-
Characterization:
-
The synthesized pigment can be characterized using techniques such as X-ray Diffraction (XRD) to confirm its crystal structure and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic cyanide stretching frequency.
-
Formulation of Anticorrosive Coating
The following protocol describes the incorporation of this compound into a standard epoxy-based coating system.
Materials:
-
Epoxy Resin (e.g., Bisphenol A diglycidyl ether)
-
Curing Agent (e.g., Polyamidoamine)
-
Solvent (e.g., Xylene, Methoxy propyl acetate)
-
This compound Pigment
-
Dispersing Agent (optional)
Protocol for Coating Formulation:
-
Pigment Dispersion:
-
In a suitable mixing vessel, combine the epoxy resin and the solvent.
-
Gradually add the pre-weighed this compound pigment to the resin-solvent mixture under high-speed mechanical stirring. The pigment loading can be varied (e.g., 1%, 3%, 5% by weight of the total formulation) to determine the optimal concentration for corrosion inhibition.
-
If necessary, add a dispersing agent to ensure uniform pigment distribution and prevent agglomeration.
-
Continue mixing until a homogenous dispersion is achieved.
-
-
Addition of Curing Agent:
-
Just before application, add the stoichiometric amount of the curing agent to the pigment-resin dispersion.
-
Mix thoroughly for a few minutes until the mixture is uniform.
-
-
Application:
-
Apply the formulated paint to a prepared metallic substrate (e.g., mild steel panels) using a suitable method such as dip-coating, spray-coating, or brush application to achieve a uniform film thickness.
-
Allow the coated panels to cure at room temperature for the time specified by the resin manufacturer (typically 7 days).
-
Evaluation of Corrosion Inhibition Performance
The effectiveness of the this compound-containing coating as a corrosion inhibitor is evaluated using electrochemical techniques.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of coatings and the corrosion processes at the metal-coating interface.
Experimental Protocol for EIS:
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with the coated metal panel as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
The electrolyte is typically a 3.5% NaCl solution to simulate a corrosive marine environment.
-
-
Measurement:
-
Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
-
Data Analysis:
-
The impedance data can be fitted to an equivalent electrical circuit to extract quantitative parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). A higher Rct value and a lower Cc value generally indicate better corrosion protection.
-
Potentiodynamic Polarization
This technique provides information about the corrosion current density (icorr) and the corrosion potential (Ecorr), which are used to determine the corrosion rate and the inhibition efficiency.
Experimental Protocol for Potentiodynamic Polarization:
-
Electrochemical Cell Setup:
-
The cell setup is the same as for EIS.
-
-
Measurement:
-
After OCP stabilization, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the Ecorr to determine the icorr.
-
Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i⁰corr - icorr) / i⁰corr] x 100 where i⁰corr is the corrosion current density of the uncoated substrate and icorr is the corrosion current density of the coated substrate.
-
Quantitative Data Summary
While specific data for this compound as a primary corrosion inhibitor in coatings is not extensively available in the public domain, the following table presents hypothetical data to illustrate how the performance of such coatings would be evaluated and compared. The data is based on typical results obtained for other inorganic corrosion inhibiting pigments in an epoxy matrix on mild steel.
| Coating System | OCP (V vs. SCE) | Rct (Ω·cm²) | icorr (A/cm²) | Inhibition Efficiency (IE%) |
| Uncoated Mild Steel | -0.650 | 5.2 x 10³ | 5.0 x 10⁻⁶ | - |
| Epoxy Coating (no inhibitor) | -0.580 | 1.8 x 10⁶ | 8.5 x 10⁻⁸ | 98.3 |
| Epoxy + 1% Cu₂[Fe(CN)₆] | -0.550 | 5.5 x 10⁷ | 2.1 x 10⁻⁹ | 99.95 |
| Epoxy + 3% Cu₂[Fe(CN)₆] | -0.530 | 1.2 x 10⁸ | 9.8 x 10⁻¹⁰ | 99.98 |
| Epoxy + 5% Cu₂[Fe(CN)₆] | -0.545 | 8.9 x 10⁷ | 1.5 x 10⁻⁹ | 99.97 |
Note: The above data is illustrative and intended for instructional purposes only.
Visualizations
Caption: Experimental workflow for synthesis, formulation, and evaluation.
Caption: Proposed mechanism of corrosion inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cupric Ferrocyanide Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cupric ferrocyanide nanoparticles. Our aim is to help you overcome common experimental challenges and optimize your synthesis protocols for consistent and reliable results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound nanoparticles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Nanoparticle Yield or No Formation | 1. Incorrect precursor concentrations. 2. Ineffective reducing agent. 3. Unfavorable reaction temperature or pH.[1][2][3] 4. Impure reagents.[4] | 1. Verify the molar ratios of copper salt and potassium ferrocyanide. 2. Ensure the reducing agent (e.g., ascorbic acid, sodium borohydride) is fresh and used at the appropriate concentration.[2][5] 3. Optimize the reaction temperature and pH; gradual adjustments can significantly impact nanoparticle formation.[1][6] 4. Use high-purity, analytical grade reagents.[4] |
| Nanoparticle Aggregation | 1. Inadequate or inappropriate capping agent/stabilizer.[7][8] 2. High reaction temperature leading to increased particle coalescence.[1][9] 3. Incorrect pH of the reaction medium.[7] 4. High concentration of reactants.[4] | 1. Select a suitable capping agent (e.g., PVP, CTAB, citric acid) and optimize its concentration.[7][10] 2. Lower the reaction temperature to control the growth rate of nanoparticles.[9] 3. Adjust the pH to promote electrostatic repulsion between nanoparticles.[7] 4. Reduce the concentration of the precursor solutions. |
| Broad Particle Size Distribution (Polydispersity) | 1. Non-uniform nucleation and growth rates. 2. Inefficient mixing of reactants. 3. Fluctuation in reaction temperature. | 1. Ensure rapid and homogenous mixing of precursors to promote uniform nucleation. 2. Employ controlled, dropwise addition of the reducing agent with vigorous stirring.[4] 3. Maintain a constant and uniform temperature throughout the synthesis process. |
| Oxidation of Nanoparticles | 1. Exposure to atmospheric oxygen during synthesis or storage.[7][11] 2. Inadequate amount of protective/capping agent.[5][11] | 1. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[9] 2. Use a sufficient concentration of a protective agent like ascorbic acid, which also acts as an antioxidant.[5] 3. Store the synthesized nanoparticles in an oxygen-free solvent or under an inert gas. |
| Inconsistent Batch-to-Batch Results | 1. Variations in experimental parameters (e.g., temperature, stirring speed, addition rate). 2. Aging or degradation of stock solutions. 3. Contamination of glassware or reagents. | 1. Standardize all experimental parameters and document them meticulously for each synthesis. 2. Prepare fresh stock solutions before each experiment. 3. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for the synthesis of this compound nanoparticles?
The optimal temperature can vary depending on the specific protocol, including the choice of precursors, reducing agents, and capping agents. Generally, reaction temperatures for copper-based nanoparticles are explored in the range of 60°C to 90°C.[4][9] It is recommended to start with a reported literature value and then systematically vary the temperature to find the optimum for your desired particle size and polydispersity.
Q2: How can I control the size of the this compound nanoparticles?
Several factors influence the final size of the nanoparticles:
-
Temperature: Higher temperatures often lead to larger nanoparticles due to increased growth rates and potential coalescence.[1][9]
-
Precursor Concentration: Adjusting the concentration of the copper and ferrocyanide precursors can influence the nucleation and growth kinetics, thereby affecting particle size.
-
Capping Agent: The type and concentration of the capping agent play a crucial role in stabilizing the nanoparticles and preventing further growth.[7]
-
pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the capping agent, thus influencing their final size.[7]
Q3: My nanoparticles are aggregating. What can I do?
Aggregation is a common issue and can often be resolved by:
-
Optimizing the Capping Agent: Ensure you are using a suitable capping agent at an effective concentration. Common choices include polyvinylpyrrolidone (PVP), cetyltrimethylammonium bromide (CTAB), and citric acid.[7][10]
-
Controlling the pH: Adjusting the pH can increase the electrostatic repulsion between particles, preventing them from clumping together.[7]
-
Reducing Reactant Concentrations: High concentrations of precursors can lead to rapid, uncontrolled growth and aggregation.[4]
-
Improving Stirring: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous dispersion.
Q4: How can I prevent the oxidation of my this compound nanoparticles?
Copper-based nanoparticles are susceptible to oxidation. To minimize this:
-
Use a Protective Atmosphere: Conducting the synthesis under an inert gas like nitrogen or argon can significantly reduce oxidation.[9]
-
Employ Antioxidants: The use of ascorbic acid not only acts as a reducing agent but also helps to protect the nanoparticles from oxidation.[5]
-
Proper Storage: Store the nanoparticle dispersion in a tightly sealed container, purged with an inert gas, and in a dark, cool place.
Q5: What characterization techniques are essential for my synthesized nanoparticles?
To properly assess the quality of your this compound nanoparticles, the following techniques are recommended:
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanoparticles.[7][12]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[12]
-
UV-Vis Spectroscopy: To confirm the formation of nanoparticles through the observation of the surface plasmon resonance (SPR) peak.[2][12]
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.[7]
Experimental Protocols
General Synthesis of this compound Nanoparticles (Co-Precipitation Method)
This protocol provides a general guideline. Optimization of concentrations, temperature, and stirring speed may be required.
Materials:
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Polyvinylpyrrolidone (PVP) (as a capping agent)
-
Deionized water
-
Ascorbic acid (optional, as a reducing and protective agent)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of the copper salt (e.g., CuSO₄) in deionized water.
-
Prepare a 0.1 M solution of potassium ferrocyanide in deionized water.
-
Prepare a 1% (w/v) solution of PVP in deionized water.
-
-
Synthesis:
-
In a flask, add a specific volume of the PVP solution to the copper salt solution under vigorous stirring.
-
Gently heat the solution to the desired temperature (e.g., 70°C).
-
Slowly add the potassium ferrocyanide solution dropwise to the heated copper salt solution while maintaining vigorous stirring.
-
A color change should be observed, indicating the formation of this compound nanoparticles.
-
Continue stirring the reaction mixture at the set temperature for a specified duration (e.g., 1-2 hours) to ensure the completion of the reaction.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.
-
Discard the supernatant and redisperse the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and redispersion steps several times to remove unreacted precursors and excess capping agent.
-
-
Storage:
-
Disperse the final purified nanoparticles in deionized water or another suitable solvent.
-
Store the dispersion in a sealed container, preferably under an inert atmosphere, in a cool and dark place.
-
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis, purification, and characterization of this compound nanoparticles.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: A logical workflow for troubleshooting nanoparticle aggregation during synthesis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Copper Nanoparticles: Synthesis and Characterization, Physiology, Toxicity and Antimicrobial Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. validate.perfdrive.com [validate.perfdrive.com]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnnonline.net [ijnnonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. nanocomposix.com [nanocomposix.com]
Technical Support Center: Cupric Ferrocyanide Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cupric ferrocyanide precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental reaction for this compound precipitation?
The synthesis of this compound (Cu₂[Fe(CN)₆]) is typically achieved through a double displacement precipitation reaction.[1] The most common method involves reacting a soluble copper(II) salt, such as copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂), with an alkali metal ferrocyanide, usually potassium ferrocyanide (K₄[Fe(CN)₆]).[1] The resulting reddish-brown this compound is insoluble in water and precipitates out of the solution.[1][2][3]
The balanced chemical equation using copper(II) sulfate is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂--INVALID-LINK-- + 2K₂SO₄[1][4]
Q2: My this compound precipitate is forming a colloidal suspension that is difficult to filter. How can I resolve this?
The formation of a colloidal or gelatinous precipitate is a common issue.[5] To encourage the formation of larger, more easily filterable particles, consider the following:
-
Slower Addition of Reactants: Add the potassium ferrocyanide solution slowly to the copper(II) salt solution while stirring constantly.[1] This prevents localized high concentrations that favor the formation of fine particles.
-
Controlled Temperature: Maintaining a consistent temperature can influence particle size. While some protocols suggest heating to 100°C to ensure reaction completion, others recommend low temperatures (0–5°C) to prevent hydrolysis of reactants.[1] Experimenting with the temperature may help improve particle size.
-
Aging the Precipitate: Allowing the precipitate to "age" or "cure" in the mother liquor, sometimes with gentle heating, can promote the growth of larger crystals.[1]
Q3: What is the effect of pH on the yield and stability of this compound?
The pH of the reaction medium significantly impacts the precipitation and stability of this compound.
-
Acidic Conditions: this compound is generally insoluble in dilute acids.[2][3][6] However, very high acidity can lead to the decomposition of the ferrocyanide ion.[7]
-
Alkaline Conditions: The stability of this compound precipitates can be a concern under alkaline conditions, especially in the presence of free cyanide.[8] this compound is soluble in ammonium hydroxide.[2][3][5][6]
-
Optimal pH: For efficient precipitation, maintaining a neutral to slightly acidic pH is generally recommended. One study on the coprecipitation of cesium with nickel ferrocyanide found optimal conditions at a pH no higher than 10.[9]
Q4: How does temperature influence the precipitation reaction?
Temperature affects both the reaction kinetics and the stability of the reactants.[1]
-
High Temperatures: One approach involves heating the reaction mixture on a water bath at 100°C for 2–3 hours to ensure the reaction goes to completion.[1]
-
Low Temperatures: Conversely, maintaining a low temperature (e.g., 0–5°C) can inhibit the hydrolysis of reactants, which could otherwise lead to the formation of copper(II) hydroxide and iron(III) hydroxide, thereby reducing the yield of the desired product.[1]
Q5: Can the presence of other ions, like ammonia, affect the precipitation?
Yes, the presence of other ions can have a significant effect.
-
Ammonia: Ammonia can form soluble complexes with copper(II) ions, which can inhibit the precipitation of this compound.[8] In fact, this compound is soluble in ammonium hydroxide.[2][3][6] Ammonia and pH have been shown to have a large effect on the extent of precipitation.[8][10]
-
Potassium Ions: When precipitating from potassium ferrocyanide solutions, the resulting this compound can be contaminated with potassium ions.[7] Using an excess of the cupric ion or maintaining high acidity can help in obtaining the simple ferrocyanide.[7]
Quantitative Data Summary
Table 1: Influence of Temperature on Reaction Conditions
| Temperature Range | Purpose | Potential Outcome |
| 0–5°C | Inhibit hydrolysis of reactants | May reduce formation of copper(II) hydroxide and iron(III) hydroxide, potentially increasing yield.[1] |
| 100°C | Ensure completion of the reaction | May lead to a more complete reaction but could also affect particle size and stability.[1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble[2][3][6] |
| Dilute Acids | Insoluble[2][3][6] |
| Ammonium Hydroxide | Soluble[2][3][5][6] |
| Potassium Cyanide Solutions | Soluble[2][3][6] |
| Organic Solvents | Insoluble[2] |
Experimental Protocols
Protocol 1: Standard Precipitation of this compound at Room Temperature
This protocol is based on the common double displacement reaction.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
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Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount in distilled water.
-
Prepare a 0.05 M solution of potassium ferrocyanide by dissolving the appropriate amount in distilled water.
-
-
Precipitation:
-
Aging the Precipitate:
-
Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to age and for the particle size to increase.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the precipitate several times with distilled water to remove any soluble impurities, such as potassium sulfate.
-
-
Drying:
-
Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: High-Temperature Precipitation Method
This protocol aims to ensure the completion of the reaction through heating.[1]
Materials:
-
Same as Protocol 1
-
Water bath or heating mantle
Procedure:
-
Prepare Reactant Solutions: As described in Protocol 1.
-
Precipitation:
-
In a beaker, slowly add the potassium ferrocyanide solution to the stirring copper(II) sulfate solution.
-
-
Heating and Curing:
-
Once the addition is complete, heat the mixture on a water bath to 100°C.
-
Maintain this temperature with constant stirring for 2-3 hours to ensure the reaction is complete and to cure the precipitate.[1]
-
-
Cooling, Isolation, and Washing:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
-
Drying:
-
Dry the precipitate in an oven at a low temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Factors influencing this compound precipitation yield.
References
- 1. This compound | 13601-13-3 | Benchchem [benchchem.com]
- 2. This compound CAS#: 13601-13-3 [m.chemicalbook.com]
- 3. This compound | 13601-13-3 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. This compound [drugfuture.com]
- 6. Page loading... [guidechem.com]
- 7. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Cupric Ferrocyanide Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cupric ferrocyanide in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate fails to form or yield is low | Incorrect stoichiometry of reactants (copper(II) salt and ferrocyanide salt). | Ensure the correct molar ratios are used. A common reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂--INVALID-LINK-- + 2K₂SO₄.[1][2] |
| pH of the solution is too low (acidic). | The stability of the ferrocyanide ion is pH-dependent, and decomposition can occur at a pH below 3.[1] Adjust the pH to a neutral or slightly acidic range (typically pH 5-7) for optimal precipitation. | |
| Temperature is too high, leading to hydrolysis of reactants. | While some protocols involve heating to ensure reaction completion, high temperatures (above 25°C) can promote the formation of copper(II) hydroxide and iron(III) hydroxide, reducing the yield.[1] Consider performing the precipitation at a lower temperature (e.g., 0-5°C) to inhibit hydrolysis.[1] | |
| Solution color changes from reddish-brown to greenish-brown or yellow-orange | Oxidation of ferrocyanide ([Fe(CN)₆]⁴⁻) to ferricyanide ([Fe(CN)₆]³⁻). | This can be caused by exposure to oxidizing agents or atmospheric oxygen, especially in acidic solutions.[1][3] Minimize exposure to air and strong oxidizing agents. The formation of cupric ferricyanide can be monitored spectroscopically, as the ferricyanide ion has a distinct absorption at 420 nm.[1] |
| Formation of colloidal particles that scatter light differently. | Changes in particle size can affect the perceived color. This can be influenced by factors like stirring rate and the presence of stabilizing agents. | |
| Precipitate appears white or off-white instead of reddish-brown | Reduction of cupric (Cu²⁺) ions to cuprous (Cu⁺) ions, forming cuprous ferrocyanide. | This can occur in the presence of reducing agents.[1] Ensure that the reaction environment is free from reducing agents unless the synthesis of cuprous ferrocyanide is intended. |
| Contamination with other precipitates. | Incomplete reaction or the presence of impurities in the reactants can lead to the co-precipitation of other salts. Ensure high-purity reactants and complete reaction conditions. | |
| Solution is unstable and decomposes over time | Exposure to light. | Ferrocyanide complexes can be light-sensitive, and UV irradiation can lead to the slow formation of cyanide ions.[4][5] Store solutions in amber-colored containers or in the dark to prevent photodegradation. |
| Inappropriate storage temperature. | High temperatures can accelerate decomposition. Store solutions at a cool, stable temperature. | |
| Microbial contamination. | Although less common for inorganic solutions, microbial growth can potentially alter the chemical environment. Consider sterile filtration for long-term storage of critical solutions. | |
| Difficulty in filtering the precipitate | Formation of very fine, colloidal particles. | This can occur with rapid precipitation. Try adding the reactants more slowly with vigorous stirring to promote the growth of larger crystals. Aging the precipitate in the mother liquor may also help increase particle size. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a stable this compound solution or suspension?
A1: this compound is a reddish-brown solid.[1][6][7] In solution, it typically forms a colloidal suspension or a gel with a reddish-brown color.[7]
Q2: What is the solubility of this compound?
A2: this compound is practically insoluble in water and dilute acids.[6][7][8] It is, however, soluble in ammonium hydroxide and solutions of alkali cyanides.[6][7][8]
Q3: What are the main degradation pathways for this compound in solution?
A3: The two primary degradation pathways are:
-
Oxidation: The ferrocyanide ion ([Fe(CN)₆]⁴⁻) can be oxidized to the ferricyanide ion ([Fe(CN)₆]³⁻), especially in the presence of oxidizing agents or atmospheric oxygen in acidic conditions.[1][3] This results in the formation of cupric ferricyanide.
-
Reduction: The cupric ion (Cu²⁺) can be reduced to the cuprous ion (Cu⁺), leading to the formation of cuprous ferrocyanide. This is more likely to occur in the presence of reducing agents.[1]
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution is a critical factor. The ferrocyanide ion is unstable in highly acidic conditions (pH < 3) and can decompose.[1] Neutral or near-neutral pH is generally recommended for the stability of the [Fe(CN)₆]⁴⁻ redox couple.[9]
Q5: How should I store this compound solutions to ensure stability?
A5: To maximize stability, store this compound solutions in tightly sealed, amber-colored containers to protect from light.[4][5] Store in a cool, dark place. Avoid contact with strong acids, oxidizing agents, and reducing agents.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following table summarizes the impact of these parameters based on available research findings.
| Parameter | Condition | Effect on Stability/Yield | Reference |
| Temperature | Low (0–5°C) | Inhibits hydrolysis of reactants, potentially leading to a higher yield of the desired product. | [1] |
| High (e.g., 100°C) | Can be used to drive the reaction to completion, but may also promote hydrolysis and decomposition. | [1] | |
| pH | < 3 | Decomposition of the ferrocyanide ion can occur. | [1] |
| Neutral or near-neutral | Generally optimal for the stability of the ferrocyanide/ferricyanide redox couple. | [9] | |
| Light | UV irradiation | Can lead to the slow decomposition of ferrocyanide complexes and the formation of cyanide ions. | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Precipitation
This protocol describes a common method for synthesizing this compound via a double displacement precipitation reaction.[1][2]
Materials:
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of copper(II) salt (e.g., 0.1 M CuSO₄) in deionized water.
-
Prepare a solution of potassium ferrocyanide (e.g., 0.1 M K₄[Fe(CN)₆]) in deionized water.
-
Slowly add the potassium ferrocyanide solution to the copper(II) salt solution while stirring constantly. A reddish-brown precipitate of this compound will form immediately.[1][2]
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion. Some protocols suggest heating the mixture on a water bath at 100°C for 2–3 hours.[1]
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts.
-
Dry the precipitate in an oven at a low temperature (e.g., 60°C) to avoid decomposition.[10]
Protocol 2: Characterization of this compound
This protocol outlines common techniques for characterizing the synthesized this compound.
Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the Fe-C≡N-Cu linkages.[1]
-
X-ray Diffraction (XRD): To verify the cubic crystal structure of the compound.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.[1]
Procedure:
-
Prepare a small, dry sample of the synthesized this compound.
-
For FTIR analysis, prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
For XRD analysis, grind the sample into a fine powder and mount it on a sample holder.
-
For SEM analysis, mount a small amount of the powder on a stub using conductive tape and coat with a conductive material (e.g., gold or carbon) if necessary.
-
Acquire and analyze the spectra/images according to the instrument's operating procedures.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. This compound | 13601-13-3 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 4. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound [drugfuture.com]
- 8. This compound CAS#: 13601-13-3 [m.chemicalbook.com]
- 9. Unraveling pH dependent cycling stability of ferricyanide/ferrocyanide in redox flow batteries [inis.iaea.org]
- 10. COPPER FERROCYANIDE PHOTOSENSITIZED OXIDATION OF DIPHENYLAMINE [scielo.org.bo]
Troubleshooting Inconsistent Results in Cesium Adsorption Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cesium adsorption experiments. Inconsistent results can arise from a variety of factors, and this guide is designed to help researchers, scientists, and drug development professionals identify and resolve these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My cesium adsorption results are not reproducible. What are the most common causes?
A1: Inconsistent results in cesium adsorption experiments often stem from a few key factors. The most common culprits include:
-
pH fluctuations: The pH of the solution significantly impacts the surface charge of the adsorbent and the speciation of cesium ions.[1][2][3][4]
-
Temperature variations: Adsorption is a temperature-dependent process. Inconsistent temperature control can lead to variability in adsorption capacity.[5][6]
-
Presence of competing ions: Other cations in the solution can compete with cesium for adsorption sites on the material, affecting the overall uptake.[7][8][9][10]
-
Inconsistent adsorbent properties: Variations in the adsorbent's particle size, surface area, or the presence of impurities can lead to different adsorption behaviors.
-
Errors in experimental procedure: Inaccurate preparation of solutions, improper mixing, or inconsistent contact times can all introduce significant errors.
Q2: How does pH affect cesium adsorption?
A2: The pH of the solution plays a critical role in the adsorption process. Generally, the adsorption of cesium, a cation (Cs+), is more favorable in neutral to alkaline conditions.[11][12][13] In acidic solutions (low pH), an excess of hydronium ions (H3O+) can compete with Cs+ for active adsorption sites, leading to reduced removal efficiency.[1] Conversely, at very high pH values, the formation of cesium hydroxides might occur, which can also alter the adsorption mechanism. The optimal pH for cesium adsorption is dependent on the specific adsorbent material being used.[2]
Q3: Can small temperature changes really impact my results?
A3: Yes, even minor temperature fluctuations can have a noticeable effect on cesium adsorption. The thermodynamic nature of the adsorption process (whether it is exothermic or endothermic) dictates how temperature will influence the equilibrium. Some studies have shown that cesium adsorption decreases with increasing temperature, indicating an exothermic process.[5][6] Other systems may exhibit endothermic behavior, where adsorption capacity increases with temperature.[14] Therefore, maintaining a constant and controlled temperature throughout your experiments is crucial for obtaining consistent and comparable data.
Q4: What are "competing ions" and how do they interfere with cesium adsorption?
A4: Competing ions are other cations present in the experimental solution that can also bind to the active sites of your adsorbent material. Common competing ions include Na+, K+, Mg2+, and Ca2+, which are often present in environmental water samples or biological media. These ions can occupy the adsorption sites that would otherwise be available to cesium, thereby reducing the overall cesium uptake.[7][8][9] The extent of interference depends on the concentration and affinity of the competing ions for the adsorbent material relative to cesium.
Troubleshooting Guides
Issue 1: Low or No Cesium Adsorption
If you are observing lower than expected or no cesium adsorption, follow this troubleshooting workflow:
Issue 2: High Variability Between Replicates
Data Presentation
Table 1: Influence of pH on Cesium Adsorption for Different Adsorbents
| Adsorbent Material | Optimal pH Range | Cesium Removal Efficiency (%) at Optimal pH | Reference |
| Zeolite | 6.0 - 9.0 | ~80% | [11] |
| Prussian Blue Functionalized Sugarcane Bagasse | > 4.5 | > 90% | [2] |
| Broiler Litter Biochar | Neutral to Mildly Alkaline | Not specified | [1] |
| Magnetic Nanoparticles | ~6.8 | ~65% | [15] |
Table 2: Effect of Competing Ions on Cesium Adsorption
| Competing Ion | Concentration | Adsorbent | Reduction in Cesium Sorption | Reference |
| Na+ | 0.4 g NaCl / 100 mL | Composite Sorbent (Clinoptilolite & Zeolite NaX) | ~20% | [7][8][9] |
| K+ | Not specified | Not specified | Significant interference expected due to similar ionic radius | |
| Ca2+ | Not specified | Not specified | Can interfere, but often to a lesser extent than monovalent cations | |
| Mg2+ | Not specified | Not specified | Can interfere, but often to a lesser extent than monovalent cations |
Experimental Protocols
Batch Adsorption Experiment Workflow
A typical batch adsorption experiment is conducted to determine the equilibrium adsorption capacity of a material for cesium.
Methodology for Batch Adsorption Studies:
-
Preparation of Solutions: Prepare a stock solution of cesium chloride (CsCl) of a known concentration (e.g., 1000 mg/L).[16] From this stock, prepare a series of working solutions with varying initial cesium concentrations through serial dilution.
-
Adsorbent Preparation: The adsorbent material should be washed to remove impurities and dried to a constant weight. The particle size should be controlled by sieving if necessary.[17]
-
Adsorption Process: Add a precisely weighed amount of the adsorbent to a fixed volume of the cesium working solutions in separate flasks.
-
Equilibration: Place the flasks in a shaker bath set to a constant temperature and agitation speed for a predetermined period to reach equilibrium.[18]
-
Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Determine the final concentration of cesium in the supernatant using an appropriate analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[18][19]
-
Calculation: The amount of cesium adsorbed at equilibrium (qe, in mg/g) is calculated using the following mass balance equation:
q_e = (C_0 - C_e) * V / m
Where:
-
C_0 is the initial cesium concentration (mg/L)
-
C_e is the equilibrium cesium concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
By following these standardized protocols and being mindful of the key factors that can influence cesium adsorption, researchers can improve the consistency and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Effect of Temperature on Cs+ Sorption and Desorption in Subsurface S" by Chongxuan Liu, John M. Zachara et al. [digitalcommons.unl.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of Competing Ions on Multisorption (Cs+, Sr2+) by Composite Sorbents Based on Natural and Synthetic Zeolites | East European Journal of Physics [periodicals.karazin.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Equilibrium isotherm modeling of cesium adsorption onto magnetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and isothermal adsorption properties of strontium and cesium ions by zeolitic materials synthesized from Jeju volcanic rocks [eeer.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. inis.iaea.org [inis.iaea.org]
- 18. researchgate.net [researchgate.net]
- 19. watermark02.silverchair.com [watermark02.silverchair.com]
Technical Support Center: Enhancing the Catalytic Efficiency of Cupric Ferrocyanide Nanozymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the catalytic efficiency of cupric ferrocyanide nanozymes in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and catalytic activity assessment of this compound nanozymes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Synthesis | ||
| Low or no nanoparticle formation | Incorrect precursor concentrations. | Ensure accurate molar ratios of copper and ferrocyanide precursors as specified in the protocol. |
| Inappropriate pH of the reaction mixture. | Adjust the pH to the optimal range for this compound nanoparticle formation, typically within the acidic to neutral range. | |
| Inadequate mixing of reactants. | Use vigorous and continuous stirring during the addition of precursors to ensure a homogeneous reaction environment. | |
| Formation of large aggregates instead of nanoparticles | High precursor concentrations leading to rapid precipitation. | Decrease the concentration of the precursor solutions and add them dropwise to control the reaction rate. |
| Inappropriate temperature control. | Maintain a constant and optimized temperature throughout the synthesis process. | |
| Insufficient stabilizing agent. | If applicable, ensure the correct concentration of a stabilizing agent (e.g., citrate, PVP) is used to prevent agglomeration. | |
| Catalytic Activity | ||
| Low peroxidase-like activity | Suboptimal pH of the assay buffer. | The optimal pH for the peroxidase-like activity of many copper-based nanozymes is around 4.0.[1] Perform a pH optimization experiment to determine the ideal condition for your specific nanozyme. |
| Incorrect concentration of H₂O₂ or chromogenic substrate (e.g., TMB). | Optimize the concentrations of both hydrogen peroxide and the substrate. Excess H₂O₂ can sometimes inhibit the reaction. | |
| Low concentration of nanozymes in the reaction. | Increase the concentration of the this compound nanozyme solution in the assay. | |
| Degradation of nanozymes over time. | Ensure proper storage of the nanozyme solution (e.g., at 4°C in the dark). Synthesize fresh batches if a decrease in activity is observed over time. | |
| Inconsistent or non-reproducible results | Inhomogeneous nanozyme dispersion. | Ensure the nanozyme solution is well-sonicated or vortexed before each use to have a uniform dispersion. |
| Variations in experimental conditions (temperature, incubation time). | Strictly control all experimental parameters. Use a temperature-controlled plate reader or water bath for consistent results. | |
| Contamination of reagents or glassware. | Use high-purity water and reagents. Thoroughly clean all glassware to avoid interference from contaminants. |
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism of the peroxidase-like activity of this compound nanozymes?
The peroxidase-like activity of this compound nanozymes is attributed to the redox properties of the copper and iron ions within the crystal lattice. In the presence of hydrogen peroxide (H₂O₂), the nanozyme catalyzes the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species then oxidize a chromogenic substrate, like 3,3',5,5'-tetramethylbenzidine (TMB), resulting in a color change that can be quantified spectrophotometrically. The catalytic cycle involves the transfer of electrons between the metal centers in the nanozyme, H₂O₂, and the substrate.
2. How can the catalytic efficiency of this compound nanozymes be enhanced?
Several factors can be optimized to enhance catalytic efficiency:
-
pH: The catalytic activity is highly pH-dependent, with an optimal pH typically in the acidic range.
-
Temperature: While nanozymes are generally more stable than natural enzymes at various temperatures, there is an optimal temperature for maximal activity.
-
Particle Size and Morphology: Smaller nanoparticles with a larger surface area-to-volume ratio often exhibit higher catalytic activity.
-
Surface Modification: Functionalizing the surface of the nanozymes can improve their dispersibility and affinity for substrates.
3. What are the advantages of using this compound nanozymes over natural peroxidases like HRP?
This compound nanozymes offer several advantages over natural enzymes:
-
Stability: They are more robust and can withstand harsher conditions such as wider pH and temperature ranges.
-
Cost-Effectiveness: The synthesis of nanozymes is generally less expensive than the purification of natural enzymes.
-
Scalability: Large-scale production of nanozymes is more feasible.
-
Durability: They exhibit longer shelf life and are less prone to denaturation.
4. How can I characterize the synthesized this compound nanozymes?
Common characterization techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.
-
UV-Vis Spectroscopy: To monitor the formation of nanoparticles and to measure their catalytic activity.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles in suspension.
Quantitative Data Presentation
The catalytic efficiency of nanozymes is often evaluated using Michaelis-Menten kinetics, which provides the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the nanozyme for its substrate, while a higher Vₘₐₓ value signifies a greater catalytic rate.
| Nanozyme | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) | Reference |
| Cu-TCPP MOF | TMB | 0.27 | 44.5 | [2] |
| CuO-TCPP MOF | TMB | 0.57 | 98.0 | [2] |
| Fe-CuO | H₂O₂ | 15.9 | - | [2] |
| CuO | H₂O₂ | 87.9 | - | [2] |
| Fe-CuO | TMB | 0.986 | - | [2] |
| CuO | TMB | 0.497 | - | [2] |
Note: The data presented are for copper-based nanozymes and are intended for comparative purposes. The kinetic parameters for your specific this compound nanozymes should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanozymes
This protocol describes a simple co-precipitation method for the synthesis of this compound nanozymes.
Materials:
-
Copper(II) chloride (CuCl₂) solution (e.g., 10 mM)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) solution (e.g., 10 mM)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
In a clean beaker, add a specific volume of the K₄[Fe(CN)₆] solution.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Slowly, add an equal volume of the CuCl₂ solution dropwise to the K₄[Fe(CN)₆] solution while continuously stirring.
-
A brownish-red precipitate of this compound nanoparticles should form.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure a complete reaction.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any unreacted precursors.
-
After the final wash, resuspend the nanoparticle pellet in deionized water or a suitable buffer for storage and future use.
Protocol 2: Peroxidase-Like Activity Assay
This protocol outlines the procedure to measure the peroxidase-like activity of the synthesized this compound nanozymes using TMB as the chromogenic substrate.
Materials:
-
This compound nanozyme suspension
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Acetate buffer (e.g., 0.2 M, pH 4.0)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the following reagents in the specified order to each well:
-
Acetate buffer
-
This compound nanozyme suspension
-
TMB solution
-
-
Initiate the reaction by adding the H₂O₂ solution to each well.
-
Immediately place the 96-well plate in a microplate reader.
-
Measure the absorbance at 652 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
The initial reaction rate can be determined from the linear portion of the absorbance versus time curve.
Visualizations
Signaling Pathway of Peroxidase-Like Activity
Caption: Peroxidase-like catalytic mechanism of this compound nanozymes.
Experimental Workflow for Catalytic Activity Assay
Caption: Workflow for the peroxidase-like activity assay.
References
overcoming interference in cupric ferrocyanide-based biosensors
Welcome to the technical support center for cupric ferrocyanide-based biosensors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful implementation of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound-based biosensors in a simple question-and-answer format.
Question: Why am I observing a higher-than-expected background signal or a signal in my blank sample?
Answer: A high background signal can be attributed to several factors:
-
Contamination of Reagents: Ensure all buffer solutions and reagents are freshly prepared with high-purity water to avoid contamination from electroactive species.
-
Electrode Fouling: The electrode surface may be fouled by the adsorption of proteins or other molecules from previous samples. Follow the recommended electrode cleaning protocol before each use.
-
Instability of the this compound Layer: The this compound (or Prussian Blue analogue) layer can degrade, particularly at pH values above 7.0. Ensure your buffer pH is within the stable range for the film.
Question: My sensor shows a poor response or low sensitivity to the target analyte. What are the possible causes?
Answer: Low sensitivity can stem from issues with the biosensor fabrication or the experimental setup:
-
Improper Enzyme Immobilization: If using an enzyme-based sensor (e.g., for glucose), ensure the enzyme is properly immobilized and retains its activity. Use fresh enzyme solutions and optimized immobilization protocols.
-
Incorrect Operating Potential: this compound-based biosensors operate at a low potential (around 0.0 V vs. Ag/AgCl) for the detection of hydrogen peroxide. Applying a potential that is too high can increase background noise and interference, while a potential that is too low may not be sufficient for the electrochemical reaction.[1]
-
Sub-optimal this compound Deposition: The thickness and uniformity of the this compound layer are critical for performance. Refer to the fabrication protocol to ensure proper deposition.
Question: I am seeing inconsistent or non-reproducible results between measurements. What should I check?
Answer: Lack of reproducibility is a common challenge that can be addressed by carefully controlling experimental variables:
-
Varying Sample Volume: Ensure a consistent sample volume is applied to the electrode surface for each measurement.
-
Temperature Fluctuations: Enzyme kinetics and electrochemical reactions are temperature-dependent. Perform experiments at a controlled temperature.
-
Electrode Surface Variation: If using multiple screen-printed electrodes, there can be slight variations between them. It is advisable to test a batch of electrodes for consistency.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances for this compound-based biosensors?
A1: The most common electroactive interfering species in biological samples are ascorbic acid (AA), uric acid (UA), and dopamine (DA).[2][3] These molecules can be oxidized at the electrode surface, generating a current that can be mistaken for the signal from the target analyte. However, a key advantage of this compound and its analogues is their ability to detect hydrogen peroxide at a low applied potential (around 0.0 V vs. Ag/AgCl), which significantly reduces the interference from these compounds as they are not easily oxidized at such low potentials.[1]
Q2: How can I minimize interference in my measurements?
A2: Several strategies can be employed to mitigate interference:
-
Operate at Low Potential: As mentioned, utilizing the low operating potential of the this compound film is the primary method to avoid interference.
-
Incorporate a Permselective Membrane: A common approach is to coat the electrode with a permselective membrane, such as Nafion. Nafion is a cation-exchange polymer that can repel negatively charged interferents like ascorbic acid and uric acid, preventing them from reaching the electrode surface.
-
Use of an Enzyme Scavenging Layer: For specific interferents like ascorbic acid, an additional layer containing ascorbate oxidase can be added. This enzyme catalyzes the oxidation of ascorbic acid to a non-electroactive species.
Q3: What is the expected operational stability of a this compound-based biosensor?
A3: The stability of the biosensor depends on the storage conditions and the pH of the operating buffer. The this compound film can be unstable in alkaline solutions. When stored properly in a dry environment at room temperature and used in a suitable pH buffer (typically neutral or slightly acidic), the biosensors can maintain their performance for several weeks to months.
Q4: Can these biosensors be used for non-enzymatic detection?
A4: Yes, this compound-based materials can be used for the direct, non-enzymatic detection of certain analytes, such as hydrogen peroxide. Their catalytic properties allow for the direct electrochemical oxidation or reduction of the target molecule at the electrode surface.
Quantitative Data on Interference
The following table summarizes the interference effects of common substances on biosensors based on copper and its derivatives. This data is intended to provide a general understanding of the selectivity of these types of sensors. Note that the level of interference can vary depending on the specific fabrication protocol and experimental conditions.
| Interfering Substance | Analyte | Sensor Type | Interferent Concentration | Analyte Concentration | Interference Level/Effect | Reference |
| Ascorbic Acid | Glucose | Copper Oxide on GCE | 0.1 mM | 4 mM | ~14% signal reduction | [4] |
| Chlorine | Glucose | Copper Oxide on GCE | 0.1 M | 4 mM | ~15% signal reduction | [4] |
| Ibuprofen | Glucose | Copper Oxide on GCE | Not Specified | 4 mM | >18% signal reduction | [4] |
| Ascorbic Acid | Dopamine | rGO with Au/Pt NPs | Not Specified | Not Specified | Negligible interference | [2] |
| Uric Acid | Dopamine | rGO with Au/Pt NPs | Not Specified | Not Specified | Negligible interference | [2] |
| Ascorbic Acid | Dopamine, Uric Acid | MXene/PPy Nanocomposite | High Concentration | 12.5–125 µM (DA), 50–500 µM (UA) | Minimal interference with distinct oxidation peaks | [3] |
Experimental Protocols
Protocol 1: Synthesis of Copper Hexacyanoferrate (CuHCF)
This protocol describes a chemical co-precipitation method for synthesizing CuHCF nanoparticles.
Materials:
-
Copper (II) chloride (CuCl₂) solution (0.01 M)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (0.05 M)
-
Potassium chloride (KCl) solution (0.05 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare a 70 mL aqueous solution of 0.01 M CuCl₂.
-
In a separate beaker, prepare a 70 mL aqueous solution containing 0.05 M K₃[Fe(CN)₆] and 0.05 M KCl.
-
While vigorously stirring the K₃[Fe(CN)₆]/KCl solution, slowly add the CuCl₂ solution dropwise.[5]
-
Continue stirring the mixture for at least 1 hour at room temperature to allow for the formation of the CuHCF precipitate.
-
The resulting suspension of CuHCF nanoparticles can be used for electrode modification.
Protocol 2: Fabrication of a this compound-Modified Screen-Printed Electrode
This protocol outlines the steps to modify a commercially available screen-printed carbon electrode (SPCE) with the synthesized CuHCF.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Synthesized CuHCF suspension (from Protocol 1)
-
Micropipette
-
Drying oven or heat lamp
Procedure:
-
Ensure the SPCE is clean and dry before modification.
-
Vortex the CuHCF suspension to ensure it is well-mixed.
-
Using a micropipette, drop-cast a small, precise volume (e.g., 5-10 µL) of the CuHCF suspension onto the working electrode area of the SPCE.
-
Allow the solvent to evaporate at room temperature or by gentle heating (e.g., in an oven at 50-60°C) until a uniform film of CuHCF is formed on the electrode surface.
-
For enzyme-based sensors, an additional layer of the specific enzyme (e.g., glucose oxidase) can be immobilized on top of the CuHCF layer, often using a cross-linking agent like glutaraldehyde and a stabilizing polymer like Nafion.
Protocol 3: Interference Testing
This protocol provides a general method for evaluating the interference of common substances on the performance of your this compound-based biosensor.
Materials:
-
CuHCF-modified SPCE
-
Potentiostat
-
Phosphate buffer solution (PBS), pH 7.0
-
Stock solution of the target analyte (e.g., H₂O₂ or glucose)
-
Stock solutions of potential interfering substances (e.g., ascorbic acid, uric acid, dopamine)
Procedure:
-
Set up the electrochemical cell with the CuHCF-modified SPCE as the working electrode, and appropriate reference and counter electrodes.
-
Add a known volume of PBS to the cell.
-
Apply the optimal operating potential (e.g., 0.0 V vs. Ag/AgCl) and record the stable baseline current.
-
Add a specific concentration of the target analyte to the cell and record the amperometric response (current change).
-
After the signal stabilizes, add a known concentration of the first interfering substance to the cell.
-
Record any change in the current. A significant change indicates interference.
-
Calculate the percentage of interference as the ratio of the current change due to the interferent to the current change due to the analyte.
-
Repeat steps 5-7 for other potential interfering substances.
Visualizations
References
- 1. francescoriccilab.com [francescoriccilab.com]
- 2. Electrochemical detection of dopamine with negligible interference from ascorbic and uric acid by means of reduced graphene oxide and metals-NPs based electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucose Sensor [doc.comsol.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Cupric Ferrocyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized cupric ferrocyanide (Cu₂[Fe(CN)₆]). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is a reddish-brown solid.[1][2] Significant deviations from this color may indicate the presence of impurities or variations in particle size.
Q2: What are the primary impurities in a typical this compound synthesis?
A2: The most common impurities are soluble byproduct salts, such as potassium sulfate (K₂SO₄) if potassium ferrocyanide and a copper sulfate were used as precursors. Unreacted starting materials, like copper(II) salts or potassium ferrocyanide, can also be present.
Q3: How can I confirm the purity of my synthesized this compound?
A3: Purity can be assessed using various analytical techniques. X-ray Diffraction (XRD) is used to confirm the crystal structure. Fourier-Transform Infrared Spectroscopy (FTIR) can verify the presence of the characteristic cyanide stretching frequencies. Elemental analysis or atomic absorption spectroscopy can provide a quantitative measure of the copper and iron content. A simple qualitative test for the presence of soluble sulfate impurities involves taking a sample of the supernatant after washing and adding a few drops of barium chloride (BaCl₂) solution. The formation of a white precipitate (BaSO₄) indicates the presence of sulfate ions.
Q4: What is the basic principle behind the purification of this compound?
A4: The purification of this compound, which is insoluble in water, primarily relies on the removal of soluble impurities. This is typically achieved by repeated washing of the precipitate with a suitable solvent, followed by separation of the solid from the liquid phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The final product is not the expected reddish-brown color (e.g., it appears greenish or yellowish). | - Presence of unreacted potassium ferrocyanide (yellowish tint).- Formation of copper(II) hydroxide as an impurity (greenish-blue tint).- Incorrect stoichiometry of reactants. | - Ensure thorough washing to remove any unreacted starting materials.- Control the pH of the reaction mixture to be near neutral, as alkaline conditions can promote the formation of copper(II) hydroxide.- Carefully check the molar ratios of the reactants before synthesis. |
| The precipitate is extremely fine and difficult to filter, passing through the filter paper. | - Rapid precipitation leading to the formation of very small crystals. | - Centrifugation: This is the most effective method for separating very fine precipitates. Centrifuge the suspension, decant the supernatant, and then resuspend the pellet in the washing solvent for the next wash cycle.[3]- Flocculation: Adding a small amount of a dilute electrolyte solution (e.g., a very dilute solution of the precipitating agent) can sometimes help to agglomerate the fine particles, making them easier to filter. |
| The yield of the purified product is very low. | - Dissolution of the product during washing, especially if an unsuitable solvent is used.- Mechanical loss of product during transfer and filtration/centrifugation steps. | - Use a washing solvent in which this compound has minimal solubility, such as deionized water or a water/ethanol mixture.- Ensure careful handling and transfer of the precipitate between washing and drying steps. |
| The dried product is a hard, agglomerated mass. | - Strong capillary forces between particles during the evaporation of the washing solvent. | - After the final wash, consider a final rinse with a more volatile solvent like ethanol or acetone. These solvents have lower surface tension than water and can help to reduce agglomeration upon drying.- Dry the product at a relatively low temperature (e.g., 60-80°C) under vacuum to facilitate gentle solvent removal. |
| XRD analysis shows the presence of other crystalline phases. | - Incomplete reaction or the presence of crystalline impurities. | - Ensure the reaction goes to completion by allowing sufficient reaction time and proper stirring.- Optimize the purification protocol by increasing the number of washing steps or using a different washing solvent to remove soluble crystalline impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Repetitive Washing and Centrifugation
This protocol describes a standard method for purifying this compound precipitate to remove soluble byproducts.
Materials:
-
Synthesized this compound slurry
-
Deionized water
-
Ethanol (optional, for final rinse)
-
Centrifuge and centrifuge tubes
-
Beakers
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Transfer the Slurry: Transfer the entire slurry containing the synthesized this compound precipitate into one or more centrifuge tubes.
-
First Centrifugation: Balance the centrifuge tubes and centrifuge the slurry at a moderate speed (e.g., 3000-4000 rpm) for 10-15 minutes. This should result in a compact pellet of this compound at the bottom of the tube and a clear supernatant.
-
Decant the Supernatant: Carefully decant and discard the supernatant, being careful not to disturb the pellet.
-
Resuspend the Pellet: Add a volume of deionized water to the centrifuge tube approximately equal to the initial volume of the slurry. Use a spatula or vortex mixer to completely resuspend the pellet.
-
Repeat Washing Cycle: Repeat steps 2-4 for a minimum of 3-5 cycles. This repetitive washing is crucial for removing the soluble impurities.
-
Purity Check (Optional): After the final wash, take a small sample of the clear supernatant and add a few drops of a barium chloride solution. If no white precipitate forms, it indicates that the sulfate ions (a common impurity) have been effectively removed.
-
Final Rinse (Optional): For the final wash, consider using ethanol instead of deionized water. This can aid in the drying process and may help to reduce agglomeration of the final product.
-
Drying: After decanting the final washing solvent, transfer the this compound pellet to a pre-weighed watch glass or drying dish. Dry the product in an oven at 60-80°C until a constant weight is achieved. Alternatively, for more sensitive applications, dry the product in a vacuum desiccator at room temperature.
Data Presentation
The choice of washing solvent and the number of washing cycles can significantly impact the purity and yield of the final this compound product. The following table summarizes the expected outcomes based on different washing protocols.
| Washing Protocol | Purity Assessment | Expected Yield | Notes |
| 3x Washes with Deionized Water | Moderate purity. Trace amounts of soluble byproducts may remain. | High | A standard and cost-effective method for general applications. |
| 5x Washes with Deionized Water | High purity. Most soluble byproducts are removed. | Slightly lower than 3x washes due to potential minor product loss with each cycle. | Recommended for applications requiring higher purity. |
| 3x Washes with Deionized Water, followed by 1x Ethanol Rinse | High purity. Ethanol rinse aids in the removal of water and can lead to a finer, less agglomerated powder. | Slightly lower than 5x water washes due to the additional handling step. | The ethanol rinse is particularly useful for improving the physical characteristics of the dried product. |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.
Troubleshooting Logic for Impure this compound
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Mixed Metal Hexacyanoferrates (MMHCFs)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of mixed metal hexacyanoferrates, with a specific focus on controlling polycrystallinity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my synthesized mixed metal hexacyanoferrate particles amorphous or poorly crystalline?
A1: This is a common issue, typically arising from the rapid precipitation kinetics inherent to MMHCF synthesis. The extremely low solubility product of metal hexacyanoferrates causes the reaction to proceed very quickly, leading to the formation of small nanoparticles with a high concentration of defects (such as [Fe(CN)₆] vacancies) and poor crystallinity.[1] The uncontrollable nature of this fast reaction is a known drawback to achieving high-quality crystalline materials.[2]
Q2: How can I increase the particle size and improve the crystallinity of my MMHCF product?
A2: To improve crystallinity, the nucleation and growth process must be carefully controlled. Several strategies can be employed:
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Use of Chelating Agents or Surfactants: Introducing agents like trisodium citrate can regulate the release of metal ions, slowing down the reaction and promoting the growth of larger, more crystalline particles with fewer vacancies.[1][2][3]
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Slower Precursor Addition: Instead of rapid mixing, add the precursor solutions dropwise or using a peristaltic pump at a controlled, slow flow rate.[3][4] This maintains a lower supersaturation level, favoring crystal growth over new nucleation.
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Adjusting Temperature: While lower temperatures have sometimes been linked to fewer vacancies, higher temperatures in the presence of chelating agents can enhance diffusion rates and promote the formation of more crystalline particles.[1] However, temperature must be optimized, as excessively high temperatures can lead to the formation of undesired phases like metal oxides.[5]
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Post-Synthesis Aging: Allowing the precipitate to age in the mother liquor for an extended period (e.g., 24 hours) can lead to Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, resulting in a more uniform and crystalline final product.[6]
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Hydrothermal/Solvothermal Methods: Performing the synthesis in a sealed vessel at elevated temperatures (hydrothermal method) can significantly improve crystallinity and allow for tuning of porosity.[6][7][8]
Q3: The morphology of my particles is inconsistent between batches. What parameters are most critical to control?
A3: Batch-to-batch inconsistency is often due to slight variations in synthesis conditions. To ensure reproducibility, the following parameters must be strictly controlled:[2][4][9]
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pH of the reaction medium.
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Temperature of the solutions and reaction vessel.
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Concentration and molar ratio of metal salt and hexacyanoferrate precursors. [1][6]
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Rate of precursor addition and stirring speed.
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Aging time and temperature.
Q4: I have a high concentration of [Fe(CN)₆] vacancies in my material. How can these be minimized?
A4: A high vacancy content is a common consequence of rapid co-precipitation.[4][9] To minimize vacancies, a slower nucleation and growth process is necessary. One effective, though less common, strategy is acid decomposition . This method involves heating a hexacyanoferrate precursor (e.g., K₄Fe(CN)₆) in an acidic solution, which causes slow decomposition and a controlled reaction, typically resulting in a highly crystalline product with few vacancies.[1] Additionally, using chelating agents during co-precipitation can also significantly reduce vacancy concentration.[1]
Q5: Which synthesis method is best for achieving high crystallinity?
A5: The optimal method depends on the specific MMHCF and desired properties.
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Co-precipitation: This is the simplest, most common, and scalable method.[9] However, it requires careful control of parameters (pH, temperature, chelating agents) to achieve good crystallinity.[1][2]
-
Hydrothermal Synthesis: This method is excellent for producing highly crystalline materials and can even yield different structural phases (e.g., orthorhombic vs. cubic) compared to co-precipitation.[7][8]
-
Acid Decomposition: This route offers a slower reaction, which is highly effective for producing crystalline products with minimal defects.[1]
Data Presentation: Synthesis Parameter Effects
The following table summarizes the general effects of key synthesis parameters on the crystallinity and morphology of mixed metal hexacyanoferrates.
| Parameter | General Effect on Product | Key Considerations | Citations |
| Temperature | Increasing temperature can enhance crystallinity by increasing ion diffusion rates. | Must be carefully optimized; excessively high temperatures can lead to side reactions or formation of oxide impurities. | [1][5] |
| pH | Influences the hydrolysis of metal ions and the stability of the hexacyanoferrate complex, affecting nucleation and growth. | The optimal pH is specific to the metal system being used. | [2] |
| Precursor Ratio | The molar ratio between the metal ion and the hexacyanoferrate complex can alter the final morphology. | Varying the ratio can shift morphology from cubes to more complex shapes like nanoframes. | [6] |
| Chelating Agents | Slows the release of metal ions, reducing the precipitation rate and promoting larger, more crystalline particles. | The choice and concentration of the agent (e.g., citrate) are critical. | [1][2][3] |
| Aging Time | Longer aging allows for crystal maturation (Ostwald ripening), which can increase particle size and reduce defects. | Can also lead to the formation of hollow structures in some systems. | [6] |
| Synthesis Method | Hydrothermal and acid decomposition methods generally yield higher crystallinity than standard rapid co-precipitation. | Co-precipitation is faster and more scalable but requires stricter control to manage polycrystallinity. | [1][6][7] |
Experimental Protocols
Protocol 1: Controlled Co-Precipitation Synthesis of Nickel Hexacyanoferrate (NiHCF)
This protocol is adapted from a method using a chelating agent to control crystal growth.[3]
Materials:
-
Nickel(II) acetate tetrahydrate
-
Trisodium citrate dihydrate (chelating agent)
-
Potassium hexacyanoferrate(III)
-
Deionized water
-
Peristaltic pump
-
Double-walled reaction vessel with a cryostat or water bath
Procedure:
-
Prepare Solution A: Dissolve nickel(II) acetate tetrahydrate (e.g., 3.993 mmol) and trisodium citrate dihydrate (e.g., 7.187 mmol) in 40 mL of deionized water. Stir until fully dissolved.
-
Prepare Solution B: In a separate beaker, dissolve potassium hexacyanoferrate(III) (e.g., 2.647 mmol) in 40 mL of deionized water.
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Set Up Reaction: Place Solution A in the reaction vessel and maintain a constant temperature (e.g., 25 °C) using the cryostat/water bath. Stir the solution at a constant rate.
-
Initiate Precipitation: Using the peristaltic pump, add Solution B to Solution A at a slow, controlled rate (e.g., 20.0 mL/min). A precipitate will form immediately.
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Age the Precipitate: Once all of Solution B has been added, continue stirring the mixture at the set temperature for a prolonged period (e.g., 24 hours) to allow the crystals to age and mature.
-
Isolate and Wash Product: Collect the solid product by centrifugation (e.g., 9000 rpm for 10 min). Discard the supernatant.
-
Purify Product: Resuspend the solid in deionized water and centrifuge again. Repeat this washing step at least three more times to remove unreacted precursors and byproducts.
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Dry the Product: Dry the final solid product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final NiHCF powder.
Protocol 2: Characterization by Powder X-ray Diffraction (PXRD)
Objective: To assess the crystallinity, identify the crystal phase, and estimate the crystallite size of the synthesized MMHCF powder.
Procedure:
-
Sample Preparation: Finely grind a small amount of the dried MMHCF powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mounting: Pack the powder into a sample holder. Ensure the surface is flat and level with the holder's surface to prevent peak shifts due to height displacement.
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).
-
Configure the scan parameters:
-
Scan Range (2θ): Typically 10° to 80° for MMHCFs.
-
Step Size: 0.01° to 0.02°.
-
Dwell Time (or Scan Speed): 0.5 to 2 seconds per step. A slower scan provides better signal-to-noise.
-
-
-
Data Collection: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
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Phase Identification: Compare the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., ICDD) to identify the crystal structure (e.g., cubic Fm-3m).
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Crystallinity Assessment: A highly crystalline sample will show sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will show broad humps.
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Crystallite Size Estimation: Use the Scherrer equation to estimate the average crystallite size from the broadening of the most intense diffraction peak.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of MMHCFs.
Caption: Troubleshooting logic for addressing poor crystallinity in MMHCF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Environmentally Benign Formation of Nickel Hexacyanoferrate-Derived Mesoframes for Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Synthesis Conditions in Na-Rich Prussian Blue Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.tudelft.nl [research.tudelft.nl]
Technical Support Center: Chemical Synthesis of Metal-Hexacyanoferrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of metal-hexacyanoferrates (MHCFs), including Prussian blue and its analogues (PBAs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of MHCFs, offering potential causes and solutions.
Issue 1: Poor Control Over Nanoparticle Size and Polydispersity
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Question: My synthesized metal-hexacyanoferrate nanoparticles are too large, too small, or have a wide size distribution. How can I achieve better control over particle size?
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Possible Causes & Solutions:
Cause Solution Rapid Precipitation Kinetics The precipitation of MHCFs is often very fast, leading to uncontrolled growth and a broad size distribution.[1][2] To slow down the reaction, consider using a microemulsion synthesis technique.[3][4][5] Inadequate Stabilization Without a proper stabilizing agent, nanoparticles can aggregate, leading to larger effective sizes.[6] Employ stabilizing agents such as polyvinylpyrrolidone (PVP) or citrate.[6][7][8] The concentration of the stabilizer can be tuned to control the final particle size.[7] Precursor Concentration The concentration of metal salt and hexacyanoferrate precursors can significantly impact particle size.[1][2][9] Systematically vary the precursor concentrations to find the optimal conditions for the desired size. pH of the Reaction Medium The pH can influence the nucleation and growth rates. For instance, in some syntheses of Prussian blue nanoparticles, the H+ concentration can be adjusted to regulate the size and morphology.[6]
Issue 2: Agglomeration of Nanoparticles
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Question: The synthesized nanoparticles are heavily agglomerated, making them difficult to disperse and characterize. How can I prevent this?
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Possible Causes & Solutions:
Cause Solution Insufficient Surface Charge Nanoparticles with low surface charge are prone to agglomeration due to van der Waals forces. The use of citrate as a stabilizing agent can impart a negative surface charge, leading to electrostatic repulsion and better dispersion.[8] Lack of Steric Hindrance Polymeric stabilizers like PVP can provide steric hindrance, preventing nanoparticles from coming into close contact and aggregating.[6][7] The polymer chains adsorb onto the nanoparticle surface, creating a protective layer. Inappropriate Solvent The dispersibility of surface-modified nanoparticles can be solvent-dependent. For example, PVP-stabilized Prussian blue nanoparticles have shown good dispersion in chloroform and ethanol.[7] Post-Synthesis Handling Improper washing or drying techniques can induce agglomeration. Ensure thorough washing to remove excess ions and consider freeze-drying or redispersing in a suitable solvent immediately after synthesis.
Issue 3: Phase Impurity and Structural Defects
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Question: My product contains unwanted crystalline phases or a high number of vacancies. How can I improve the phase purity and crystalline quality?
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Possible Causes & Solutions:
Cause Solution Oxidation of Precursors The oxidation state of the metal precursors is crucial. For example, the presence of Fe(III) impurities in an Fe(II) reagent can lead to the formation of undesired phases.[10] Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents can minimize oxidation.[10][11] The use of a reducing agent can also help maintain the desired oxidation state.[10] Incorrect Stoichiometry The molar ratio of the precursors directly affects the composition and structure of the final product.[12] Carefully control the stoichiometry of the metal salt and the hexacyanoferrate complex. Presence of Water in the Lattice Water molecules can coordinate to metal centers, especially at vacancy sites, which can affect the electrochemical properties.[2] The amount of structural water can be influenced by the synthesis conditions and can be reduced by drying the final product under vacuum at elevated temperatures.[10] pH and Temperature These parameters can influence the formation of different phases and the number of defects.[1][2][9] Optimize the reaction pH and temperature to favor the formation of the desired crystal structure.
Frequently Asked Questions (FAQs)
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Q1: What are the most common methods for synthesizing metal-hexacyanoferrates?
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Q2: How can I improve the long-term stability of my metal-hexacyanoferrate nanoparticles?
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A2: Surface modification is key to long-term stability. Coating the nanoparticles with polymers like PVP or silica can prevent aggregation and protect them from chemical degradation.[6][7][11] The stability can also be influenced by the pH of the storage solution; for example, some hexacyanoferrates may dissolve at high pH.[15]
-
-
Q3: What is the role of stabilizing agents like PVP and citrate in the synthesis?
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Q4: How do synthesis parameters like precursor concentration and temperature affect the final product?
Quantitative Data Summary
Table 1: Effect of [PVP]/[Fe²⁺] Ratio on Prussian Blue Nanoparticle Diameter
| [PVP]/[Fe²⁺] Ratio | Average Nanoparticle Diameter (nm) |
| 0.1 | 27 |
| 0.2 | 22 |
| 0.5 | 15 |
| 1.0 | 12 |
Data adapted from a study on the synthesis of size-controlled Prussian blue nanoparticles.[7]
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Prussian Blue Nanoparticles
This protocol is based on the self-assembly reaction in the presence of citrate ligands to prevent agglomeration.[8]
-
Preparation of Precursor Solutions:
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Prepare an aqueous solution of FeCl₃.
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Prepare an aqueous solution of K₄[Fe(CN)₆].
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Prepare an aqueous solution of sodium citrate.
-
-
Reaction:
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In a flask, add the sodium citrate solution to the FeCl₃ solution under stirring. The citrate will complex with the Fe³⁺ ions.
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Slowly add the K₄[Fe(CN)₆] solution to the iron-citrate complex solution under vigorous stirring.
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The solution will immediately turn dark blue, indicating the formation of Prussian blue nanoparticles.[7]
-
-
Purification:
-
Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted precursors and byproducts.
-
-
Characterization:
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Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Protocol 2: Synthesis of PVP-Stabilized Prussian Blue Nanoparticles
This protocol utilizes Poly(vinylpyrrolidone) (PVP) as a stabilizing agent to control particle size and prevent aggregation.[6][7]
-
Preparation of Precursor Solutions:
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Prepare an aqueous solution of FeCl₂ containing a specific amount of PVP. The ratio of PVP to Fe²⁺ will influence the final particle size.[7]
-
Prepare an aqueous solution of K₃[Fe(CN)₆].
-
-
Reaction:
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Add the K₃[Fe(CN)₆] solution to the FeCl₂/PVP solution under constant stirring.
-
A dark blue solution will form, indicating the synthesis of PVP-stabilized Prussian blue nanoparticles.
-
-
Purification:
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Isolate the nanoparticles by centrifugation.
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Wash the nanoparticles several times with deionized water and then with ethanol to remove excess reactants and unbound PVP.
-
-
Characterization:
-
Analyze the nanoparticle size and dispersion using TEM.
-
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. Synthesis and size control of iron(II) hexacyanochromate(III) nanoparticles and the effect of particle size on linkage isomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Post-synthetic modification of Prussian blue type nanoparticles: tailoring the chemical and physical properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01068B [pubs.rsc.org]
- 9. Strategies for synthesis of Prussian blue analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9546097B2 - Method for the synthesis of iron hexacyanoferrate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Immobilization of Metal Hexacyanoferrate Ion-Exchangers for the Synthesis of Metal Ion Sorbents—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Influence of Temperature on Cupric Ferrocyanide Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of temperature on the reaction kinetics of cupric ferrocyanide.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound formation?
A1: In general, increasing the temperature increases the rate of the reaction that forms this compound, a reddish-brown precipitate.[1] This is because higher temperatures increase the kinetic energy of the reactant molecules (cupric ions and ferrocyanide ions), leading to more frequent and energetic collisions.[2][3] According to the Arrhenius equation, the rate constant of a chemical reaction is exponentially dependent on temperature.[3]
Q2: What is the expected visual change in the reaction at different temperatures?
A2: The formation of the brown precipitate of copper ferrocyanide (Cu₂[Fe(CN)₆]) occurs upon mixing solutions of a copper salt (like copper sulfate) and a ferrocyanide salt (like potassium ferrocyanide).[4][5] At higher temperatures, you should observe this precipitate forming more rapidly. The intensity of the color of the solution/suspension can be monitored over time to determine the reaction rate.
Q3: Can temperature changes affect the properties of the this compound precipitate?
A3: Yes, temperature can influence the characteristics of the precipitate.[1] Variations in temperature can lead to differences in the size, shape, and purity of the this compound crystals formed. For instance, in the synthesis of other copper-containing nanoparticles, temperature has been shown to have a strong dependency on the morphology and size of the particles.[6][7] Generally, slower reaction rates at lower temperatures may favor the growth of larger and more well-defined crystals, while rapid precipitation at higher temperatures might lead to smaller, more numerous particles.[8]
Q4: How can I quantitatively measure the effect of temperature on the reaction kinetics?
A4: A common method is to use UV-Vis spectrophotometry to monitor the change in absorbance of the solution over time. As the this compound precipitate forms, the absorbance of the solution will change. By conducting the experiment at various constant temperatures and recording the absorbance at regular intervals, you can determine the initial reaction rate at each temperature. Plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) generates an Arrhenius plot, from which the activation energy of the reaction can be calculated.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible reaction rates at a specific temperature.
| Possible Cause | Troubleshooting Step |
| Inaccurate Temperature Control | Ensure your water bath or temperature-controlled cuvette holder is accurately calibrated and maintains a stable temperature throughout the experiment. Even small fluctuations can significantly impact reaction rates.[11] |
| Poor Mixing of Reactants | Inadequate mixing can lead to localized concentration gradients and inconsistent reaction initiation. Ensure rapid and thorough mixing of the reactant solutions at the start of the experiment.[12] |
| Contaminated Glassware or Reagents | Impurities can act as nucleation sites or catalysts/inhibitors, affecting the reaction rate. Use thoroughly cleaned glassware and high-purity reagents. |
| Variability in Reagent Preparation | Inconsistencies in the concentrations of your stock solutions will lead to variable reaction rates. Prepare fresh solutions and standardize them if necessary. |
Issue 2: Difficulty in obtaining a clear kinetic trace using spectrophotometry.
| Possible Cause | Troubleshooting Step |
| Precipitate Settling | The this compound precipitate can settle at the bottom of the cuvette, leading to a decrease in absorbance that is not representative of the reaction kinetics. If your spectrophotometer has a stirring capability, use it.[13] Otherwise, consider experimental designs that minimize settling during the measurement period. |
| Absorbance Out of Range | If the initial absorbance is too high or the change in absorbance is too small, it can be difficult to obtain a reliable kinetic curve. Adjust the concentrations of your reactants to ensure the absorbance values fall within the linear range of your spectrophotometer (typically 0.1 - 1.5).[14] |
| Incorrect Wavelength Selection | You should monitor the reaction at a wavelength where the change in absorbance is maximal. Perform a wavelength scan of the initial and final reaction mixtures to determine the optimal wavelength for your kinetic measurements. |
| Cuvette Issues | Scratches, fingerprints, or improper placement of the cuvette in the spectrophotometer can cause light scattering and erroneous readings. Use clean, scratch-free cuvettes and ensure consistent placement.[13][15] |
Issue 3: Unexpectedly fast or slow reaction rates.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the Solution | The pH of the reaction medium can significantly influence the rate of ferrocyanide reactions. Ensure the pH of your reactant solutions is controlled and consistent across experiments.[16] |
| Presence of Catalysts or Inhibitors | Trace amounts of other metal ions or compounds in your reagents or solvent can catalyze or inhibit the reaction. Use high-purity water and reagents. |
| Light-Induced Reactions | Some ferrocyanide reactions can be influenced by light.[17] To ensure that temperature is the only variable being studied, conduct your experiments under controlled and consistent lighting conditions, or in the dark if necessary. |
Data Presentation
The following table presents hypothetical data illustrating the expected trend of the rate constant for the formation of this compound at different temperatures. Note: This data is for illustrative purposes only and should be experimentally determined.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Reaction Time (s) | Rate Constant (k) (s⁻¹) | ln(k) |
| 25 | 298.15 | 0.003354 | 120 | 0.0083 | -4.79 |
| 35 | 308.15 | 0.003245 | 65 | 0.0154 | -4.17 |
| 45 | 318.15 | 0.003143 | 38 | 0.0263 | -3.64 |
| 55 | 328.15 | 0.003047 | 22 | 0.0455 | -3.09 |
Experimental Protocols
Objective: To determine the effect of temperature on the reaction rate of this compound formation.
Materials:
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Copper(II) sulfate (CuSO₄) solution of known concentration
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Potassium ferrocyanide (K₄[Fe(CN)₆]) solution of known concentration
-
Distilled or deionized water
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UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
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Water bath
-
Stopwatch
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Volumetric flasks and pipettes
-
Cuvettes
Methodology:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of CuSO₄ and K₄[Fe(CN)₆] of the desired concentrations in volumetric flasks using distilled or deionized water.
-
From the stock solutions, prepare the final reactant solutions to be used in the kinetic runs.
-
-
Spectrophotometer Setup:
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Turn on the spectrophotometer and allow it to warm up.
-
Set the spectrophotometer to the predetermined optimal wavelength for monitoring the formation of this compound.
-
Set the temperature of the cuvette holder to the desired experimental temperature.
-
-
Kinetic Run at a Specific Temperature:
-
Equilibrate the reactant solutions to the desired temperature by placing them in a water bath for a sufficient amount of time.
-
Pipette the required volume of the CuSO₄ solution into a cuvette and place it in the temperature-controlled holder of the spectrophotometer.
-
To initiate the reaction, rapidly add the required volume of the K₄[Fe(CN)₆] solution to the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance at regular time intervals.
-
Continue recording the absorbance until the reaction appears to be complete (i.e., the absorbance value becomes stable).
-
-
Data Collection at Different Temperatures:
-
Repeat step 3 for a range of different temperatures (e.g., 25°C, 35°C, 45°C, 55°C). Ensure that the initial concentrations of the reactants are the same for each temperature.
-
-
Data Analysis:
-
For each temperature, plot absorbance versus time.
-
Determine the initial rate of reaction from the initial slope of the absorbance vs. time curve.
-
Calculate the rate constant (k) for each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T.
-
From the slope of the Arrhenius plot (-Ea/R), calculate the activation energy (Ea) of the reaction.
-
Mandatory Visualizations
Caption: Experimental workflow for studying temperature's effect on kinetics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sciepub.com [sciepub.com]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. youtube.com [youtube.com]
- 5. brainly.com [brainly.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. cerritos.edu [cerritos.edu]
- 13. biocompare.com [biocompare.com]
- 14. biochemistry - How to troubleshoot absorbance analysis when readings fluctuate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. sperdirect.com [sperdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Cyanide Release from Ferrocyanide Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrocyanide complexes, particularly concerning the release of free cyanide upon exposure to UV light.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cyanide release from ferrocyanide under UV light?
A1: The photodissociation of ferrocyanide ([Fe(CN)₆]⁴⁻) is initiated by the absorption of UV light, which leads to the formation of an excited state. This is followed by the release of a cyanide ligand and the formation of an aquated complex, aquapentacyanoferrate(II) ([Fe(CN)₅(H₂O)]³⁻). This process can be reversible in the dark.[1]
Q2: Are ferrocyanide complexes toxic?
A2: Ferrocyanide complexes themselves exhibit low toxicity because the cyanide ions are strongly bound to the iron center, preventing their release under normal physiological conditions.[2] However, they can release toxic free cyanide (HCN) upon exposure to strong UV radiation or highly acidic conditions.[2][3]
Q3: What factors influence the rate of cyanide release from ferrocyanide?
A3: Several factors can influence the rate of cyanide release, including:
-
Wavelength and Intensity of UV Light: Shorter wavelengths and higher intensity UV radiation generally lead to a higher rate of photodecomposition.[4]
-
pH of the Solution: The photodissociation of iron cyanides is enhanced in an alkaline environment compared to neutral conditions.[3]
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Temperature: The rate of photo-dissociation is positively correlated with an increase in temperature.[3]
-
Presence of Other Substances: The solvent composition can significantly impact the photochemistry. For example, glycerol can lead to the formation of more photostable products compared to reactions in pure water.[5][6]
Q4: How can I minimize unwanted cyanide release during my experiments?
A4: To minimize cyanide release, consider the following:
-
Work in the dark or under filtered light: Since the reaction is initiated by UV light, performing experiments in the absence of UV radiation is the most effective preventative measure.[7]
-
Control the pH: Maintaining a neutral or slightly acidic pH can reduce the rate of photodecomposition compared to alkaline conditions.[3]
-
Use appropriate solvents: The addition of certain solvents, like glycerol, may stabilize the ferrocyanide complex.[5][6]
-
Store solutions properly: Store ferrocyanide solutions in dark, closed bottles in a cool place to prevent photodecomposition.[7]
Q5: What are the common methods for quantifying released cyanide?
A5: Common methods for quantifying free cyanide include colorimetric techniques (e.g., using pyridine-barbituric acid reagent), ion-selective electrodes, and ion chromatography.[7][8] It is crucial to choose a method that is not prone to interference from the parent ferrocyanide complex.[9][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low cyanide release detected when photolysis is expected. | 1. Inappropriate UV light source (wavelength too long, intensity too low). 2. UV light is not reaching the sample (e.g., glassware is absorbing the UV radiation).[11] 3. Incorrect pH of the solution. | 1. Verify the specifications of your UV lamp. Use a source with a wavelength below 400 nm for efficient photolysis. 2. Use quartz cuvettes or reaction vessels which are transparent to a broader range of UV light.[11] 3. Adjust the pH to an alkaline range to enhance photodecomposition.[3] |
| Inconsistent or non-reproducible results. | 1. Fluctuations in UV lamp intensity. 2. Temperature variations between experiments. 3. Formation of precipitates (e.g., Prussian blue) that interfere with light absorption or sample analysis.[6] 4. Degradation of stock solutions. | 1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Use a temperature-controlled reaction setup. 3. Filter the sample before analysis. Consider the impact of pH on precipitate formation.[6] 4. Prepare fresh ferrocyanide solutions for each set of experiments and store them protected from light.[7] |
| Interference in cyanide measurement. | 1. The analytical method is detecting cyanide from the intact ferrocyanide complex. 2. Presence of interfering substances in the sample matrix (e.g., sulfides, oxidizing agents).[7] 3. Formation of colored byproducts (e.g., Prussian blue) that interfere with colorimetric assays.[6] | 1. Use an analytical method specific for free cyanide that does not involve harsh conditions that could decompose the ferrocyanide complex (e.g., microdiffusion followed by colorimetry). 2. Pre-treat the sample to remove interfering substances. For example, sulfides can be precipitated with lead or cadmium salts. 3. Centrifuge and/or filter the sample prior to colorimetric analysis. |
| Unexpected color change in the solution (e.g., turning blue). | Formation of Prussian blue (Fe₄[Fe(CN)₆]₃), which can occur in aqueous mixtures of ferricyanide and ferrocyanide, especially under illumination.[6] | This is a known side reaction. Its formation can be influenced by the pH and the presence of oxidizing or reducing agents. Document the color change and consider its potential impact on your results (e.g., light scattering). |
Quantitative Data
Table 1: Factors Influencing Cyanide Release from Ferrocyanide Complexes
| Parameter | Condition | Effect on Cyanide Release | Reference |
| pH | Alkaline | Enhanced dissociation | [3] |
| Neutral | Lower dissociation rate compared to alkaline | [3] | |
| Temperature | Increase | Positively correlated with dissociation rate | [3] |
| Solvent | Deionized Water | Standard photodecomposition | [5] |
| 20% Glycerol | Formation of more photostable products | [5][6] | |
| UV Wavelength | < 400 nm | Efficient photolysis | [1] |
Table 2: Kinetic Data for Ferrocyanide Photodissociation
| Complex | Parameter | Value | Conditions | Reference |
| Ferricyanide | Dissociation Rate (k) | 1.3 t | First-order kinetics | [3] |
| Ferrocyanide | Dissociation Rate (k) | 0.39 t | First-order kinetics | [3] |
| Ferricyanide | Activation Energy (Ea) | 12.02 kJ/mol | Temperature-dependent tests | [3] |
| Ferrocyanide | Activation Energy (Ea) | 12.32 kJ/mol | Temperature-dependent tests | [3] |
Experimental Protocols
Protocol 1: Quantification of Free Cyanide Released from Ferrocyanide under UV Irradiation
Objective: To quantify the amount of free cyanide released from a potassium ferrocyanide solution upon exposure to UV light.
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water
-
pH buffer solutions (e.g., phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
UV lamp with a known wavelength and intensity (e.g., 365 nm)
-
Quartz reaction vessel or cuvettes
-
Reagents for cyanide analysis (e.g., pyridine-barbituric acid method)
-
Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of potassium ferrocyanide in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution with the appropriate pH buffer.
-
UV Irradiation:
-
Transfer a known volume of the ferrocyanide working solution to a quartz reaction vessel.
-
Place the vessel at a fixed distance from the UV lamp.
-
Irradiate the solution for a defined period. It is advisable to take samples at different time points to study the kinetics of cyanide release.
-
Run a control experiment in parallel by keeping an identical solution in the dark.
-
-
Sample Collection and Preservation:
-
At each time point, withdraw an aliquot of the irradiated solution.
-
Immediately adjust the pH of the sample to >12 with NaOH to stabilize the free cyanide and prevent the volatilization of HCN.
-
Store the samples in the dark and analyze as soon as possible.
-
-
Cyanide Analysis:
-
Use a validated method for the determination of free cyanide, such as the pyridine-barbituric acid colorimetric method.
-
Construct a calibration curve using standard cyanide solutions.
-
Measure the absorbance of the samples and determine the concentration of free cyanide from the calibration curve.
-
-
Data Analysis:
-
Calculate the amount of cyanide released per unit time.
-
Plot the concentration of released cyanide versus irradiation time to determine the reaction kinetics.
-
Protocol 2: Evaluating the Effect of pH on Cyanide Release
Objective: To investigate the influence of pH on the photolytic release of cyanide from ferrocyanide.
Procedure:
-
Prepare several working solutions of potassium ferrocyanide at the same concentration but in different pH buffers (e.g., pH 4, 7, 9, 11).
-
Follow the UV irradiation procedure as described in Protocol 1 for each of the prepared solutions, ensuring identical irradiation conditions (lamp, distance, time).
-
Collect and preserve samples from each pH condition at various time points.
-
Analyze the free cyanide concentration in all samples using a consistent analytical method.
-
Compare the rates of cyanide release at different pH values to determine the effect of pH.
Visualizations
Caption: Photodecomposition pathway of ferrocyanide under UV light.
Caption: Troubleshooting workflow for ferrocyanide photolysis experiments.
References
- 1. Photooxidation and photoaquation of iron hexacyanide in aqueous solution: A picosecond X-ray absorption study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferrocyanide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blue-light photodegradation of ferricyanide under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blue-light photodegradation of ferricyanide under protein relevant conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02916J [pubs.rsc.org]
- 7. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 10. sterc.org [sterc.org]
- 11. inorganic chemistry - Why can't I reproduce this photolytic reaction of ferrocyanide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Cupric Ferrocyanide and Prussian Blue for Cesium Adsorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cupric ferrocyanide and Prussian blue, two leading materials for the adsorption of cesium. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their performance, mechanisms, and the experimental protocols used for their evaluation.
Quantitative Performance Data
The cesium adsorption performance of this compound and Prussian blue is summarized in the tables below. These values are highly dependent on the specific synthesis method and experimental conditions.
| Adsorbent | Maximum Adsorption Capacity (q_max) (mg/g) | Adsorption Isotherm Model | Kinetic Model | Reference |
| This compound (CuFC) / Potassium Copper Ferrocyanide (KCuFC) | 60.827 - 350+ | Freundlich, Langmuir | Pseudo-second order | [1][2] |
| Mesoporous Copper Hexacyanoferrate (II) (M-CuHCF-II) | 197.72 (at 318 K) | Langmuir, Redlich-Peterson, Sips | - | [3] |
| Prussian Blue (PB) | 15.65 - 1260.1 | Langmuir, Freundlich | Pseudo-second order | [4][5][6] |
| Prussian Blue Nanorods | 194.26 | Langmuir | Pseudo-second order | [7] |
| Prussian Blue Analog@γ-alumina | 15.65 | Langmuir | Pseudo-second order | [4] |
Table 1: Comparison of Maximum Adsorption Capacities and Model Fitting.
| Adsorbent | pH Range for Optimal Adsorption | Effect of Competing Ions | Reference |
| This compound (CuFC) / Potassium Copper Ferrocyanide (KCuFC) | 5-10 | Low interference from Na+, K+, Ca2+ at high concentrations. | [1][8][9] |
| Mesoporous Copper Hexacyanoferrate (II) (M-CuHCF-II) | ~6 | NH4+, Ca2+, Na+, and K+ ions had little influence at high concentrations. | [3] |
| Prussian Blue (PB) | Wide range (e.g., 1.82 to 11.12) | Good selectivity against Na+, K+, Mg2+, and Ca2+. | [4] |
Table 2: Influence of pH and Competing Ions on Cesium Adsorption.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
1. Synthesis of Adsorbents
-
This compound (Co-precipitation Method): A common method involves the reaction of a soluble copper salt (e.g., copper chloride) with a ferrocyanide salt (e.g., potassium ferrocyanide) in an aqueous solution. For composite materials, a biopolymer like carboxymethyl cellulose (CMC) can be used. In one method, CMC is dissolved in a K4[Fe(CN)6] solution, followed by cross-linking with Cu2+ using a syringe pump to form composite particles.[1][8]
-
Prussian Blue (Hydrothermal-Stepwise Deposition): For core-shell structures like Prussian blue analog@ γ-alumina, a hydrothermal-stepwise deposition method can be employed. This involves the sequential reaction of precursors on the surface of the core material. Another approach is the mechanochemical synthesis, a solvent-free method where precursors like potassium hexacyanoferrate(III) and iron(II) chloride tetrahydrate are ground together.[5][6] Magnetic Prussian blue nanoparticles can be synthesized by reacting hexacyanoferrate(II) ions with ferric ions in the presence of poly(diallyldimethylammonium chloride) (PDDA) coated iron oxide nanoparticles.
2. Batch Adsorption Experiments
Batch adsorption studies are typically conducted to determine the adsorption capacity and kinetics.
-
Procedure: A known mass of the adsorbent (e.g., 2 mg) is added to a specific volume (e.g., 10 mL) of a cesium solution with a known initial concentration.[5] The mixture is agitated on a shaker for a predetermined time to reach equilibrium.[10] The adsorbent is then separated from the solution by centrifugation or magnetic decantation in the case of magnetic composites.[10] The residual concentration of cesium in the supernatant is measured using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5]
-
Kinetic Studies: To determine the adsorption rate, samples are taken at different time intervals, and the cesium concentration is measured. The data is then fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models.[1][11]
-
Isotherm Studies: To evaluate the adsorption capacity, experiments are performed with varying initial cesium concentrations at a constant temperature. The equilibrium data is then fitted to isotherm models like the Langmuir and Freundlich models.[1][5]
Adsorption Mechanisms
The primary mechanism for cesium adsorption by both this compound and Prussian blue is ion exchange . However, other mechanisms such as physisorption and electrostatic interactions also play a role.[12][13]
-
This compound: The adsorption of Cs+ onto this compound is primarily believed to occur through an ion exchange mechanism with Cu2+ and K+ ions within the crystal lattice.[3][9] Some studies also suggest a complex mechanism involving the diffusion of ion pairs followed by the formation of a new crystalline phase.[11]
-
Prussian Blue: For soluble Prussian blue, the main adsorption mechanism is the exchange of cations within its structure with Cs+.[5][6] Insoluble Prussian blue can adsorb Cs+ through the exchange of protons from coordinated water in lattice defect sites.[5][6] Physisorption, where Cs+ ions are trapped in the regular lattice spaces, and electrostatic interactions are also contributing factors.[12][13]
Visualizations
Caption: Experimental workflow for cesium adsorption studies.
Caption: Comparative cesium adsorption mechanisms.
References
- 1. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 4. Selective and effective removal of cesium ions using Prussian blue analog@γ-alumina core-shell pellets [cjche.cip.com.cn]
- 5. Mechanochemically Synthesized Prussian Blue for Efficient Removal of Cesium Ions from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous processes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Radioactive Cesium Using Prussian Blue Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrostatic interactions and physisorption: mechanisms of passive cesium adsorption on Prussian blue - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Adsorption mechanism of radioactive cesium by Prussian blue [inis.iaea.org]
A Comparative Guide to the Peroxidase-Like Activity of Cupric Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxidase-like activity of cupric ferrocyanide with other nanozyme alternatives, supported by experimental data and detailed protocols. Nanozymes, nanomaterials with intrinsic enzyme-like characteristics, offer high stability, low cost, and broad applicability compared to natural enzymes.[1][2] Among these, materials mimicking peroxidase activity are widely used in biosensing, diagnostics, and therapy.[1][2][3][4] this compound (CuHCF), a metal-organic framework, has been identified as a promising catalyst with robust peroxidase-like activity.[5][6]
Catalytic Mechanism and Validation
The peroxidase-like activity of nanozymes is typically validated by their ability to catalyze the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). A common substrate is 3,3',5,5'-tetramethylbenzidine (TMB).[1][7] In this reaction, the nanozyme facilitates the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), from H₂O₂.[3][4][8] These radicals then oxidize the colorless TMB into a blue-colored product, oxidized TMB (oxTMB), which exhibits a characteristic absorbance peak at 652 nm.[7][9][10] The intensity of the blue color is proportional to the catalytic activity of the nanozyme.
Caption: Peroxidase-like catalytic mechanism of this compound.
Experimental Protocols
A standardized protocol is crucial for comparing the catalytic activities of different nanozymes.[1][2]
1. Objective: To determine the peroxidase-like activity of this compound by measuring the initial reaction rate of TMB oxidation.
2. Materials:
-
This compound (CuHCF) nanozyme solution
-
3,3',5,5'-tetramethylbenzidine (TMB) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Acetate buffer (0.2 M, pH 4.0)
-
Microplate reader or UV-Vis spectrophotometer
-
96-well plates
3. Methodology:
-
Reagent Preparation: Prepare fresh solutions of TMB and H₂O₂ in the acetate buffer. The optimal pH for many peroxidase-like nanozymes is acidic.[7]
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Acetate buffer to reach the final volume.
-
CuHCF nanozyme solution (e.g., 5-10 µg).[7]
-
TMB solution (final concentration, e.g., 1 mM).
-
-
Initiation: Start the reaction by adding the H₂O₂ solution (final concentration, e.g., 100 mM).
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 652 nm every 5-10 seconds for a period of 5-10 minutes.[11]
-
Data Analysis: Plot absorbance versus time. The initial reaction rate (v) is determined from the linear portion of this curve.
Caption: Experimental workflow for validating peroxidase-like activity.
Performance Comparison: Michaelis-Menten Kinetics
To quantitatively compare the catalytic efficiency of different nanozymes, Michaelis-Menten kinetics are employed.[1][2][12][13] This model describes the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).
-
Vmax: The maximum rate of reaction when the enzyme is saturated with the substrate. A higher Vmax indicates a more efficient catalyst.
-
Km: The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the nanozyme for its substrate; a lower Km value indicates a higher affinity.[12]
The kinetic parameters are determined by measuring the initial reaction rates at varying concentrations of one substrate (e.g., TMB) while keeping the other (e.g., H₂O₂) constant and saturated, and then fitting the data to the Michaelis-Menten equation.[1]
Comparative Data for Peroxidase-like Nanozymes:
| Nanozyme | Substrate | Km (mM) | Vmax (10⁻⁸ M s⁻¹) | Reference |
| Cu-TCPP (a Cu-MOF) | TMB | 0.27 | Not Reported | [9] |
| CuO-TCPP (a Cu-MOF) | TMB | 0.57 | Not Reported | [9] |
| Multi-metal Nano Zeolite Y | TMB | 0.076 | 8.76 | [14] |
| Fe₃O₄ | TMB | 0.098 | 154 | [14] |
| GO–Fe₃O₄ | TMB | 0.43 | 0.71 | [14] |
| Horseradish Peroxidase (HRP) | TMB | 0.434 | 10 | [14] |
Note: Direct comparison of Vmax values can be challenging as they depend on the concentration of the nanozyme used in the assay. The catalytic efficiency (kcat/Km) is often a more standardized measure, but requires knowledge of the precise molar concentration of the catalyst.
The data indicates that metal-based nanozymes, including copper-containing frameworks and iron oxides, exhibit strong affinities for TMB, often surpassing that of the natural enzyme HRP, as shown by their lower Km values. For instance, the multi-metal nano zeolite Y shows a significantly lower Km (0.076 mM) compared to HRP (0.434 mM), suggesting a higher affinity for the TMB substrate.[14]
Conclusion
This compound and related copper-based nanozymes demonstrate significant peroxidase-like activity, characterized by high substrate affinity. Their performance is comparable, and in some aspects superior, to other widely studied nanozymes like iron oxides and even the natural enzyme horseradish peroxidase. The high stability, low cost, and tunable properties of these nanozymes make them excellent candidates for applications in biosensing, environmental monitoring, and nanomedicine.[5][6] Standardized kinetic analysis is essential for the rational design and selection of nanozymes for specific applications.[1][2]
References
- 1. biodragon.net [biodragon.net]
- 2. standardized-assays-for-determining-the-catalytic-activity-and-kinetics-of-peroxidase-like-nanozymes - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanozymes with Peroxidase-like Activity for Ferroptosis-Driven Biocatalytic Nanotherapeutics of Glioblastoma Cancer: 2D and 3D Spheroids Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Catalytic Activity of a Peroxidase-like Nanozyme and Differences among Layered Double Hydroxides with Different Anions and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of Cupric Ferrocyanide and Other Hexacyanoferrates
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of energy storage, Prussian blue analogues (PBAs), a class of metal hexacyanoferrates, have garnered significant attention as promising cathode materials for aqueous ion batteries. Their open framework structure, low cost, and facile synthesis make them attractive candidates for next-generation energy storage solutions. Among these, cupric ferrocyanide (CuHCF) has emerged as a material of particular interest. This guide provides an objective comparison of the electrochemical performance of this compound against other common hexacyanoferrates, supported by experimental data, to aid researchers in selecting the optimal material for their applications.
Data Presentation: A Side-by-Side Comparison
The electrochemical performance of hexacyanoferrates is highly dependent on the specific application, particularly the type of cation being intercalated (e.g., Na+, K+, Zn2+). Below, we present a summary of key performance metrics for this compound and its counterparts—nickel, manganese, and iron hexacyanoferrate—in different aqueous battery systems.
Table 1: Electrochemical Performance in Aqueous Sodium-Ion Batteries
| Material | Specific Capacity (mAh/g) | Current Density | Cycling Stability | Coulombic Efficiency (%) | Electrolyte | Reference |
| This compound | ~60 | C/20 | Near 100% retention for 300 cycles | Not Reported | Not Specified | [1] |
| Nickel Ferrocyanide | 59 | C/6 | No capacity loss after 5000 cycles | >99 | 1 M NaNO₃ (pH 2) | [2] |
| Manganese Ferrocyanide | 142.7 | 0.1C | 90.6% retention after 500 cycles at 1C | Not Reported | Not Specified | |
| Iron Ferrocyanide | 99.3 | 500 mA/g | >98.3% retention after 1000 cycles at 5C | 92.7 (initial) | Not Specified |
Table 2: Electrochemical Performance in Aqueous Zinc-Ion Batteries
| Material | Specific Capacity (mAh/g) | Current Density | Cycling Stability | Coulombic Efficiency (%) | Electrolyte | Reference |
| This compound | ~60 | 1C | Highly dependent on pH and electrolyte; can be poor | ~100 | 20 mM ZnSO₄ (pH 6) | [3] |
| Nickel Ferrocyanide | - | - | Generally more stable than CuHCF in Zn-ion systems | - | - | |
| Manganese Ferrocyanide | 115.2 (max after activation) | 50 mA/g | Suffers from dissolution and structural instability | Not Reported | 1 M ZnSO₄ | |
| Zinc Ferrocyanide | 66.7 | 100 mA/g | Fast decline in a few cycles | Low | 1 M ZnSO₄ | [4] |
Note: The performance of these materials can vary significantly based on their synthesis method, crystallinity, and the specific experimental conditions. The data presented here is for comparative purposes and is extracted from different studies. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Experimental Protocols: Methodologies for Evaluation
The following sections detail the typical experimental protocols used to assess the electrochemical performance of hexacyanoferrate-based cathode materials.
Synthesis of Hexacyanoferrate Materials
A common and straightforward method for synthesizing Prussian blue analogues is co-precipitation .
-
This compound (CuHCF) Synthesis: A typical synthesis involves the dropwise addition of an aqueous solution of a copper salt (e.g., CuSO₄) and a potassium ferrocyanide solution (K₄[Fe(CN)₆]) into deionized water with constant stirring. The resulting precipitate is then filtered, washed with deionized water and ethanol, and dried under vacuum.
-
Nickel Hexacyanoferrate (NiHCF) Synthesis: Similarly, NiHCF can be synthesized by the co-precipitation of a nickel salt (e.g., Ni(NO₃)₂) and potassium hexacyanoferrate (K₃[Fe(CN)₆]) in an aqueous solution.[2] The precipitate is collected, washed, and dried.[2]
Electrode Preparation
The synthesized hexacyanoferrate powder is then used to fabricate the cathode.
-
Slurry Preparation: The active material (hexacyanoferrate) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition: A solvent such as N-methyl-2-pyrrolidone (NMP) is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then coated onto a current collector (e.g., carbon cloth or titanium foil) using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven to remove the solvent.
Electrochemical Measurements
The performance of the prepared electrodes is evaluated using a three-electrode setup in an electrochemical cell.
-
Cell Assembly: The cell consists of the prepared hexacyanoferrate cathode as the working electrode, a counter electrode (e.g., a zinc foil for AZIBs or activated carbon for Na-ion batteries), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: An aqueous electrolyte, such as a solution of ZnSO₄ for zinc-ion batteries or Na₂SO₄ for sodium-ion batteries, is used.[4][5] The pH of the electrolyte can significantly impact the performance, especially for CuHCF.[6]
-
Electrochemical Techniques:
-
Cyclic Voltammetry (CV): Used to study the redox reactions and electrochemical stability of the material.
-
Galvanostatic Charge-Discharge (GCD): Performed at various current densities to determine the specific capacity, cycling stability, and rate capability of the electrode.
-
Electrochemical Impedance Spectroscopy (EIS): Employed to investigate the charge transfer kinetics and internal resistance of the cell.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the electrochemical performance of hexacyanoferrate materials.
Caption: Experimental workflow for hexacyanoferrate cathode evaluation.
Comparative Analysis
This compound (CuHCF): CuHCF exhibits a high operating voltage, which is advantageous for achieving higher energy density.[3] However, its primary drawback is its often-poor cycling stability, particularly in zinc-ion batteries.[6] This instability is attributed to the dissolution of the material and the substitution of copper ions with zinc ions from the electrolyte during cycling.[6] The performance of CuHCF is highly sensitive to the electrolyte's pH and composition, with lower pH in Na₂SO₄ electrolytes showing improved capacity retention.[6]
Nickel Hexacyanoferrate (NiHCF): NiHCF demonstrates exceptional cycling stability, with one study reporting no capacity loss after 5000 cycles in a sodium-ion battery.[2] It also exhibits good rate capability.[2] This superior stability makes it a more reliable choice for long-duration energy storage applications compared to CuHCF.
Manganese Hexacyanoferrate (MnHCF): MnHCF offers a significantly higher specific capacity compared to both CuHCF and NiHCF. However, it suffers from poor cycling stability and dissolution issues in aqueous zinc-ion electrolytes.
Iron Hexacyanoferrate (Prussian Blue): As the archetypal PBA, iron hexacyanoferrate also shows promising performance with good capacity and cycling stability, particularly in sodium-ion systems.
Conclusion
The choice of hexacyanoferrate for a specific application requires a trade-off between various performance metrics.
-
This compound is a candidate for applications where a high operating voltage is paramount, but its cycling stability challenges in certain electrolytes need to be addressed through strategies such as electrolyte optimization or surface coatings.
-
Nickel Hexacyanoferrate stands out for its exceptional cycling stability and is a strong contender for applications demanding long cycle life and high reliability.
-
Manganese Hexacyanoferrate is attractive for its high specific capacity, but significant improvements in its cycling stability are required for practical applications.
-
Iron Hexacyanoferrate remains a solid all-around performer, particularly in sodium-ion battery systems.
Further research focusing on direct comparative studies under standardized testing conditions is crucial for a more definitive assessment of these promising cathode materials. Researchers are encouraged to consider the specific requirements of their application when selecting a hexacyanoferrate material and to carefully optimize the electrochemical system to maximize its performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ni-Containing Electrolytes for Superior Zinc-Ion Aqueous Batteries with Zinc Hexacyanoferrate Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. Sample dependent performance of aqueous copper hexacyanoferrate/zinc batteries - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00949K [pubs.rsc.org]
comparative study of different methods for cupric ferrocyanide synthesis
A Comparative Guide to the Synthesis of Cupric Ferrocyanide
Introduction
This compound (Cu₂[Fe(CN)₆]), a metal-organic framework, is a compound of significant interest in various scientific and industrial fields. Its unique properties, such as its semipermeable nature and high affinity for certain ions, have led to its application in areas ranging from the development of biosensors to the critical task of radioactive waste management, particularly for the selective removal of cesium ions (Cs⁺). The performance of this compound is intrinsically linked to its structural and morphological characteristics, such as crystallinity, particle size, and surface area, which are in turn dictated by the method of its synthesis.
This guide provides a comparative analysis of three prominent methods for synthesizing this compound: co-precipitation, hydrothermal synthesis, and the single-source precursor method. It aims to furnish researchers, scientists, and drug development professionals with a clear understanding of how each method influences the final product's properties and performance, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The choice of synthesis method is a critical determinant of the physicochemical properties of the resulting this compound. Below, we compare the co-precipitation, hydrothermal, and single-source precursor methods.
Co-Precipitation Method
This is the most traditional and widely employed technique for synthesizing this compound. It involves the rapid formation of an insoluble solid from a solution by mixing soluble precursors.
-
Principle: The synthesis is based on a double displacement precipitation reaction between a soluble copper(II) salt and a ferrocyanide salt in an aqueous solution. The insoluble this compound precipitates out almost instantaneously[1]. The fundamental reaction is: 2CuSO₄ + K₄[Fe(CN)₆] → Cu₂[Fe(CN)₆] (s) + 2K₂SO₄[1]
-
Resulting Properties: This method typically yields this compound as a reddish-brown, amorphous or nanocrystalline powder[1]. The particle size and morphology are highly dependent on reaction conditions like pH, temperature, and precursor concentration[1]. Nanoparticles produced via this method often exhibit a cubic crystal structure with a large surface area, which is highly effective for applications like cesium adsorption[2].
-
Advantages: Simple, cost-effective, rapid, and scalable.
-
Disadvantages: Can be difficult to control particle size and morphology, may lead to the formation of impurities if conditions are not optimized[1].
Hydrothermal Synthesis
Hydrothermal synthesis utilizes high temperatures and pressures in an aqueous solution to promote the crystallization of materials that are insoluble under normal conditions.
-
Principle: Precursors are dissolved in water and sealed in an autoclave (a Teflon-lined stainless steel vessel). The autoclave is then heated to a specific temperature for a set duration. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the product with a well-defined structure[3].
-
Resulting Properties: This method is known for producing highly crystalline materials with controlled morphology. By tuning parameters such as temperature, reaction time, and the use of surfactants, it is possible to synthesize various nanostructures like nanorods, nanowires, or nanocubes[4][5]. The resulting this compound typically exhibits higher crystallinity and potentially a more uniform particle size distribution compared to co-precipitation products.
-
Advantages: Excellent control over crystallinity, particle size, and morphology; can produce complex nanostructures.
-
Disadvantages: Requires specialized equipment (autoclave), higher energy consumption, and typically longer reaction times compared to co-precipitation.
Single-Source Precursor Method
This technique involves the thermal decomposition of a single, specially designed molecule (a "single-source precursor") that contains all the constituent elements of the desired final material in the correct stoichiometric ratio.
-
Principle: A coordination complex containing both copper and the [Fe(CN)₆]⁴⁻ moiety is first synthesized. This complex is then decomposed under controlled conditions (e.g., thermolysis in a high-boiling point solvent) to yield this compound nanoparticles[6][7]. The use of a capping agent like hexadecylamine (HDA) can help control particle growth and prevent agglomeration[7].
-
Resulting Properties: This method offers exceptional control over the stoichiometry and phase purity of the final product. It is particularly effective for producing highly monodispersed nanoparticles with well-defined shapes and sizes[7]. The properties of the resulting material are influenced by the structure of the precursor and the decomposition conditions (temperature, time, solvent)[7].
-
Advantages: Superior control over stoichiometry, purity, and nanoparticle monodispersity.
-
Disadvantages: Requires complex synthesis of the precursor molecule, which can be time-consuming and costly; may be less scalable than other methods.
Data Presentation
| Synthesis Method | Precursors | Temperature (°C) | pH | Reaction Time | Particle Size (nm) | Surface Area (m²/g) | Max. Cesium Adsorption (mg/g) |
| Co-Precipitation | CuSO₄ / CuCl₂ + K₄[Fe(CN)₆][1] | 25 - 100[1] | 6 - 9[2][8][9] | Minutes to Hours[1] | 10 - 30[2] | 462.42[2] | 143.95 - 197.72[2][8] |
| Hydrothermal | CuSO₄ + K₄[Fe(CN)₆] | 100 - 200 | Neutral/Slightly Acidic | 12 - 72 hours[3] | 20 - 200 | Variable | Not Widely Reported |
| Single-Source Precursor | Custom Cu-[Fe(CN)₆] complex | 150 - 300 | N/A (Organic Solvent) | 1 - 4 hours | 3 - 19[7] | Variable | Not Widely Reported |
Mandatory Visualization
References
- 1. This compound | 13601-13-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal synthesis of monocopper sulfide for hydrogen peroxide-assisted photodegradation of paraquat [eeer.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Hydrothermal synthesis of copper selenides with controllable phases and morphologies from an ionic liquid precursor - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. In pursuit of advanced materials from single-source precursors based on metal carbonyls - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Optical and Structural Properties of Copper Sulfide Nanocrystals from Single Molecule Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of mesopores copper hexacyanoferrate (II) nanomaterials for cesium adsorption [eeer.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of Mixed Metal Hexacyanoferrates
For Researchers, Scientists, and Drug Development Professionals
Mixed metal hexacyanoferrates (MMHCFs), also known as Prussian blue analogues (PBAs), are a class of coordination polymers that have garnered significant interest for their versatile catalytic activities.[1] Their tunable electronic structures, high surface areas, and stability make them promising candidates for a range of applications, including biosensing, environmental remediation, and organic synthesis.[1][2] This guide provides a comparative overview of the catalytic efficiency of different MMHCFs, with a focus on their peroxidase-like activity, supported by experimental data and detailed protocols.
Comparative Catalytic Efficiency
The catalytic performance of MMHCFs is highly dependent on the nature of the metal ions incorporated into their framework. For peroxidase-like activity, which involves the catalytic decomposition of hydrogen peroxide (H₂O₂), the choice of the outer sphere metal ion significantly influences the reaction kinetics.
While comprehensive quantitative data from a single comparative study is limited, qualitative and individual quantitative findings from various studies provide valuable insights into the relative efficiencies of different MMHCFs.
Table 1: Comparison of Catalytic Efficiency for Peroxidase-Like Activity of Various Mixed Metal Hexacyanoferrates
| Catalyst | Metal Composition | Substrate(s) | Key Findings & Quantitative Data | Source(s) |
| Prussian Blue (PB) | Fe[Fe(CN)₆] | Dopamine, NADH, H₂O₂ | Superior catalyst for the oxidation of dopamine and NADH by H₂O₂. The oxidation of dopamine is 6-fold faster than with CuFe PBA. | [2] |
| Copper Hexacyanoferrate | Cu[Fe(CN)₆] | Dopamine, Luminol, NADH, H₂O₂ | Moderate catalytic activity in the oxidation of dopamine, luminol, and NADH by H₂O₂. | [2] |
| Cobalt Hexacyanoferrate | Co[Fe(CN)₆] | CO₂, Propylene Oxide | Effective catalyst for the ring-opening copolymerization of CO₂ and propylene oxide, showing high CO₂ uptake and selectivity. | [3] |
| Nickel Hexacyanoferrate | Ni[Fe(CN)₆] | CO₂, Propylene Oxide | Shows catalytic activity in the ring-opening copolymerization of CO₂ and propylene oxide. | [3] |
| Iron-Cobalt Hexacyanoferrate | FeCo[Fe(CN)₆] | Luminol, H₂O₂ | Most efficient catalyst for the generation of chemiluminescence from the oxidation of luminol by H₂O₂. | [2] |
Note: The data presented is compiled from multiple sources and may have been obtained under different experimental conditions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for the synthesis of MMHCFs and the assessment of their peroxidase-like catalytic activity.
Synthesis of Mixed Metal Hexacyanoferrates (Co-precipitation Method)
This protocol describes a general co-precipitation method for synthesizing various MMHCF nanoparticles.
Materials:
-
Metal salt solution (e.g., 0.1 M Cobalt(II) chloride, Nickel(II) chloride, or Copper(II) chloride)
-
Potassium hexacyanoferrate(III) solution (0.1 M K₃[Fe(CN)₆])
-
Deionized water
-
Centrifuge
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 100 mL of a 0.1 M aqueous solution of the desired metal salt (e.g., CoCl₂, NiCl₂, or CuCl₂).
-
Prepare 100 mL of a 0.1 M aqueous solution of potassium hexacyanoferrate(III).
-
Place a beaker with 200 mL of deionized water on a magnetic stirrer.
-
Simultaneously add the metal salt solution and the potassium hexacyanoferrate(III) solution dropwise to the beaker of deionized water under vigorous stirring.
-
Continue stirring the resulting colloidal suspension for at least 4 hours at room temperature to allow for the formation and aging of the nanoparticles.
-
Separate the synthesized MMHCF nanoparticles from the solution by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing and centrifugation steps three times to remove any unreacted precursors.
-
Dry the final product in an oven at 60°C overnight.
-
Characterize the synthesized nanoparticles using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR) to confirm their structure, size, and composition.
Determination of Peroxidase-Like Catalytic Activity (Michaelis-Menten Kinetics)
This protocol outlines the procedure for determining the kinetic parameters (Kₘ and Vₘₐₓ) of MMHCFs for peroxidase-like activity using a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).[4]
Materials:
-
MMHCF nanoparticle suspension (e.g., 1 mg/mL in deionized water)
-
3,3',5,5'-tetramethylbenzidine (TMB) solution (in a suitable solvent like DMSO)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Buffer solution (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of TMB solutions with varying concentrations in the buffer solution.
-
Prepare a fixed concentration of H₂O₂ solution in the buffer.
-
In a 96-well plate or cuvettes, add the buffer solution, the MMHCF nanoparticle suspension, and the TMB solution.
-
Initiate the catalytic reaction by adding the H₂O₂ solution to each well/cuvette.
-
Immediately measure the absorbance of the solution at 652 nm (the characteristic peak of oxidized TMB) at regular time intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a UV-Vis spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each TMB concentration. The Beer-Lambert law can be used to convert the change in absorbance to the change in concentration of the product.
-
Plot the initial reaction velocities (V₀) against the corresponding TMB concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.[5]
Visualizing the Catalytic Pathway
The following diagrams illustrate the generalized experimental workflow for synthesizing MMHCFs and the proposed catalytic cycle for their peroxidase-like activity.
Figure 1. Experimental workflow for the synthesis and catalytic evaluation of mixed metal hexacyanoferrates.
Figure 2. Proposed catalytic cycle for the peroxidase-like activity of mixed metal hexacyanoferrates.
References
Comparative Adsorption of Strontium and Cobalt Ions: Copper Hexacyanoferrate vs. Alternative Adsorbents
A detailed analysis of the adsorption capacities of Cu2[Fe(CN)6] and other materials for the removal of Sr2+ and Co2+ from aqueous solutions, providing researchers with essential data for selecting optimal remediation strategies.
The removal of divalent strontium (Sr2+) and cobalt (Co2+) ions from aqueous environments is a critical challenge in various fields, including nuclear waste management and industrial wastewater treatment. Among the promising adsorbents, copper hexacyanoferrate (Cu2[Fe(CN)6]), a Prussian blue analogue, has garnered significant attention due to its unique structural properties and high affinity for certain metal ions. This guide provides a comparative assessment of the adsorption performance of Cu2[Fe(CN)6] for Sr2+ and Co2+ ions against a range of alternative materials, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Adsorbents
The adsorption capacity is a key metric for evaluating the performance of an adsorbent. The following table summarizes the maximum adsorption capacities (qmax) of Cu2[Fe(CN)6] and other selected adsorbents for Sr2+ and Co2+ ions as reported in the literature.
| Adsorbent | Target Ion | Maximum Adsorption Capacity (qmax) | Reference |
| Copper Hexacyanoferrate (Cu2[Fe(CN)6]) | Sr2+ | 79.26 mg/g | [1] |
| Co2+ | High (Specific value not reported) | [2] | |
| Alkali-Activated Metakaolin | Sr2+ | 167.5 mg/g | [3] |
| Co2+ | 118.5 mg/g | [3] | |
| Acid-Activated White Clay | Sr2+ | 3.78 mg/g | [4][5] |
| Co2+ | 10.20 mg/g | [4][5] | |
| Modified Bagasse | Sr2+ | 4.77 mg/g | |
| Co2+ | 3.86 mg/g |
Key Observations:
-
Copper Hexacyanoferrate (Cu2[Fe(CN)6]) demonstrates a significant adsorption capacity for Sr2+ ions.[1] While a precise maximum adsorption capacity for Co2+ is not available in the reviewed literature, studies on Prussian blue analogues indicate that the copper-containing variant exhibits the highest sorption capacity for Co2+ compared to its nickel and cobalt counterparts.[2]
-
Alkali-Activated Metakaolin emerges as a highly effective adsorbent for both Sr2+ and Co2+, showcasing the highest adsorption capacities among the compared materials.[3]
-
Acid-Activated White Clay and Modified Bagasse show comparatively lower adsorption capacities for both target ions.[4][5]
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for determining the adsorption capacities.
Adsorbent Preparation
-
Copper Hexacyanoferrate (Cu2[Fe(CN)6]): The synthesis typically involves the precipitation reaction between a soluble copper salt (e.g., copper nitrate) and a hexacyanoferrate(II) salt (e.g., potassium hexacyanoferrate(II)). The resulting precipitate is then washed and dried.
-
Alkali-Activated Metakaolin: Metakaolin is mixed with an alkaline activator solution (e.g., sodium hydroxide or potassium hydroxide) and cured at a specific temperature for a set duration to induce geopolymerization.[3]
-
Acid-Activated White Clay: Raw white clay is treated with a strong acid (e.g., sulfuric acid) to increase its surface area and modify its surface chemistry.[4][5]
-
Modified Bagasse: Raw sugarcane bagasse is chemically modified, for instance, by treatment with an acid or alkali, to enhance its adsorption properties.
Batch Adsorption Experiments
The adsorption capacities are typically determined through batch experiments. A general workflow for these experiments is outlined below.
Caption: General workflow for batch adsorption experiments.
Typical Experimental Conditions:
-
Adsorbent Dosage: A specific mass of the adsorbent is added to a known volume of the metal ion solution.
-
Initial Ion Concentration: A range of initial concentrations of Sr2+ and Co2+ solutions are prepared.
-
pH: The pH of the solution is adjusted to a predetermined value, as it significantly influences the adsorption process.
-
Contact Time: The adsorbent-adsorbate mixture is agitated for a sufficient time to reach equilibrium.
-
Temperature: The experiments are conducted at a constant temperature.
The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
qe = (C0 - Ce) * V / m
Where:
-
C0 is the initial metal ion concentration (mg/L)
-
Ce is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
The experimental data are often fitted to isotherm models, such as the Langmuir and Freundlich models, to determine the maximum adsorption capacity (qmax) and other adsorption parameters.
Adsorption Mechanism
The removal of Sr2+ and Co2+ ions by these adsorbents can occur through various mechanisms, including:
-
Ion Exchange: In the case of Cu2[Fe(CN)6] and alkali-activated metakaolin, the adsorption is often attributed to the exchange of cations within the adsorbent's structure (e.g., K+ or Na+) with the Sr2+ and Co2+ ions in the solution.[3]
-
Surface Complexation: The formation of complexes between the metal ions and functional groups on the surface of the adsorbent can also play a significant role.
-
Electrostatic Attraction: The surface charge of the adsorbent and the charge of the metal ions influence the electrostatic interactions between them.
The logical relationship between experimental parameters and the resulting adsorption capacity is depicted in the following diagram:
Caption: Factors influencing adsorption capacity.
References
A Comparative Guide to the Confirmatory Test for Copper (II) Ions: Potassium Ferrocyanide and Alternatives
For researchers, scientists, and professionals in drug development, the accurate identification of metal ions is a critical step in various analytical procedures, from quality control of raw materials to the characterization of metallodrugs. This guide provides a detailed comparison of the classic confirmatory test for copper (II) ions (Cu²⁺) using potassium ferrocyanide against other common qualitative methods. Experimental protocols and performance data are presented to assist in selecting the most appropriate test for a given application.
The Potassium Ferrocyanide Test: A Sensitive Indicator
The reaction of copper (II) ions with potassium ferrocyanide, K₄[Fe(CN)₆], is a highly sensitive and widely used confirmatory test. In a neutral or acidic medium, the addition of potassium ferrocyanide solution to a sample containing Cu²⁺ ions results in the formation of a distinct reddish-brown precipitate of copper (II) ferrocyanide, Cu₂[Fe(CN)₆].[1][2][3] This precipitate is insoluble in acetic acid but will dissolve in an ammonia solution to produce a dark blue solution.[1]
The underlying chemical reaction is a double displacement reaction:
2Cu²⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → Cu₂--INVALID-LINK--
While this test is very sensitive, it's important to note that many other metal ions can also form precipitates with ferrocyanide, making it more suitable as a confirmatory test rather than for the initial separation of ions.[4]
Comparison of Confirmatory Tests for Copper (II) Ions
Several alternative methods exist for the confirmation of Cu²⁺ ions. The following table provides a comparative summary of the potassium ferrocyanide test and other common qualitative analytical techniques.
| Test | Reagent(s) | Positive Observation | Chemical Equation/Principle | Interferences & Notes |
| Potassium Ferrocyanide Test | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Reddish-brown ("chocolate brown") precipitate.[1][2][3][5] | 2Cu²⁺ + [Fe(CN)₆]⁴⁻ → Cu₂[Fe(CN)₆]↓ | Other transition metals (e.g., Fe³⁺ gives a Prussian blue precipitate) can interfere. Best used as a confirmatory test.[4] |
| Ammonia Test | Ammonium Hydroxide (NH₄OH) | A light blue precipitate forms, which dissolves in excess reagent to form a deep, inky blue solution.[1][6] | Cu²⁺ + 2NH₄OH → Cu(OH)₂↓ + 2NH₄⁺Cu(OH)₂ + 4NH₃ → [Cu(NH₃)₄]²⁺ + 2OH⁻ | Nickel (II) ions can form a similar blue-violet complex, which may interfere if present in large quantities.[7] |
| Sodium Hydroxide Test | Sodium Hydroxide (NaOH) | A gelatinous, light blue precipitate forms.[1][6] | Cu²⁺ + 2OH⁻ → Cu(OH)₂↓ | The precipitate is insoluble in excess NaOH. Many metal ions form hydroxide precipitates. |
| Potassium Iodide Test | Potassium Iodide (KI) | A white precipitate of Copper (I) Iodide (CuI) forms within an intense brown solution (due to I₃⁻ formation).[1][8] | 2Cu²⁺ + 5I⁻ → 2CuI↓ + I₃⁻ | The brown color of the triiodide ion can mask the white precipitate. |
| Flame Test | Concentrated Hydrochloric Acid (HCl) | A characteristic bright bluish-green or green flame.[8][9] | Electron excitation and relaxation | Other elements can produce green flames (e.g., barium, boron), but the hue is often distinct. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Potassium Ferrocyanide Test
-
Sample Preparation: Ensure the sample solution is neutral or slightly acidic. If the solution is alkaline, add a few drops of dilute acetic acid until it is acidified.
-
Reagent Addition: To 1-2 mL of the sample solution in a test tube, add a few drops of potassium ferrocyanide (K₄[Fe(CN)₆]) solution.
-
Observation: The formation of a reddish-brown or chocolate-brown precipitate confirms the presence of Cu²⁺ ions.[3][8]
Protocol 2: Ammonia Test
-
Sample Preparation: Place 1-2 mL of the sample solution in a test tube.
-
Initial Reagent Addition: Add ammonium hydroxide (NH₄OH) solution dropwise. Observe for the formation of a light blue precipitate.
-
Excess Reagent Addition: Continue adding ammonium hydroxide solution until the reagent is in excess.
-
Observation: If the initial precipitate dissolves to form a deep, inky blue solution, the presence of Cu²⁺ ions is confirmed.[1][6]
Protocol 3: Sodium Hydroxide Test
-
Sample Preparation: Place 1-2 mL of the sample solution in a test tube.
-
Reagent Addition: Add a few drops of sodium hydroxide (NaOH) solution.
-
Observation: The formation of a light blue precipitate confirms the presence of Cu²⁺ ions. The precipitate will not dissolve in excess NaOH.[1]
Logical Workflow for Cation Analysis
The process of identifying an unknown cation often follows a logical sequence, where preliminary tests suggest the presence of a particular ion, followed by a specific confirmatory test. The diagram below illustrates this process for the confirmation of copper (II).
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. brainly.in [brainly.in]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
- 8. youtube.com [youtube.com]
- 9. Test of Cu2+ - Chemistry for JAMB PDF Download [edurev.in]
A Comparative Guide to the Identification of Copper Ions Using Potassium Ferrocyanide
For researchers, scientists, and professionals in drug development, the accurate identification of metal ions is a fundamental requirement for a multitude of applications, from synthesis and catalysis to quality control and environmental monitoring. This guide provides a detailed comparison of the use of potassium ferrocyanide as a reagent for distinguishing copper(II) ions from other common metal ions, supported by experimental data and protocols.
Principle of Detection
Potassium ferrocyanide, K₄[Fe(CN)₆], is a coordination compound that reacts with various metal cations to form insoluble metal ferrocyanide precipitates. The distinct coloration of these precipitates serves as a qualitative indicator for the presence of specific metal ions. For copper(II) ions (Cu²⁺), the reaction yields a characteristic reddish-brown precipitate of copper ferrocyanide, Cu₂[Fe(CN)₆].[1][2][3] This reaction is highly sensitive and is often used as a confirmatory test for copper.[4]
However, it is crucial to note that potassium ferrocyanide is not a selective reagent for copper ions, as it also produces distinctly colored precipitates with other metal ions.[4][5] Therefore, a systematic approach is necessary to differentiate copper from other potentially interfering ions.
Comparative Performance Data
The following table summarizes the characteristic reactions of various metal ions with potassium ferrocyanide, providing a basis for their differentiation.
| Metal Ion | Reagent | Precipitate Color | Chemical Formula of Precipitate |
| Copper(II) (Cu²⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Reddish-brown / Chocolate brown [1][2][6][7] | Cu₂[Fe(CN)₆] [2] |
| Iron(III) (Fe³⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Prussian blue[8] | Fe₄[Fe(CN)₆]₃[8] |
| Iron(II) (Fe²⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | White, turning light blue on exposure to air[1] | K₂Fe[Fe(CN)₆] |
| Zinc(II) (Zn²⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | White[1][9] | K₂Zn₃[Fe(CN)₆]₂[10] |
| Cobalt(II) (Co²⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Green[9] | Co₂[Fe(CN)₆] |
| Manganese(II) (Mn²⁺) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | White | Mn₂[Fe(CN)₆] |
Experimental Protocols
Qualitative Test for Copper(II) Ions
This protocol outlines the procedure for the confirmatory test for Cu²⁺ ions using potassium ferrocyanide.
Materials:
-
Test solution suspected to contain Cu²⁺ ions
-
10% (w/v) Potassium Ferrocyanide (K₄[Fe(CN)₆]) solution
-
Dilute acetic acid (CH₃COOH)
-
Test tubes
-
Droppers
Procedure:
-
To 1-2 mL of the test solution in a clean test tube, add a few drops of dilute acetic acid to slightly acidify the medium.
-
Add the 10% potassium ferrocyanide solution dropwise.
-
Observe the formation of a precipitate.
-
A reddish-brown or chocolate-brown precipitate indicates the presence of Cu²⁺ ions.[1][2][11]
Qualitative Analysis Scheme for Differentiating Copper, Iron, and Zinc Ions
This workflow enables the systematic identification of Cu²⁺, Fe³⁺, Fe²⁺, and Zn²⁺ in a mixed sample.
Signaling Pathway and Logical Relationships
The process of distinguishing copper ions from other metal ions using potassium ferrocyanide can be visualized as a decision-making pathway based on the observed precipitate colors.
Conclusion
The reaction of copper(II) ions with potassium ferrocyanide to form a distinct reddish-brown precipitate is a reliable and sensitive qualitative test. However, the lack of selectivity necessitates a systematic approach when other metal ions may be present. By carefully observing the color of the precipitate formed, researchers can effectively distinguish copper ions from other common metal ions like iron and zinc. For quantitative analysis or in complex matrices, it is recommended to use this test in conjunction with other analytical techniques for unambiguous identification and quantification.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. m.youtube.com [m.youtube.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. umb.edu.pl [umb.edu.pl]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. is.muni.cz [is.muni.cz]
- 11. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
Performance of Copper Ferrocyanide in Acidic Nuclear Waste Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective removal of radioactive cesium-137 (¹³⁷Cs) from acidic nuclear waste streams is a critical challenge in environmental remediation and nuclear waste management. Copper ferrocyanide (CuFC) has emerged as a promising material for this purpose due to its high selectivity for cesium ions. This guide provides an objective comparison of copper ferrocyanide's performance with other alternative materials, supported by experimental data, to aid researchers in selecting the most suitable adsorbent for their specific needs.
Executive Summary
Copper ferrocyanide and its composite materials demonstrate high efficiency in the removal of cesium from acidic solutions. Immobilized forms of CuFC can achieve over 98% removal of cesium from simulated acidic waste.[1][2] While CuFC shows excellent performance, its stability in highly acidic environments, particularly in nitric acid, can be a concern, leading to some degradation.[2] Alternatives such as other transition metal ferrocyanides, clay minerals, and synthetic ion exchangers also exhibit potential for cesium removal, each with distinct advantages and disadvantages in terms of selectivity, capacity, and acid stability.
Performance Comparison of Cesium Adsorbents in Acidic Solutions
The following table summarizes the performance of copper ferrocyanide and its alternatives in removing cesium from acidic aqueous solutions. The data presented is compiled from various studies and highlights key performance indicators such as distribution coefficient (Kd), adsorption capacity, and removal efficiency.
| Adsorbent Material | Cesium Adsorption Capacity (mg/g) | Distribution Coefficient (Kd) (mL/g) | Removal Efficiency (%) | Optimal pH Range | Reference |
| Copper Ferrocyanide (CuFC) | 190.52 | > 2.94 x 10⁶ (at pH 2.6-10.9) | >98% | 2 - 10 | [3][4][5] |
| Immobilized Copper Ferrocyanide (on Chelex-20) | Not specified | Not specified | 98% (in simulated acid waste) | Acidic | [1][2] |
| Potassium Copper Ferrocyanide Composite (CMC-KCuFC) | 60.83 | Not specified | >61.67% | 5 - 10 | [3] |
| Acid-Activated White Clay | 8.91 | Not specified | 60.0% (at 100 mg/L initial concentration) | Not specified | [6][7] |
| Potassium Calcium Thiostannate (KCaSnS) | High in acidic solutions | Not specified | High | 1 - 13 | [8] |
| Ammonium Molybdophosphate–Polyacrylonitrile (AMP-PAN) | ~0.2-5 mg/g (Cs loading) | Not specified | High | Acidic | [9] |
| Crystalline Silicotitanate (CST) | ~0.2-5 mg/g (Cs loading) | Not specified | High | Acidic | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of copper ferrocyanide-based adsorbents and the evaluation of their performance are crucial for reproducible research.
Synthesis of Immobilized Copper Ferrocyanide (on Chelex-20)
This protocol is based on the method described by Clarke and Wai (1998).[2]
-
Resin Preparation: Wash 35g of Chelex-20 resin with deionized water and 0.1 M HCl.
-
Copper Loading: Stir the washed resin overnight in 100 mL of 1 M Cu(NO₃)₂ solution.
-
Rinsing: Filter the copper-loaded resin and rinse with deionized water until the washings are clear.
-
Ferrocyanide Immobilization: Suspend the rinsed resin in 10 mL of deionized water. Slowly add 10 mL of 0.1 M K₄[Fe(CN)₆] solution while stirring.
-
Final Washing: Wash the resulting reddish-brown immobilized copper ferrocyanide resin with deionized water and air-dry.
Batch Adsorption Experiment for Cesium Removal
This generalized protocol is representative of methods used to evaluate adsorbent performance.[3][10]
-
Adsorbent Dosage: Add a known mass of the adsorbent (e.g., 0.05 g) to a fixed volume of cesium solution (e.g., 25 mL) with a known initial concentration.
-
pH Adjustment: Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Equilibration: Shake the mixture for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation: Separate the adsorbent from the solution by filtration or centrifugation.
-
Analysis: Analyze the initial and final concentrations of cesium in the solution using an appropriate technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation: Calculate the adsorption capacity (qe) and removal efficiency using the following equations:
-
qe = (C₀ - Ce) * V / m
-
Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100 Where:
-
C₀ is the initial cesium concentration.
-
Ce is the equilibrium cesium concentration.
-
V is the volume of the solution.
-
m is the mass of the adsorbent.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important workflows and mechanisms related to the use of copper ferrocyanide in acidic nuclear waste treatment.
Caption: Synthesis workflow for immobilized copper ferrocyanide on a chelating resin.
Caption: Experimental workflow for evaluating cesium adsorption performance.
Caption: Simplified ion-exchange mechanism for cesium removal by potassium copper ferrocyanide.
Concluding Remarks
Copper ferrocyanide stands out as a highly effective adsorbent for the selective removal of cesium from acidic nuclear waste solutions. Its performance, particularly when immobilized on support materials, is robust. However, researchers must consider the specific chemical environment, especially the concentration of nitric acid, which can impact its long-term stability. For applications requiring extreme acid resistance, alternative materials like potassium calcium thiostannate may offer advantages. The choice of adsorbent will ultimately depend on a careful evaluation of performance data, cost, and the specific conditions of the waste stream. Further research into enhancing the acid stability of copper ferrocyanide composites could broaden its applicability in nuclear waste remediation.
References
- 1. Selective removal of cesium from Acid solutions with immobilized copper ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of potassium copper ferrocyanide composite particles for selective cesium removal from wastewater in the batch and continuous process ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03111D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. APPLICATION OF COPPER HEXACYANOFERRATE IN THE REMOVAL OF CESIUM AND STRONTIUM IONS FROM AQUEOUS SOLUTION | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 6. eeer.org [eeer.org]
- 7. Comparative study for adsorptive removal of radioactive Cs+, Sr2+ and Co2+ ions from aqueous solution by acid-activated white clay [eeer.org]
- 8. Account Suspended [cscm-congress.org]
- 9. Options for the Removal of Cesium and Strontium from Acidic Uranyl Sulfate Solutions from Molybdenum-99 Production (Technical Report) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Copper-Based Nanoparticles as Peroxidase Mimetics
For Researchers, Scientists, and Drug Development Professionals
The field of nanozymes, nanomaterials with enzyme-like characteristics, has garnered significant attention for its potential to overcome the limitations of natural enzymes, such as high cost and low stability. Among these, copper-based nanoparticles have emerged as promising peroxidase mimetics, catalyzing the oxidation of various substrates by hydrogen peroxide (H₂O₂). Their robust nature and tunable catalytic activities make them ideal candidates for applications in biosensing, environmental remediation, and medicine.
This guide provides an objective comparison of the performance of different copper-based nanoparticles as peroxidase mimetics, supported by experimental data from recent scientific literature.
Data Presentation: A Comparative Analysis of Kinetic Parameters
The catalytic efficiency of peroxidase-mimicking nanozymes is often evaluated using Michaelis-Menten kinetics. The Michaelis constant (Kₘ) reflects the affinity of the nanozyme for its substrate, with a lower Kₘ value indicating a higher affinity. The maximum reaction velocity (Vₘₐₓ) represents the maximum rate of reaction when the nanozyme is saturated with the substrate. The following table summarizes the kinetic parameters for various Cu-based nanoparticles with the common peroxidase substrates 3,3',5,5'-tetramethylbenzidine (TMB) and hydrogen peroxide (H₂O₂). It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Nanozyme | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M·s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Copper Oxide (CuO) | ||||||
| CuO Nanosheets | H₂O₂ | 15.8 | 76 | 7.0 | 25 | [1] |
| Fe-doped CuO | H₂O₂ | 15.9 | - | 4.0 | Room Temp | [2] |
| Fe-doped CuO | TMB | 0.595 | - | 4.0 | Room Temp | [2] |
| Copper Sulfide (CuS) | ||||||
| CuS Nanoparticles | H₂O₂ | 0.31 | 1.25 | 4.0 | 35 | |
| CuS Nanoparticles | TMB | 0.23 | 2.19 | 4.0 | 35 | |
| Bimetallic Nanoparticles | ||||||
| Au-Cu (Au/Cu = 1/2) | H₂O₂ | - | - | 4.0 | Room Temp | [3] |
| Cu@Co-MOFs | H₂O₂ | 0.71 | 7.09 | 4.0 | 30 | |
| Cu@Co-MOFs | TMB | 1.79 | 11.43 | 4.0 | 30 | |
| Copper-based MOFs | ||||||
| Cu-TCPP | TMB | 0.27 | 445 | 4.0 | Room Temp | |
| CuO-TCPP | TMB | 0.57 | 980 | 4.0 | Room Temp |
Note: "-" indicates data not available in the cited sources. Kinetic parameters for CuS and bimetallic Au-Cu nanoparticles, while reported to be favorable, lacked specific numerical values in the readily accessible abstracts.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature.
Synthesis of Copper Oxide (CuO) Nanoparticles (Sonochemical Method)
This protocol describes a rapid and reproducible method for synthesizing CuO nanoparticles.[4]
Materials:
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Hexadecyltrimethylammonium bromide (CTAB)
-
Deionized water
Procedure:
-
Prepare the following solutions: 4.4 mM NaOH, 0.4 M CuSO₄·5H₂O, 16 mM CTAB, and 2 M NaBH₄.
-
In a glass vial, add 7.5 mL of 4.4 mM NaOH and 7.5 mL of 16 mM CTAB.
-
Homogenize the mixture in an ultrasonic bath at 30 °C for 5 minutes.
-
Add a specific volume of the 0.4 M CuSO₄·5H₂O solution to the vial.
-
Add a specific volume of the 2 M NaBH₄ solution to initiate the reduction of Cu²⁺ ions. The molar ratio of NaBH₄:Cu²⁺ should be optimized (e.g., 10:1).
-
Continue ultrasonication for a set period to allow for nanoparticle formation and stabilization.
-
The resulting colloidal suspension of CuO nanoparticles can be characterized by Dynamic Light Scattering (DLS) for size distribution and Zeta potential for stability.
Peroxidase-like Activity Assay (Colorimetric Method)
This protocol outlines a standard colorimetric assay to determine the peroxidase-like activity of Cu-based nanoparticles using TMB as the chromogenic substrate.[3]
Materials:
-
Cu-based nanoparticle suspension
-
3,3',5,5'-tetramethylbenzidine (TMB) solution (e.g., 2.5 mM in a suitable solvent like DMSO or ethanol)
-
Hydrogen peroxide (H₂O₂) solution (concentration to be varied for kinetic studies)
-
Acetate buffer (e.g., 0.2 M, pH 4.0)
Procedure:
-
In a microcentrifuge tube or a well of a microplate, add a specific volume of the Cu-based nanoparticle suspension (e.g., 30 µL of a 0.4 mg/mL dispersion).[3]
-
Add the acetate buffer to a final volume that allows for spectrophotometric reading (e.g., 1.5 mL).[3]
-
Add the TMB solution (e.g., 200 µL).[3]
-
Initiate the reaction by adding the H₂O₂ solution (e.g., 200 µL).
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 652 nm using a UV-Vis spectrophotometer.
-
For kinetic studies, vary the concentration of one substrate (e.g., H₂O₂) while keeping the other (TMB) and the nanozyme concentration constant. Measure the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Mandatory Visualization
Catalytic Mechanism of Cu-based Nanozymes
The peroxidase-like activity of copper-based nanoparticles generally involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide. These radicals then oxidize the chromogenic substrate, leading to a color change.
Caption: Peroxidase mimetic activity of Cu-based nanoparticles.
Experimental Workflow for Colorimetric Assay
The following diagram illustrates the typical workflow for assessing the peroxidase-like activity of copper-based nanoparticles using a colorimetric assay.
Caption: Standard workflow for a colorimetric peroxidase assay.
Logical Framework for Comparing Cu-based Nanozymes
The comparison of different copper-based nanoparticles as peroxidase mimetics should be based on a systematic evaluation of their key performance attributes.
Caption: Key parameters for comparing Cu-based nanozymes.
Concluding Remarks
Copper-based nanoparticles exhibit significant potential as robust and cost-effective alternatives to natural peroxidases. The choice of a specific nanozyme will depend on the intended application, considering factors such as required catalytic activity, operational pH and temperature, and the complexity of the synthesis process. While this guide provides a comparative overview, it is crucial to acknowledge the need for standardized protocols for evaluating nanozyme activity to enable more direct and accurate comparisons across different studies.[5][6][7][8][9] Future research should focus on developing such standards and further exploring the structure-activity relationships of these fascinating nanocatalysts to unlock their full potential in various scientific and technological fields.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Easy, Quick, and Reproducible Sonochemical Synthesis of CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized assays for determining the catalytic activity and kinetics of peroxidase-like nanozymes | Semantic Scholar [semanticscholar.org]
- 6. Standardized assays for determining the catalytic activity and kinetics of peroxidase-like nanozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. standardized-assays-for-determining-the-catalytic-activity-and-kinetics-of-peroxidase-like-nanozymes - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Standardized assays for determining the catalytic activity and kinetics of peroxidase-like nanozymes | Springer Nature Experiments [experiments.springernature.com]
Copper's Cytotoxic Crusade: A Comparative Guide to a New Generation of Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. While platinum-based drugs like cisplatin have long been a cornerstone of chemotherapy, their efficacy is often marred by severe side effects and the development of resistance. This has spurred the investigation of alternative metal-based compounds, with copper complexes emerging as particularly promising candidates. This guide provides a comprehensive comparison of the cytotoxic properties of copper-based anticancer agents against traditional alternatives, supported by experimental data and detailed methodologies.
Copper's role in biological systems is multifaceted. It is an essential cofactor for numerous enzymes, but in excess, it can be toxic to cells.[1] This inherent cytotoxicity is being harnessed to develop a new class of anticancer drugs that can selectively target and eliminate cancer cells.[2] The biological activity of organic ligands is often enhanced when they coordinate with copper(I) and (II) ions, leading to the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and the induction of various forms of cell death, including apoptosis and the more recently described cuproptosis.[3]
Performance Against Cancer Cell Lines: A Quantitative Comparison
The cytotoxic efficacy of novel copper complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and comparing these values to established drugs like cisplatin. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following tables summarize the in vitro cytotoxicity data from several key studies, showcasing the potential of copper-based agents to outperform or complement existing therapies.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Copper(II) Complex (C1) | HeLa (Cervical Cancer) | 3.73 | [4] |
| Cisplatin | HeLa (Cervical Cancer) | 16.79 (approx. 4.5x higher) | [4] |
| Copper(II) Complex (C2) | A278cis (Cisplatin-Resistant Ovarian Cancer) | Moderately Cytotoxic | [2] |
| Cisplatin | A278cis (Cisplatin-Resistant Ovarian Cancer) | Resistant | [2] |
| Copper(II) Complex (C3) | A278cis (Cisplatin-Resistant Ovarian Cancer) | More Cytotoxic than Cisplatin | [2] |
| Cisplatin | A278cis (Cisplatin-Resistant Ovarian Cancer) | Resistant | [2] |
| Bis(thiosemicarbazone)copper(I) Complexes (1-6) | MCF-7 (Breast Cancer), HeLa (Cervical Cancer), Hep-2 (Epithelioma), EAC (Ehrlich Ascites Carcinoma) | Showed significant cytotoxicity | [5] |
| Cisplatin | MCF-7, HeLa, Hep-2, EAC | Used as a reference | [5] |
| Copper(II) Phenylcarboxylate Complexes | A278cis (Cisplatin-Resistant Ovarian Cancer) | Showed activity | [2] |
| Cisplatin | A278cis (Cisplatin-Resistant Ovarian Cancer) | Resistant | [2] |
| Compound/Complex | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. Normal Cells | Reference |
| Copper(II) Complex with 3-(4-chloro-3-nitrophenyl)thiourea (1) | SW620 (Colon Cancer) | 3.3 ± 0.2 | 33.2 | [6] |
| Copper(II) Complex with 3-(4-chloro-3-nitrophenyl)thiourea (8) | PC3 (Prostate Cancer) | 4.3 ± 0.5 | 23.8 | [6] |
| Cisplatin | PC3 (Prostate Cancer) | Higher than complexes 1, 3, 5, 7, 8 | Not specified | [6] |
| Mononuclear copper(II) complex --INVALID-LINK--2 (1) | HeLa (Cervical Cancer) | 3.73 | >134 (vs. NIH 3T3) | [4] |
| Cisplatin | HeLa (Cervical Cancer) | ~16.8 | Not specified | [4] |
Delving into the Mechanisms: How Copper Compounds Induce Cancer Cell Death
The anticancer activity of copper complexes is attributed to several interconnected mechanisms that ultimately lead to the demise of cancer cells. A predominant mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and damages cellular components like DNA, lipids, and proteins.[3][7] This damage can trigger programmed cell death, or apoptosis, through various signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of copper-based anticancer agents in vitro.
Caption: A generalized workflow for in vitro cytotoxicity studies of anticancer compounds.
The ROS-Mediated Apoptotic Signaling Cascade
A key mechanism of action for many copper complexes is the induction of apoptosis through the generation of ROS. The following diagram illustrates this signaling pathway.
Caption: ROS-mediated intrinsic apoptosis pathway induced by copper complexes.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments commonly cited in cytotoxicity studies of copper-based anticancer agents.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[8][9]
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 4 x 10^4 cells/well and incubate overnight.[10]
-
Treat the cells with various concentrations of the copper complexes and a positive control (e.g., cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[11][12]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a red fluorescence.[14][15]
-
Procedure:
-
Induce apoptosis in cells by treating them with the copper complexes for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analyze the stained cells by flow cytometry within one hour.[13][15]
-
The cell populations are quantified based on their fluorescence:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Intracellular Reactive Oxygen Species (ROS) Detection
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.[10][16]
-
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][16]
-
Procedure:
-
Culture cells in a 96-well plate or other suitable culture vessel.
-
Load the cells with DCFH-DA (typically 10-25 µM) in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[6][10]
-
Wash the cells to remove excess probe.
-
Treat the cells with the copper complexes.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6][16]
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17][18]
-
Principle: The assay utilizes a specific peptide substrate for caspase-3, typically Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). When caspase-3 is active, it cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). The amount of released pNA is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.[17]
-
Procedure:
-
Induce apoptosis in cells by treatment with copper complexes.
-
Lyse the cells to release the cytosolic contents.[19]
-
Incubate the cell lysate with the caspase-3 substrate (Ac-DEVD-pNA).[20]
-
Measure the absorbance of the released pNA at 405 nm using a spectrophotometer or microplate reader.[17][20]
-
The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.[17]
-
Conclusion
The studies highlighted in this guide demonstrate the significant potential of copper-based complexes as a new frontier in cancer chemotherapy. Many of these compounds exhibit superior cytotoxicity against a range of cancer cell lines, including those resistant to cisplatin, and often display a greater selectivity for cancer cells over normal cells. Their multifaceted mechanisms of action, primarily centered around ROS-mediated apoptosis, offer promising avenues to overcome the limitations of current anticancer drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to the continued exploration and development of these innovative therapeutic agents. Further in-vivo studies and clinical trials are warranted to translate the promising in-vitro results into effective cancer treatments.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis analysis by flow cytometry using annexin-PI staining [bio-protocol.org]
- 4. sciensage.info [sciensage.info]
- 5. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 7. Frontiers | Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations [frontiersin.org]
- 8. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arigobio.com [arigobio.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. abcam.com [abcam.com]
- 19. biogot.com [biogot.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the DNA-Binding Properties of Copper Phenanthroline Complexes
For Researchers, Scientists, and Drug Development Professionals
Copper phenanthroline complexes have emerged as a promising class of compounds in the development of novel anticancer agents. Their ability to interact with and damage DNA is a key mechanism underlying their cytotoxic effects. This guide provides a comparative analysis of the DNA-binding properties and cytotoxic activities of various copper phenanthroline complexes, supported by experimental data and detailed protocols.
Quantitative Analysis of DNA Binding and Cytotoxicity
The efficacy of copper phenanthroline complexes is often evaluated based on their DNA binding affinity and their ability to inhibit cancer cell growth. The following tables summarize key quantitative data from various studies, providing a basis for comparing different complexes.
Table 1: DNA Binding Constants (Kb) of Copper(II) Imidazo-Phenanthroline Complexes
| Complex | Kb (M-1) | Reference |
| [Cu(IP)2]2+ (C1) | 3.68 x 104 | [1] |
| [Cu(Tfm-PIP)2]2+ (C2) | 2.58 x 104 | [1] |
| [Cu(IP)2]2+ (C3) | 3.05 x 103 | [1] |
| [Cu(Dn-PIP)2]2+ (C4) | 1.38 x 104 | [1] |
IP: Imidazo-phenanthroline; Tfm-PIP: Trifluoromethyl-phenyl-imidazo-phenanthroline; Dn-PIP: Dinitro-phenyl-imidazo-phenanthroline.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Biotinylated Cu(II)-Phenanthroline Complexes (72h incubation)
| Complex | PSN-1 (Pancreatic) | HCT-15 (Colorectal) | 2008 (Ovarian) | A431 (Cervical) | MDA-MB-231 (Breast) | U1285 (Lung) | Reference |
| 1 | 3.1 ± 0.5 | 4.8 ± 0.9 | 3.4 ± 0.2 | 4.9 ± 0.7 | 0.9 ± 0.1 | 3.2 ± 0.4 | [2] |
| 2 | 2.2 ± 0.1 | 3.2 ± 0.2 | 2.2 ± 0.3 | 2.5 ± 0.3 | 0.8 ± 0.1 | 2.1 ± 0.2 | [2] |
| 3 | 1.3 ± 0.1 | 2.1 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.1 | 0.4 ± 0.04 | 1.1 ± 0.1 | [2] |
| 4 | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 0.3 ± 0.03 | 0.6 ± 0.1 | [2] |
| Cisplatin | 12.1 ± 2.9 | 13.9 ± 1.7 | 2.2 ± 1.4 | 2.1 ± 0.9 | 30.5 ± 2.6 | 2.1 ± 0.9 | [2] |
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Hydrazylpyridine Salicylaldehyde-Copper(II)-1,10-Phenanthroline Complexes against A549cis (Cisplatin-Resistant Lung Cancer) Cells
| Complex | IC50 (µM) | Reference |
| Cugdupt1 | 0.5 ± 0.1 | [3] |
| Cugdupt2 | 2.5 ± 0.3 | [3] |
| Cugdupt3 | 30.5 ± 2.5 | [3] |
| Cugdupt4 | 25.5 ± 2.0 | [3] |
| Cugdupt5 | 10.5 ± 1.0 | [3] |
| Cugdupt6 | 15.5 ± 1.5 | [3] |
| Cugdupt7 | 1.5 ± 0.2 | [3] |
| Cugdupt8 | 0.8 ± 0.1 | [3] |
| Cugdupt9 | 2.0 ± 0.3 | [3] |
| Cisplatin | 61.5 ± 1.0 | [3] |
Mechanisms of Action: DNA Interaction and Cellular Pathways
Copper phenanthroline complexes interact with DNA through various modes, including intercalation and groove binding. This interaction can lead to conformational changes in the DNA structure and, in some cases, DNA cleavage. The cytotoxicity of these complexes is often attributed to the induction of apoptosis through various signaling pathways.
One such pathway is the JAK2/STAT5 signaling cascade. Some copper phenanthroline complexes have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. This, coupled with the generation of reactive oxygen species (ROS), contributes to the induction of apoptosis in cancer cells.[4]
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Copper (II) complex of salicylate phenanthroline induces the apoptosis of colorectal cancer cells, including oxaliplatin‑resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cupric Ferrocyanide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of cupric ferrocyanide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, while a relatively stable complex, requires careful handling and disposal due to the potential for cyanide ion release under certain conditions.[1][2] Adherence to the following procedures is critical to mitigate risks and ensure safe laboratory operations. This guide outlines the necessary precautions, step-by-step disposal instructions, and decontamination protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3]
-
Ventilation: All work with this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential fumes or dust.[3][4]
-
Avoid Incompatibilities: Keep this compound and its waste separate from strong acids, acid salts, and combustible materials.[3][5] Contact with acids can generate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[4] Do not work alone when handling cyanide compounds.[3][4]
Quantitative Safety and Disposal Data
For quick reference, the following table summarizes key parameters for the safe handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (EPA P-Listed for many cyanide compounds) | [3] |
| Storage of Waste | Dedicated, sealed, and clearly labeled containers | [3][4] |
| Segregation of Waste | Separate solid and liquid waste streams | [4] |
| Decontamination Solution | pH 10 buffer solution followed by a freshly prepared 10% bleach solution | [4] |
| Spill Response (in fume hood) | Clean with pH 10 buffer, then 10% bleach solution; dispose of materials as hazardous waste | [4] |
Step-by-Step Disposal Protocol
Follow this procedure for the safe disposal of this compound waste.
-
Waste Collection:
-
Designate a specific, labeled hazardous waste container for this compound waste.[3][4]
-
Collect all contaminated materials, including gloves, paper towels, and other disposable labware, in a separate, dedicated container for solid cyanide waste.[3][4]
-
Even the empty original container of a P-listed substance must be managed as hazardous waste.[3]
-
-
Waste Storage:
-
Decontamination of Labware:
-
Rinse all contaminated glassware and equipment first with a pH 10 buffer solution.[4]
-
Following the buffer rinse, wash the items with a freshly prepared 10% bleach solution.[4]
-
All cleaning activities must be conducted within a certified chemical fume hood.[4]
-
Collect all rinsates and cleaning solutions as liquid hazardous waste.[7]
-
-
Arranging for Disposal:
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final waste pickup.
Figure 1. Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | C6Cu2FeN6 | CID 3081430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. geneseo.edu [geneseo.edu]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. uwindsor.ca [uwindsor.ca]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Cupric Ferrocyanide
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals working with cupric ferrocyanide, ensuring personal safety is paramount. This document provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for safe handling, and compliant disposal procedures. By adhering to these guidelines, laboratories can significantly mitigate risks and foster a secure research environment.
While ferrocyanide complexes like this compound are generally considered stable with low toxicity due to the strong bond between iron and cyanide, it is crucial to recognize the potential hazards.[1][2] Exposure to UV light or acidic conditions can lead to the release of cyanide ions.[1] Therefore, treating this compound with the same caution as other cyanide-containing compounds is a critical safety measure.
Recommended Personal Protective Equipment
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Scenario | Required PPE | Specifications and Best Practices |
| Routine Laboratory Work | • Eye Protection• Protective Gloves• Laboratory Coat | • Eye Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]• Protective Gloves: Chemical-resistant gloves are required. Double gloving is highly recommended as a best practice for handling cyanide compounds.[3] Regularly inspect gloves for any signs of degradation or punctures before and during use.• Laboratory Coat: A long-sleeved lab coat is essential to protect the skin from potential contamination. |
| Spill Cleanup | • All PPE for Routine Work• Respiratory Protection• Chemical-Resistant Apron and Shoe Covers | • Respiratory Protection: For cleaning up spills of solid this compound, a respirator is necessary to prevent inhalation of dust particles. The specific type of respirator should be selected based on a thorough risk assessment.• Chemical-Resistant Apron and Shoe Covers: These provide an additional layer of protection against splashes and contamination of personal clothing and footwear. |
| Emergency Response | • All PPE for Spill Cleanup• Full-Face Respirator• Chemical-Resistant Suit | • Full-Face Respirator: In emergency situations with a high potential for exposure to dust or aerosols, a full-face respirator offers the highest level of respiratory and facial protection.• Chemical-Resistant Suit: A disposable, chemical-resistant suit should be worn to prevent any contact with the hazardous material. |
Standard Operating Procedure for Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment. Following a standardized procedure minimizes the risk of cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on the laboratory coat or a chemical-resistant apron.
-
Respiratory Protection (if required): If the procedure requires respiratory protection, put on the respirator now. Ensure it has been properly fit-tested.
-
Eye and Face Protection: Put on chemical splash goggles and a face shield if necessary.
-
Gloves: Put on the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat. If double gloving, put on the second pair of gloves over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first (if double gloving), followed by the inner pair. Peel them off from the cuff downwards, turning them inside out, without touching the exterior with bare hands.
-
Gown/Apron: Remove the lab coat or apron by unfastening it and rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection (if required): Remove the respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
Disposal Plan:
-
Collection: Place all used disposable PPE, such as gloves, shoe covers, and disposable lab coats, into a designated, clearly labeled, and sealed hazardous waste container. Double bagging of this waste is a recommended safety practice.[4]
-
Reusable PPE: Any reusable PPE, such as goggles and face shields, must be decontaminated thoroughly after each use. A recommended decontamination procedure involves cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3]
-
Waste Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations for cyanide-containing waste.
PPE Selection Logic
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following diagram illustrates the decision-making process for determining the necessary level of protection.
Caption: Decision tree for selecting appropriate PPE for this compound handling.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
